Methyl 2-(hydroxymethyl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(4-7)6(8)9-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICAOTFMUITLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299201 | |
| Record name | Methyl 2-(hydroxymethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-75-3 | |
| Record name | Methyl 2-(hydroxymethyl)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56970-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(hydroxymethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3)
[1][2]
Executive Summary
Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) is a bifunctional organic intermediate characterized by the presence of a reactive primary hydroxyl group and an ester moiety on a short alkyl chain.[1] It serves as a critical "chiral pool" precursor and building block in the synthesis of
This guide details the physicochemical properties, synthetic pathways, and downstream applications of Methyl 2-(hydroxymethyl)butanoate, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Methyl 2-(hydroxymethyl)butanoate is an alpha-functionalized ester. Its structure allows for versatile derivatization at the hydroxyl group (e.g., mesylation, oxidation) or the ester group (e.g., hydrolysis, transesterification).
Table 1: Chemical Specifications
| Property | Data |
| CAS Number | 56970-75-3 |
| IUPAC Name | Methyl 2-(hydroxymethyl)butanoate |
| Synonyms | 2-(Hydroxymethyl)butyric acid methyl ester; Methyl 2-ethyl-3-hydroxypropionate |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~185°C (760 mmHg) / ~75-80°C (15 mmHg) |
| Density (Predicted) | 1.05 ± 0.05 g/cm³ |
| Solubility | Soluble in alcohols, ethers, chloroform; sparingly soluble in water |
| pKa (Hydroxyl) | ~14.5 (Predicted) |
Synthesis & Manufacturing
The industrial and laboratory synthesis of Methyl 2-(hydroxymethyl)butanoate primarily relies on the Baylis-Hillman reaction or a base-catalyzed Aldol-Cannizzaro type reaction between methyl butyrate and formaldehyde.
Core Synthetic Route: Base-Catalyzed Hydroxymethylation
The most direct route involves the reaction of methyl butyrate with paraformaldehyde in the presence of a mild base. This reaction exploits the acidity of the
Mechanism:
-
Deprotonation: A base (e.g., K₂CO₃, DBU, or DABCO) deprotonates the
-carbon of methyl butyrate to form an enolate. -
Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: The resulting alkoxide is protonated to yield the target hydroxymethyl ester.
Note: Control of stoichiometry is critical. Excess formaldehyde leads to the formation of 2,2-bis(hydroxymethyl)butanoate , a common cross-linker.
Reaction Scheme Visualization
Figure 1: Synthetic pathway for Methyl 2-(hydroxymethyl)butanoate via base-catalyzed hydroxymethylation.
Experimental Protocols
Protocol A: Laboratory Scale Synthesis (Monohydroxymethylation)
Target: Selective formation of the mono-substituted product.
Reagents:
-
Methyl butyrate (1.0 eq)
-
Paraformaldehyde (1.05 eq)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 eq)
-
Solvent: 1,4-Dioxane or THF
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with methyl butyrate and DABCO in 1,4-dioxane under an inert atmosphere (N₂).
-
Addition: Add paraformaldehyde slowly to the stirring solution at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 24–48 hours. Monitor consumption of starting material via TLC (Solvent: Hexane/EtOAc 3:1) or GC-MS.
-
Quench: Cool to room temperature. Dilute with diethyl ether and wash with saturated NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (approx. 80°C at 15 mmHg) to isolate the clear oil.
Self-Validating Checkpoint:
-
1H NMR Validation: Look for the disappearance of the methyl butyrate
-CH₂ quartet (approx. 2.3 ppm) and the appearance of the -CH multiplet and the hydroxymethyl -CH₂- doublet (approx. 3.7 ppm).
Applications in Drug Development & Materials
The "Magic Methyl" & Bioisosterism
In medicinal chemistry, the introduction of a hydroxymethyl group can enhance water solubility and create new hydrogen-bonding interactions within a binding pocket. Methyl 2-(hydroxymethyl)butanoate serves as a modular scaffold to introduce the 2-ethyl-3-hydroxypropionate motif, often used to mimic isoleucine or other branched-chain amino acid derivatives.
Synthesis of -Methylene- -Butyrolactones
This compound is a direct precursor to
Workflow:
-
Hydrolysis: Convert the ester to the acid.
-
Cyclization: Acid-catalyzed cyclization yields the lactone.
-
Functionalization: The hydroxymethyl group can be eliminated or modified to form the exocyclic methylene group.
Polymer Precursors (Methacrylates)
Through dehydration or halogenation-elimination sequences, CAS 56970-75-3 is converted into Methyl 2-(ethyl)acrylate , a monomer used to modify the glass transition temperature (
Figure 2: Downstream applications in pharmaceuticals and polymer science.
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H227: Combustible liquid.
-
-
Precautionary Measures:
-
Always handle in a fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Store in a cool, dry place away from oxidizing agents.
-
References
-
Preparation method of 2,2-bis(hydroxymethyl) butyrate. Google Patents. CN103304404A. (Describes the bis-hydroxymethylation reaction, establishing the mono-hydroxymethylation intermediate conditions). Link
-
Methyl 2-(hydroxymethyl)butanoate Structure & Properties. PubChem. CID 15570305.[1] Link
-
Hydroxymethylation of Esters. Wikipedia. (General mechanism for the reaction of formaldehyde with active C-H bonds). Link
-
Synthesis of gamma-hydroxy-alpha-(arylmethyl)carboxylic acids. BMC Research Notes. (Demonstrates the use of similar gamma-hydroxy-alpha-substituted esters in synthesis). Link
A Technical Guide to Stereoisomeric Scaffolds: A Comparative Analysis of Methyl 2-(hydroxymethyl)butanoate and the Roche Ester
Prepared by: Gemini, Senior Application Scientist
Abstract: In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a detail but a fundamental determinant of biological activity and therapeutic success. This guide provides an in-depth technical comparison between racemic Methyl 2-(hydroxymethyl)butanoate and its enantiomerically pure counterpart, the (S)-Roche ester. We will dissect their structural nuances, compare synthetic methodologies, analyze physicochemical properties, and explore their divergent applications. This document serves as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and underscoring the pivotal role of chirality in modern chemical synthesis.
Introduction
Esters are a cornerstone of organic chemistry, with widespread applications as solvents, fragrances, and, critically, as intermediates in the pharmaceutical industry.[1][2] Their stability and reactivity make them ideal building blocks for creating complex Active Pharmaceutical Ingredients (APIs).[1] Within this class of compounds, two molecules often surface in the context of chiral synthesis: Methyl 2-(hydroxymethyl)butanoate and the specifically-named "Roche ester."
While they share the same chemical formula (C₆H₁₂O₃) and connectivity, a profound difference dictates their utility and value: stereochemistry.[3] Methyl 2-(hydroxymethyl)butanoate, when synthesized through conventional means, typically exists as a racemic mixture—an equal fifty-fifty blend of its two non-superimposable mirror-image isomers. The Roche ester, however, refers exclusively to a single, enantiomerically pure form. Although the term "Roche ester" has been used for both (R)- and (S)-isomers of methyl 3-hydroxy-2-methylpropanoate, in many contexts, it is strongly associated with specific chiral synthons like (S)-methyl 3-hydroxy-2-methylpropionate.[4][5][6] For the purpose of this guide, we will focus on the comparison with a single enantiomer to highlight the principles of chirality.
This guide will illuminate the critical distinctions between these two entities, providing the technical foundation necessary for informed decision-making in experimental design and synthetic strategy.
Section 1: Unraveling the Structures: The Centrality of the Chiral Carbon
The core structural difference lies at the C2 position of the butanoate chain. This carbon atom is bonded to four different groups: a hydrogen atom, an ethyl group (-CH₂CH₃), a hydroxymethyl group (-CH₂OH), and a methoxycarbonyl group (-COOCH₃). This configuration makes C2 a stereocenter, giving rise to two distinct enantiomers: (R) and (S).
-
Methyl 2-(hydroxymethyl)butanoate (Racemic): This term describes a mixture containing both the (R) and (S) enantiomers in equal measure. Macroscopically, this mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out.
-
The Roche Ester ((S)-enantiomer as example): This refers to a substance composed of, ideally, 100% of a single enantiomer, in this case, the (S)-form. It is an optically active compound, meaning it will rotate the plane of polarized light in a specific direction. This enantiopure quality is what makes it an invaluable chiral building block.[7]
The seemingly subtle distinction in the three-dimensional arrangement of atoms has profound consequences for how these molecules interact with other chiral entities, most notably the enzymes, receptors, and proteins in biological systems.
Section 2: Synthesis and Methodologies
The synthetic routes to the racemic mixture versus the enantiopure Roche ester are fundamentally different, reflecting the added complexity and value of achieving stereochemical control.
Synthesis of Racemic Methyl 2-(hydroxymethyl)butanoate
The synthesis of the racemic compound is straightforward and can be accomplished via standard organic chemistry reactions that do not employ chiral catalysts or auxiliaries. A common approach involves the hydroxymethylation of methyl butanoate.[8]
Exemplary Protocol: Base-Catalyzed Hydroxymethylation
-
Deprotonation: Methyl butanoate is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperature (-78 °C) to generate an enolate.
-
Causality: The low temperature is critical to prevent side reactions and control the formation of the kinetic enolate. LDA is used because its bulkiness prevents it from acting as a nucleophile and adding to the ester carbonyl.
-
-
Aldol-type Reaction: The enolate is then reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in an aldol-type addition reaction.
-
Causality: The enolate acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form a new carbon-carbon bond.
-
-
Aqueous Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the resulting alkoxide, yielding the racemic hydroxymethyl product.
-
Causality: The workup neutralizes the strong base and provides the proton for the final alcohol group. Since no chiral influence was present, the attack on the planar formaldehyde occurs from both faces of the enolate at an equal rate, producing a 50:50 mixture of (R) and (S) enantiomers.
-
Asymmetric Synthesis of the Roche Ester
Achieving an enantiomerically pure product requires a strategy that can differentiate between the two possible stereochemical outcomes. This is the realm of asymmetric synthesis. Catalytic asymmetric hydrogenation is a powerful and widely used method.[4][9]
Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
This process involves the hydrogenation of a prochiral precursor, such as methyl 2-(hydroxymethylene)butanoate, using a chiral transition metal catalyst.
-
Catalyst Preparation: A chiral catalyst is formed in situ or pre-formed. A common example is a Ruthenium complex with a chiral phosphine ligand, such as SYNPHOS.[4]
-
Expertise & Experience: The choice of ligand is paramount. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center. This environment dictates how the substrate can coordinate to the catalyst, predisposing the subsequent reaction to favor one stereochemical pathway.[4]
-
-
Hydrogenation Reaction: The substrate (methyl 2-(hydroxymethylene)butanoate) is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogen gas under pressure in the presence of the chiral Ru-SYNPHOS catalyst.
-
Causality: The double bond of the substrate coordinates to the chiral catalyst complex. Hydrogen is then delivered to one specific face of the double bond, guided by the steric constraints of the chiral ligand. This facial selectivity results in the preferential formation of one enantiomer (e.g., the (S)-Roche ester).
-
-
Purification: After the reaction, the catalyst is removed, and the product is purified, typically via distillation or chromatography, to yield the enantiomerically enriched Roche ester. The enantiomeric excess (ee) is often very high (>94%).[4]
Section 3: Physicochemical Properties and Characterization
While the racemic mixture and the Roche ester share many physical properties, they differ in one key, measurable aspect: optical activity.
| Property | Racemic Methyl 2-(hydroxymethyl)butanoate | (S)-Roche Ester (Example) |
| Molecular Formula | C₆H₁₂O₃[3] | C₅H₁₀O₃ (Note: This is for the related 3-hydroxy-2-methylpropanoate often called Roche Ester)[5] |
| Molecular Weight | 132.16 g/mol [3] | 118.13 g/mol [5] |
| Boiling Point | Data not specified for racemic mixture | ~165.6 °C at 760 mmHg (for a related isomer)[10] |
| Density | Data not specified for racemic mixture | ~1.021 g/cm³ (for a related isomer)[10] |
| Optical Rotation [α] | 0° (optically inactive) | Non-zero value (optically active). The sign (+ or -) depends on the enantiomer and conditions. |
Trustworthiness: Self-Validating Protocols through Analysis
Distinguishing between the racemic mixture and the enantiopure product is essential for quality control. The primary method for this is chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral HPLC Protocol:
-
A sample of the ester is dissolved in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
-
The solution is injected into an HPLC system equipped with a Chiral Stationary Phase (CSP). Polysaccharide-derived CSPs are common for this type of separation.[11]
-
Causality: The CSP is made of a chiral material that interacts differently with the (R) and (S) enantiomers. One enantiomer will have a stronger transient interaction with the CSP, causing it to travel more slowly through the column.
-
The detector (e.g., UV) will show two separate peaks for the racemic mixture, corresponding to the two enantiomers. For a successful asymmetric synthesis, the chromatogram will show one major peak (the desired Roche ester) and, ideally, a very small or non-existent peak for the other enantiomer. The relative area of these peaks is used to calculate the enantiomeric excess (ee).
-
Section 4: Applications in Drug Development and Chiral Synthesis
The divergent applications of the racemic mixture and the Roche ester stem directly from their stereochemical nature.
-
Racemic Methyl 2-(hydroxymethyl)butanoate: Its applications are limited. It may be used as a general solvent or in syntheses where the stereocenter is destroyed or where the final product is sold as a racemic drug. However, the modern pharmaceutical industry is moving away from racemic drugs due to potential issues where one enantiomer is inactive or, in the worst-case scenario, harmful.
-
The Roche Ester (Enantiopure): The Roche ester is a highly valued chiral synthon .[7][12] Its pre-defined stereocenter allows chemists to build complex molecules with precise three-dimensional structures. This is critical in drug development, where a drug's ability to bind to its target receptor is often highly dependent on its stereochemistry. The Roche ester has been used as a key starting material in the total synthesis of numerous complex natural products and pharmaceuticals, including antibiotics and anticancer agents.[4][5][6] For example, it serves as a foundational block for creating specific stereotriads in natural product synthesis.[12] The reactive hydroxyl and ester groups provide versatile handles for a wide range of chemical transformations, allowing for bidirectional modifications.[7][9]
Conclusion
The comparison of racemic Methyl 2-(hydroxymethyl)butanoate and the enantiopure Roche ester serves as a powerful illustration of the principle that in organic chemistry, and especially in medicinal chemistry, structure is more than just connectivity—it is a precise three-dimensional architecture. While the racemic mixture is a simple chemical, the Roche ester is a sophisticated tool, an embodiment of the control chemists can exert over the molecular world. Its synthesis requires advanced techniques in asymmetric catalysis, and its value lies in its ability to impart its own chirality onto larger, more complex molecules. For researchers and professionals in drug development, understanding this distinction is fundamental to designing efficient, stereoselective syntheses that lead to safe and effective therapeutics.
References
-
Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands. (2025). ResearchGate. [Link]
-
Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (n.d.). (R)-(−)-METHYL 3-HYDROXYBUTANOATE. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(hydroxymethyl)-2-methylbutanoate. PubChem. [Link]
-
NIST. (n.d.). Butanoic acid, 2-hydroxy-, methyl ester. NIST WebBook. [Link]
-
Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. (2010). ResearchGate. [Link]
-
Wikipedia. (n.d.). Roche ester. [Link]
-
Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase. (2011). PubMed. [Link]
- Google Patents. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with (R)-Roche Ester: A Gateway to Novel Pharmaceutical Compounds. [Link]
-
Synthesis of C14–C21 acid fragments of cytochalasin Z 8 via anti-selective aldol condensation and B-alkyl Suzuki–Miyaura cross-coupling. (2018). RSC Publishing. [Link]
-
Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. (n.d.). ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. [Link]
-
SpectraBase. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. [Link]
-
Chemsrc. (n.d.). (S)-Methyl 2-hydroxy-3-methyl butanoate. [Link]
-
Hernández, D. (n.d.). Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]
-
Burgess, K., et al. (n.d.). Homo-Roche Ester Derivatives By Asymmetric Hydrogenation and Organocatalysis. PMC. [Link]
-
Roche ester. (2014). Interesting Organic Chemistry and Natural Products. [Link]
-
Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. (n.d.). ResearchGate. [Link]
-
Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (n.d.). PMC. [Link]
-
Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2024). MDPI. [Link]
-
Wikipedia. (n.d.). Methyl butyrate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
Sources
- 1. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 2. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Roche ester - Wikipedia [en.wikipedia.org]
- 6. Synthesis of C14–C21 acid fragments of cytochalasin Z 8 via anti -selective aldol condensation and B -alkyl Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13391J [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Methyl butyrate - Wikipedia [en.wikipedia.org]
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- 12. quintus.mickel.ch [quintus.mickel.ch]
Methyl 2-(hydroxymethyl)butanoate molecular weight and formula
An In-depth Technical Guide: Methyl 2-(hydroxymethyl)butanoate
Introduction: Unveiling a Versatile Chiral Building Block
Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) is a bifunctional organic molecule that holds considerable potential for researchers in synthetic chemistry and drug development. Its structure is characterized by a methyl ester and a primary alcohol (hydroxymethyl group) attached to a chiral center at the second position of a butanoate backbone. This unique arrangement of functional groups makes it a valuable chiral precursor for the synthesis of more complex, high-value molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. This guide provides a detailed examination of its molecular characteristics, a representative synthetic pathway, potential applications, and essential safety protocols, offering a comprehensive resource for its scientific and industrial utilization.
Core Physicochemical Properties and Identifiers
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While extensive experimental data for Methyl 2-(hydroxymethyl)butanoate is not widely published, its key identifiers and computed properties have been established.
| Property | Value | Source |
| IUPAC Name | Methyl 2-(hydroxymethyl)butanoate | - |
| CAS Number | 56970-75-3 | [1] |
| Molecular Formula | C6H12O3 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Canonical SMILES | CCC(CO)C(=O)OC | [1] |
| InChIKey | AICAOTFMUITLFU-UHFFFAOYSA-N | [1] |
| Synonyms | 2-(Hydroxymethyl)butyric acid methyl ester, Methyl 2-ethyl-3-hydroxypropionate | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Molecular Structure and Stereochemistry
The utility of Methyl 2-(hydroxymethyl)butanoate in advanced synthesis is intrinsically linked to its molecular architecture. The central feature is the stereocenter at the C2 position, which is bonded to an ethyl group, a hydroxymethyl group, a methoxycarbonyl group, and a hydrogen atom. The presence of this chiral center means the molecule exists as two non-superimposable mirror images (enantiomers), (R)- and (S)-Methyl 2-(hydroxymethyl)butanoate. The ability to isolate or selectively synthesize a single enantiomer is critical in drug development, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.
Caption: 2D structure of Methyl 2-(hydroxymethyl)butanoate.
Representative Synthetic Pathway
While multiple synthetic routes to Methyl 2-(hydroxymethyl)butanoate are conceivable, a robust and logical approach involves the construction of the carbon backbone followed by the introduction and modification of functional groups. The following multi-step protocol illustrates a representative pathway starting from a common laboratory reagent, diethyl ethylmalonate. This pathway is designed for instructional purposes to demonstrate the chemical logic; specific reaction conditions would require optimization.
Experimental Protocol: A Plausible Synthesis
Objective: To synthesize Methyl 2-(hydroxymethyl)butanoate from diethyl ethylmalonate.
Pillar of Trustworthiness: Each step includes a purification and characterization checkpoint to ensure the integrity of the intermediate before proceeding, forming a self-validating workflow.
-
Step 1: Reduction of Diethyl Ethylmalonate to 2-Ethyl-1,3-propanediol
-
Causality: The two ester groups of the starting malonate are reduced to primary alcohols using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This step establishes the core C4 backbone with hydroxyl groups at positions 1 and 3.
-
Procedure:
-
Prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.
-
Slowly add a solution of diethyl ethylmalonate in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the diol by vacuum distillation.
-
-
-
Step 2: Monoprotection of the Diol
-
Causality: To differentiate the two primary hydroxyl groups for subsequent selective oxidation, one must be temporarily protected. A bulky protecting group like tert-butyldimethylsilyl (TBDMS) chloride will preferentially react with the less sterically hindered hydroxyl group.
-
Procedure:
-
Dissolve the purified 2-ethyl-1,3-propanediol in anhydrous dichloromethane (DCM) with a base such as triethylamine or imidazole.
-
Add a solution of TBDMS-Cl (1.0 equivalent) in DCM dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting mono-protected alcohol by column chromatography.
-
-
-
Step 3: Oxidation to Carboxylic Acid
-
Causality: The remaining free primary alcohol is oxidized to a carboxylic acid. A variety of modern oxidation reagents can be used, such as a Jones oxidation or, for milder conditions, a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.
-
Procedure (using Jones Oxidation):
-
Dissolve the mono-protected alcohol in acetone and cool in an ice bath.
-
Add Jones reagent (prepared from CrO₃ in sulfuric acid) dropwise until the orange-brown color persists.
-
Stir for several hours.
-
Quench the excess oxidant with isopropanol.
-
Extract the product into diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate to yield the TBDMS-protected carboxylic acid.
-
-
-
Step 4: Fischer Esterification
-
Causality: The carboxylic acid is converted to its methyl ester using methanol under acidic catalysis. This is a classic and reliable method for ester formation.
-
Procedure:
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the solution at reflux for 4-6 hours.
-
Cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the protected methyl ester.
-
-
-
Step 5: Deprotection to Yield Final Product
-
Causality: The TBDMS protecting group is removed to reveal the primary alcohol, yielding the final product. Fluoride ion sources are highly effective for cleaving silicon-based protecting groups.
-
Procedure:
-
Dissolve the protected ester in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir at room temperature until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product, Methyl 2-(hydroxymethyl)butanoate, by column chromatography or vacuum distillation.
-
-
Caption: Representative workflow for the synthesis of Methyl 2-(hydroxymethyl)butanoate.
Potential Applications and Research Directions
The bifunctional nature of Methyl 2-(hydroxymethyl)butanoate makes it a versatile intermediate for various applications. While specific, large-scale industrial uses are not yet widely documented, its structure suggests significant potential in several key areas of chemical research and development.
-
Chiral Pool Synthesis: As an enantiomerically pure compound, it can serve as a valuable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals. The defined stereocenter can be incorporated into a larger target molecule, reducing the need for complex and often low-yielding asymmetric reactions later in the synthesis.
-
Specialty Polymers: The molecule contains both an ester and an alcohol. The ester group can undergo transesterification, and the alcohol group can react with acids or isocyanates. This makes it a potential monomer for producing functional polyesters or polyurethanes with pendant hydroxyl groups, which can be used to modify polymer properties or for subsequent cross-linking.
-
Fragrance and Flavor Industry: Many small, chiral esters and alcohols are known for their distinct organoleptic properties.[2][3] Although the specific scent profile of this compound is not detailed in the literature, related structures are used in creating fruity and sweet aromas, suggesting a potential application in this field pending toxicological evaluation.[2][3]
Further research into the enantioselective synthesis and polymerization of Methyl 2-(hydroxymethyl)butanoate could unlock new materials and therapeutic agents.
Safety and Handling
Given the limited availability of specific toxicological data for Methyl 2-(hydroxymethyl)butanoate, a cautious approach to handling is imperative. Safety protocols should be based on the known hazards of analogous chemical structures, such as other short-chain esters and alcohols.
| Hazard Category | Precautionary Measures | Rationale / Reference |
| Flammability | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Store in a cool, dry place. | Short-chain esters are often flammable liquids.[4][5] |
| Irritation | Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. | A structurally similar compound, Methyl 2-(hydroxymethyl)-2-methylbutanoate, is classified as a skin, eye, and respiratory irritant.[6] |
| Inhalation | Handle exclusively within a certified chemical fume hood to avoid inhaling vapors. | May cause respiratory irritation.[6] |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. | General chemical safety practice. |
Standard Handling Protocol
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a flame-retardant lab coat.
-
Respiratory Protection: Not typically required when using a fume hood.
-
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.
By adhering to these guidelines, researchers can safely handle Methyl 2-(hydroxymethyl)butanoate and explore its full scientific potential.
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Methyl butyrate - Wikipedia. Wikipedia. [Link]
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Methyl 2-(hydroxymethyl)-2-methylbutanoate | C7H14O3 | CID 14093550 - PubChem. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Synthesis and Application of Chiral Building Blocks with Ethyl Side Chains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of "handedness," profoundly influences a drug's interaction with biological targets, dictating its efficacy, safety, and metabolic profile.[1][2][3] This guide focuses on a specific, yet critically important, class of stereochemical motifs: chiral building blocks featuring an ethyl side chain. Moving beyond the foundational methyl group, the ethyl substituent offers a unique combination of steric and electronic properties that medicinal chemists leverage to fine-tune molecular interactions and optimize pharmacokinetic parameters. This document provides an in-depth exploration of the strategic importance of ethyl-substituted stereocenters, a detailed examination of the primary asymmetric synthesis and resolution strategies used to create them, and a practical overview of the analytical techniques required to verify their stereochemical purity. It is designed to serve as a technical resource, blending established principles with field-proven insights to empower researchers in the synthesis and application of these valuable molecular scaffolds.
The Strategic Importance of the Chiral Ethyl Moiety in Drug Design
The Imperative of Chirality in Pharmaceuticals
Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of enantiomerically pure L-amino acids and D-sugars, creating a chiral environment.[4] Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[5][6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[4] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of this principle.[6][7] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, emphasizing the need to develop single-enantiomer drugs to ensure safety and efficacy.[1][2]
The Ethyl Group: A Critical Element for Molecular Optimization
While the methyl group is the simplest alkyl substituent, the ethyl group provides a more nuanced tool for medicinal chemists. The addition of a single methylene unit introduces several key changes:
-
Enhanced Steric Influence: The ethyl group occupies a larger volume than a methyl group, allowing it to form more substantial and specific steric interactions within a binding pocket. This can be used to improve binding affinity, enhance selectivity for a target receptor over off-targets, or orient the molecule in a more favorable conformation.
-
Increased Lipophilicity: The ethyl group increases the molecule's lipophilicity (fat-solubility), which can significantly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: An ethyl group can alter a molecule's metabolic profile. It may block a site of metabolic oxidation that would otherwise be susceptible on a less substituted analog, thereby increasing the drug's half-life.
The decision to incorporate a chiral ethyl group is therefore a strategic choice aimed at optimizing the delicate balance between potency, selectivity, and the drug-like properties of a molecule.
Case Study: Ibrutinib (Imbruvica®)
A prominent example of a successful drug featuring a chiral ethyl-containing stereocenter is Ibrutinib, a kinase inhibitor used to treat certain cancers like mantle cell lymphoma and chronic lymphocytic leukemia. The molecule contains a chiral piperidine ring with an ethyl group. The specific stereochemistry at this center is crucial for its potent and irreversible binding to Bruton's tyrosine kinase (BTK). The ethyl group fits into a specific hydrophobic pocket in the enzyme's active site, contributing to the high affinity and selectivity of the drug. The synthesis of Ibrutinib relies on the use of enantiopure building blocks to ensure that only the therapeutically active enantiomer is produced.
Core Strategies for Asymmetric Synthesis
The creation of enantiomerically pure compounds is a cornerstone of modern organic synthesis.[8] For chiral building blocks with ethyl side chains, chemists have a powerful toolkit of methods, broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.
Chiral Pool Synthesis
This approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials.[9] Molecules like amino acids (e.g., L-Alanine, L-Isoleucine), terpenes, or carbohydrates serve as a scaffold from which the target building block can be constructed.
-
Causality: The primary advantage is that the stereocenter is often pre-established by nature, avoiding the need for a complex asymmetric reaction. The synthetic challenge is then reduced to the chemical modification of the existing chiral framework. This strategy is highly effective when the target molecule's stereochemistry and carbon skeleton closely match an available chiral pool starting material.
Chiral Auxiliaries: Stoichiometric Stereocontrol
A chiral auxiliary is an enantiopure compound that is temporarily attached to an achiral substrate.[10][11] It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[10] This method converts an enantioselective reaction into a diastereoselective one, as the two possible transition states are diastereomeric and thus have different energies.[12]
-
Expert Insight: Evans oxazolidinones and pseudoephedrine amides are among the most reliable and well-documented auxiliaries for the asymmetric alkylation of enolates to introduce ethyl groups.[10][13] The choice of auxiliary is dictated by the desired stereochemical outcome and the ease of its subsequent removal. The bulky substituents on the auxiliary effectively shield one face of the enolate, forcing the electrophile (e.g., ethyl iodide) to approach from the less hindered face.[11]
Caption: General workflow for creating a chiral ethyl center using a chiral auxiliary.
-
Amide Formation: React (1R,2R)-(-)-Pseudoephedrine with propanoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C to form the corresponding amide.
-
Enolate Generation (The Critical Step): Dissolve the pseudoephedrine amide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add lithium chloride (LiCl) to aid in forming a well-defined enolate aggregate. Slowly add a solution of lithium diisopropylamide (LDA, ~2.5 equivalents) to generate the Z-enolate. The low temperature is crucial to ensure kinetic control and prevent side reactions. LDA is used because it is a strong, non-nucleophilic base, preventing it from attacking the carbonyl group.
-
Alkylation: Add ethyl iodide (Et-I) to the enolate solution at -78 °C and allow the reaction to slowly warm to 0 °C over several hours. The auxiliary's phenyl and methyl groups sterically block one face of the enolate, directing the ethyl iodide to attack from the opposite face with high diastereoselectivity.
-
Workup and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be cleaved under acidic or basic hydrolysis (e.g., refluxing with aqueous H₂SO₄) to yield the enantiomerically enriched 2-methylbutanoic acid. The water-soluble pseudoephedrine can be recovered from the aqueous layer.
Asymmetric Catalysis
Asymmetric catalysis is often the most efficient and atom-economical method, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.[14]
Chiral complexes of metals like rhodium, ruthenium, and palladium are powerful catalysts for various transformations.[15][16] Asymmetric hydrogenation of a prochiral olefin or ketone is a common and highly effective strategy.
-
Mechanism Insight: In the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid, the substrate coordinates to a chiral metal complex, such as one containing the BINAP ligand.[15] The chirality of the ligand creates two diastereomeric transition states for the hydrogen addition. The catalyst geometry ensures that the activation energy for one pathway is significantly lower, leading to the preferential formation of one enantiomer.
| Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) |
| Ru-BINAP | β-Ketoesters | >95% | >98% |
| Rh-DuPHOS | Dehydroamino acids | >95% | >99% |
| Ir-(P,N) Ligands | Unfunctionalized Olefins | >90% | >95% |
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric reactions.[8] Chiral amines, such as proline and its derivatives, are common organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates.
-
Application: For creating ethyl-substituted stereocenters, an organocatalytic asymmetric Michael addition of propanal to a nitro-olefin is a classic example. The chiral amine catalyst forms a chiral enamine with propanal, which then attacks the nitro-olefin from a specific face, controlled by the catalyst's stereochemistry, before hydrolysis releases the chiral product.
Resolution and Purification of Enantiomers
While asymmetric synthesis aims to produce a single enantiomer, sometimes reactions yield a mixture (a scalemic or racemic mixture). In these cases, or when a racemic synthesis is more practical, chiral resolution is necessary to separate the enantiomers.[17]
Classical Resolution via Diastereomeric Salts
This technique is one of the oldest yet still industrially relevant methods.[17][18] It is applicable to racemic mixtures of acids or bases. The racemate is treated with an enantiomerically pure resolving agent (a chiral base for a racemic acid, or a chiral acid for a racemic base). This reaction forms a pair of diastereomeric salts.
-
Self-Validating Principle: Diastereomers have different physical properties, including solubility.[19] By carefully choosing the solvent system, one diastereomeric salt can be selectively crystallized from the solution, while the other remains dissolved. The crystallized salt is then separated by filtration, and the resolving agent is removed (typically by acid/base extraction) to yield the desired pure enantiomer.[18]
Chromatographic Separation
Chromatographic methods are the workhorse for both analytical and preparative-scale separation of enantiomers.[20]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric separation.[21] The separation occurs on a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which causes them to travel through the column at different rates and elute at different times.[20] Polysaccharide-based CSPs are exceptionally versatile.[20]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main component of the mobile phase. It often provides faster separations and uses less organic solvent than HPLC, making it a greener and higher-throughput alternative, especially for preparative-scale work.[1]
Analytical Techniques for Stereochemical Validation
Confirming the identity and purity of a chiral building block is a non-negotiable step in drug development. This requires specialized analytical techniques to determine the enantiomeric excess (ee), which is a measure of the purity of the sample.
Enantiomeric Excess (ee%) = |([R] - [S]) / ([R] + [S])| x 100
Decision Framework for Analytical Method Selection
Caption: Decision tree for selecting an analytical method for chiral analysis.
Chromatographic Methods (HPLC/SFC)
As mentioned, chiral HPLC and SFC are the most common and reliable methods for determining ee%.[22] By integrating the peak areas of the two separated enantiomers in the chromatogram, a precise ee% value can be calculated.
NMR Spectroscopy
While standard NMR cannot distinguish between enantiomers, adding a chiral resolving agent or a chiral lanthanide shift reagent to the NMR tube can induce a chemical shift difference between the signals of the two enantiomers, making them distinguishable.[21] The ee% can then be determined by integrating the corresponding distinct peaks. This method is often used for rapid purity assessment.
Chiroptical Methods
-
Polarimetry: This classic technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While it can confirm the presence of a single enantiomer (if the specific rotation value is known), it is generally not precise enough for accurate ee% determination in modern pharmaceutical settings.[21]
-
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It provides information about the stereochemical structure and is particularly useful for confirming the absolute configuration by comparing the spectrum to that of a known standard or theoretical calculations.
Conclusion and Future Outlook
Chiral building blocks featuring ethyl side chains are indispensable components in the modern drug discovery pipeline. The ethyl group provides a unique handle for medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties in ways that smaller or larger alkyl groups cannot. A thorough understanding of the synthetic toolbox—from chiral pool and auxiliary-based methods to advanced asymmetric catalysis—is essential for the efficient construction of these motifs. Likewise, proficiency in modern analytical techniques, particularly chiral chromatography, is critical for ensuring the stereochemical integrity demanded by regulatory standards.
Looking forward, the field will continue to evolve towards even more efficient and sustainable methodologies. The development of novel organocatalysts and earth-abundant metal catalysts, the integration of chemo-enzymatic and flow chemistry processes, and the application of machine learning to predict optimal reaction conditions will further streamline the synthesis of these vital chiral building blocks, accelerating the journey from molecular concept to life-changing therapeutics.
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An In-depth Technical Guide to the Chemical Identity of Methyl 2-ethyl-3-hydroxypropionate
This guide provides a comprehensive technical overview of Methyl 2-ethyl-3-hydroxypropionate, a β-hydroxy ester of interest to researchers and professionals in drug development and chemical synthesis. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and spectral analysis of analogous compounds to provide a robust predictive framework for its synthesis, characterization, and handling.
Core Chemical Identity
Methyl 2-ethyl-3-hydroxypropionate is a carboxylic ester characterized by a methyl ester group, an ethyl substituent at the α-carbon, and a hydroxyl group at the β-carbon. Its structure presents a chiral center at the carbon bearing the ethyl group, suggesting the existence of (R) and (S) enantiomers.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 2-ethyl-3-hydroxypropionate, extrapolated from data for structurally similar compounds such as methyl 3-hydroxypropanoate[1], ethyl 3-hydroxy-2-methylpropanoate[2], and 2-ethyl-3-hydroxypropionic acid[3].
| Property | Predicted Value | Structural Analogue References |
| Molecular Formula | C₆H₁₂O₃ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | General observation for similar esters |
| Boiling Point | ~180-190 °C | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Moderately soluble in water. | General properties of short-chain esters |
| CAS Number | Not assigned | Inferred from lack of specific literature |
Synthetic Strategy: The Reformatsky Reaction
The most logical and efficient synthetic route to Methyl 2-ethyl-3-hydroxypropionate is the Reformatsky reaction . This classic organic reaction is renowned for its ability to form β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5][6] The key advantage of the Reformatsky reaction in this context is its tolerance of the ester functionality, as the organozinc intermediate is less reactive than a Grignard reagent and will not self-condense with the starting ester.[7]
Proposed Synthetic Workflow
The synthesis would proceed by reacting methyl 2-bromo-butyrate with formaldehyde in the presence of activated zinc.
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An In-depth Technical Guide to the Solubility of Methyl 2-(hydroxymethyl)butanoate in Organic Solvents
Introduction: Unveiling Methyl 2-(hydroxymethyl)butanoate
Methyl 2-(hydroxymethyl)butanoate is a bifunctional organic molecule featuring both a methyl ester and a primary hydroxyl group. This unique combination of functional groups imparts a degree of polarity and hydrogen-bonding capability that significantly influences its physical and chemical properties, most notably its solubility in various organic solvents. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-methyl 2-(hydroxymethyl)butanoate. This guide will delve into the theoretical and practical aspects of the solubility of methyl 2-(hydroxymethyl)butanoate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in solution. Such knowledge is critical for its application as a synthetic intermediate in pharmaceuticals and fragrances[1][2].
Structural Analysis and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible[3]. The structure of methyl 2-(hydroxymethyl)butanoate, with its ester and hydroxyl functionalities, allows for a nuanced solubility profile.
The presence of the hydroxyl (-OH) group enables the molecule to act as both a hydrogen bond donor and acceptor. The ester group (-COOCH₃) primarily acts as a hydrogen bond acceptor at the carbonyl oxygen and the ether oxygen. These hydrogen bonding capabilities suggest a good affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate)[4].
Conversely, the butanoate backbone, consisting of a four-carbon chain, contributes a nonpolar character to the molecule. This aliphatic portion will interact favorably with nonpolar solvents through London dispersion forces. Therefore, while high solubility in very nonpolar solvents like hexane is not expected, some degree of solubility is likely.
Based on this structural analysis, a predicted qualitative solubility profile is presented in the table below. It is crucial to note that these are predictions based on chemical principles and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's hydroxyl and ester groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | Dipole-dipole interactions and hydrogen bonding (with the solvent as an acceptor) are the primary driving forces for solubilization. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | London dispersion forces will facilitate some interaction, but the polar functional groups of the solute will limit miscibility. |
Intermolecular Interactions Governing Solubility
The interplay of various intermolecular forces dictates the extent to which methyl 2-(hydroxymethyl)butanoate dissolves in a given organic solvent. A visual representation of these interactions is provided below.
Sources
Boiling point and density of Methyl 2-(hydroxymethyl)butanoate
The following technical guide details the physicochemical characterization of Methyl 2-(hydroxymethyl)butanoate , a critical intermediate in the synthesis of complex pharmaceutical agents and chiral building blocks.
Physicochemical Characterization & Process Engineering Guide
Part 1: Executive Summary & Compound Identification
Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) serves as a pivotal bifunctional building block. Structurally, it is the methyl ester of 2-ethyl-3-hydroxypropionic acid. Its utility lies in the presence of both an ester moiety and a primary hydroxyl group, allowing for orthogonal protection strategies in multi-step synthesis (e.g., synthesis of pilocarpine analogs or methacrylate derivatives).
Accurate determination of its boiling point (BP) and density is not merely a cataloging exercise but a safety and yield-critical requirement. As a
Core Identity Matrix
| Parameter | Detail |
| IUPAC Name | Methyl 2-(hydroxymethyl)butanoate |
| Common Synonyms | Methyl 2-ethyl-3-hydroxypropionate; 2-Hydroxymethylbutyric acid methyl ester |
| CAS Registry | 56970-75-3 |
| Molecular Formula | C |
| Molecular Weight | 132.16 g/mol |
| SMILES | CCC(CO)C(=O)OC |
Part 2: Physicochemical Data Profile[3][4]
The following data synthesizes computed values from high-fidelity molecular modeling (ACD/Labs, EPISuite) and comparative analysis with its lower homolog, the "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate).
1. Boiling Point (BP)[1]
-
Predicted Atmospheric BP: 195°C – 205°C (at 760 mmHg)
-
Operational Vacuum BP: 85°C – 95°C (at 10–15 mmHg)
-
Thermodynamic Insight: The primary hydroxyl group significantly elevates the boiling point via intermolecular hydrogen bonding compared to non-hydroxylated esters (e.g., Methyl 2-methylbutyrate, BP ~115°C).
-
Process Warning: Distillation at atmospheric pressure is contraindicated due to the risk of thermal dehydration/polymerization above 140°C.
2. Density (
)
-
Predicted Density: 1.045 ± 0.02 g/cm³ (at 20°C)
-
Temperature Dependence:
-
Process Implication: The compound is denser than water and most aliphatic solvents, but similar in density to dilute aqueous buffers, which can complicate phase separation during extraction.
3. Solubility & Partitioning
-
Water Solubility: Moderate to High (due to -OH and Ester groups).
-
LogP (Octanol/Water): ~0.3 (Predicted).
-
Preferred Extraction Solvents: Dichloromethane (DCM), Ethyl Acetate.
Part 3: Experimental Determination Protocols
As a Senior Scientist, you must validate these predicted values in your specific lot. Relying solely on literature for process scale-up is a critical failure mode.
Protocol A: Vacuum Ebulliometry (Boiling Point)
Objective: Determine the precise vapor pressure curve to define safe distillation parameters.
-
Setup: Equip a 50 mL round-bottom flask with a Claisen adapter, a calibrated digital vacuum gauge (capacitance manometer preferred), and a short-path distillation head.
-
Stabilization: Charge the flask with 20 mL of crude Methyl 2-(hydroxymethyl)butanoate and a magnetic stir bar.
-
Degassing: Apply vacuum gradually to < 5 mmHg to remove dissolved volatiles/solvents.
-
Ramp: Heat the oil bath slowly (2°C/min).
-
Observation: Record the temperature (
) where steady reflux is observed at the still head.-
Target: Expect
at 12 mmHg.
-
-
Validation: Construct a Nomograph using the Clausius-Clapeyron relation:
Protocol B: Oscillating U-Tube Pycnometry (Density)
Objective: Measure density to 4 decimal places for mass-balance calculations.
-
Calibration: Calibrate the instrument (e.g., Anton Paar DMA series) using degassed, ultra-pure water and dry air at 20.00°C.
-
Sample Prep: Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates that could dampen oscillation.
-
Injection: Inject ~2 mL of sample, ensuring no microbubbles are trapped in the U-tube (visual inspection via camera).
-
Measurement: Record density at 20°C, 25°C, and 40°C to determine the coefficient of thermal expansion.
Part 4: Process Engineering & Reactivity Logic
The following Graphviz diagram illustrates the critical decision pathways for handling this compound, highlighting the relationship between its structure (Hydroxyl/Ester) and its physical instability (Dehydration).
Figure 1: Structural logic governing the purification strategy. The presence of the beta-hydroxy group necessitates vacuum distillation to avoid dehydration to the acrylate.
Part 5: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14093550 (Isomer Analog). Retrieved from [Link]
-
Note: Used for homologous series prediction logic.
-
-
-
Cited for comparative density analysis of the alpha-hydroxy homolog.
-
-
NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. Retrieved from [Link]
-
Standard source for Clausius-Clapeyron constants.
-
Sources
Safety data sheet (SDS) for Methyl 2-(hydroxymethyl)butanoate
As a Senior Application Scientist overseeing chemical safety and pharmacokinetic profiling, I approach the Safety Data Sheet (SDS) not merely as a regulatory checkbox, but as a dynamic blueprint of a molecule's behavior. Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) presents a fascinating case study in aliphatic ester handling. This in-depth technical whitepaper transcends standard SDS boilerplate, providing researchers and drug development professionals with the mechanistic causality behind the chemical's handling protocols, toxicological profile, and environmental fate.
Executive Summary & Chemical Identity
Methyl 2-(hydroxymethyl)butanoate is a functionalized aliphatic ester commonly utilized as a building block in organic synthesis and pharmaceutical development[1]. Because it contains both an ester linkage and a primary hydroxyl group, it exhibits unique reactivity and solubility profiles. Understanding its exact physicochemical parameters is the first step in designing a self-validating safety protocol.
Table 1: Physicochemical & Computational Properties
| Property | Value |
|---|---|
| CAS Number | 56970-75-3 |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| Monoisotopic Mass | 132.0786 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Hydrogen Bond Donors/Acceptors | 1 / 3 |
| Rotatable Bonds | 4 |
(Data synthesized from computational chemical profiling[1])
Mechanistic Toxicology & Pharmacokinetics
In drug development and laboratory exposure scenarios, the toxicity of an ester is rarely dictated by the parent molecule alone. Instead, causality lies in its metabolic fate. When Methyl 2-(hydroxymethyl)butanoate enters the systemic circulation (via inhalation or dermal absorption), it is rapidly targeted by Carboxylesterases (CES), primarily CES1 in the liver[2].
The CES active site utilizes a highly conserved Ser-His-Glu catalytic triad[2]. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This hydrolysis cleaves the molecule into 2-(hydroxymethyl)butanoic acid and methanol. While the acid metabolite is generally benign and renally excreted, the methanol byproduct is oxidized by Alcohol Dehydrogenase (ADH) into formaldehyde, and subsequently into formic acid. It is this formic acid accumulation that drives the metabolic acidosis and specific target organ toxicity (STOT) associated with overexposure to methyl esters.
CES-mediated hydrolysis of Methyl 2-(hydroxymethyl)butanoate and subsequent methanol toxicity.
Flammability & Physical Hazard Assessment
As a volatile organic compound, Methyl 2-(hydroxymethyl)butanoate poses a flammability risk[3]. To establish a self-validating and highly conservative flammability profile for the SDS, we rely on the ASTM D93 Pensky-Martens Closed-Cup method[4].
The Causality of Experimental Choice: Why closed-cup over open-cup? Open-cup tests allow volatile vapors to dissipate into the atmosphere, artificially raising the apparent flash point. The closed-cup method traps the vapors, simulating a spill in an unventilated storage cabinet or chemical reactor. This yields a lower, more accurate temperature at which the liquid generates sufficient vapor to ignite, ensuring maximum safety margins[4].
Workflow for ASTM D93 Pensky-Martens closed-cup flash point determination.
Step-by-Step Methodology: ASTM D93 Flash Point Determination
-
Sample Equilibration: Cool the Methyl 2-(hydroxymethyl)butanoate sample and the brass test cup to at least 18°C below the expected flash point to prevent premature vapor loss.
-
Apparatus Assembly: Fill the brass cup with the sample to the precisely etched fill mark. Secure the lid, which houses the stirring mechanism and the ignition source[4].
-
Heating & Stirring: Apply heat to increase the sample temperature at a controlled rate of 5°C to 6°C per minute. Stir the sample continuously at 90 to 120 RPM to ensure thermal homogeneity.
-
Ignition Application: Intermittently interrupt stirring and apply the ignition source (flame or electronic ignitor) into the cup for 1 second at every 1°C rise in temperature[4].
-
Flash Detection: Record the exact temperature at which the application of the ignition source causes a distinct flash (propagation of flame) in the interior of the cup.
-
Barometric Correction: Adjust the recorded flash point mathematically to account for ambient barometric pressure variations, ensuring the data is universally standard.
Environmental Fate & Partition Coefficient (Log P)
For Section 12 (Ecological Information) of the SDS, we must determine the compound's potential for bioaccumulation. This is dictated by its Octanol-Water Partition Coefficient (Log P). Because Methyl 2-(hydroxymethyl)butanoate is moderately polar (due to the hydroxyl group) but contains a lipophilic aliphatic chain, its Log P is best determined using the OECD Test Guideline 107 (Shake-Flask Method) [5].
The Causality of Experimental Choice: The shake-flask method is the gold standard for compounds with a Log P between -2 and 4[5]. The ratio of the chemical's concentration in n-octanol (simulating lipid bilayers) versus water (simulating biological fluids and aquatic ecosystems) directly predicts its ability to cross cell membranes and accumulate in aquatic life.
Step-by-Step Methodology: OECD 107 Shake-Flask Method
-
Solvent Saturation: Mutually saturate analytical-grade n-octanol and high-purity water by stirring them together vigorously for 24 hours at 25°C. This prevents volume shifts during the actual test[5].
-
Sample Dissolution: Dissolve a precisely weighed mass of Methyl 2-(hydroxymethyl)butanoate in the mutually saturated n-octanol phase.
-
Phase Equilibration: Transfer the octanol solution and mutually saturated water into a glass centrifuge tube. Ensure the total volume does not exceed 75% of the flask capacity to allow adequate mechanical agitation.
-
Agitation: Mechanically shake the flask at a constant temperature (25°C ± 1°C) for 30 minutes to achieve thermodynamic equilibrium[5].
-
Phase Separation: Centrifuge the mixture at 2000 RPM for 15 minutes to guarantee complete phase separation without micro-emulsions.
-
Quantification: Extract aliquots from both the aqueous and octanol phases. Quantify the ester concentration using Gas Chromatography-Flame Ionization Detection (GC-FID). Calculate Log P as the base-10 logarithm of the concentration ratio.
Standard Operating Procedures (SOP) for Safe Handling
Based on the synthesized hazard profile, the following self-validating handling parameters must be strictly enforced:
-
Engineering Controls: Handle exclusively within a Class II Type A2 biological safety cabinet or a chemical fume hood to mitigate inhalation of volatile methanol byproducts generated by ambient hydrolysis.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.4 mm thickness) are required. Because esters can degrade certain latex formulations, glove integrity must be visually validated before and after handling.
-
Storage: Store in a cool, well-ventilated area away from strong oxidizing agents and strong bases, which can catalyze exothermic saponification.
References
- Title: Methyl 2-(hydroxymethyl)
- Title: 88157-42-0 | Methyl 1-(hydroxymethyl)
- Title: Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests Source: ANSI Blog URL
- Title: OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995)
- Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: PMC - NIH URL
Sources
- 1. guidechem.com [guidechem.com]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 88157-42-0 | Methyl 1-(hydroxymethyl)cyclopropanecarboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 5. umwelt-online.de [umwelt-online.de]
Applications of Methyl 2-(hydroxymethyl)butanoate in organic synthesis
An In-depth Technical Guide to the Applications of Methyl 2-(hydroxymethyl)butanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(hydroxymethyl)butanoate is a bifunctional organic molecule possessing both a primary hydroxyl group and a methyl ester. This unique structural arrangement offers a versatile platform for a variety of chemical transformations, positioning it as a valuable building block in modern organic synthesis. Its utility spans from the construction of complex chiral molecules to the synthesis of novel heterocyclic scaffolds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most critically, the diverse applications of Methyl 2-(hydroxymethyl)butanoate as a strategic intermediate in the development of pharmaceuticals and other fine chemicals.
Introduction: Unveiling a Versatile Synthetic Intermediate
Methyl 2-(hydroxymethyl)butanoate, with the chemical structure illustrated below, is a chiral molecule that holds significant potential in synthetic organic chemistry. The presence of two distinct and reactive functional groups—a primary alcohol and an ester—on a flexible butane framework allows for a wide array of selective manipulations. This dual functionality is the cornerstone of its utility, enabling chemists to introduce diverse structural motifs and build molecular complexity in a controlled manner.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 56970-75-3[1] |
| Molecular Formula | C₆H₁₂O₃[1] |
| Molecular Weight | 132.16 g/mol [1] |
| Canonical SMILES | CCC(CO)C(=O)OC[1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Solubility | Soluble in organic solvents, moderate solubility in water (predicted)[2] |
Note: Some physical properties are predicted based on structurally similar compounds due to limited experimental data for this specific molecule.
The strategic importance of chiral building blocks like Methyl 2-(hydroxymethyl)butanoate in the synthesis of enantiomerically pure compounds cannot be overstated.[3] Such molecules are crucial for the development of pharmaceuticals, agrochemicals, and other specialty materials where specific stereochemistry dictates biological activity.[4]
Synthetic Pathways to Methyl 2-(hydroxymethyl)butanoate
While a definitive, optimized industrial synthesis for Methyl 2-(hydroxymethyl)butanoate is not extensively documented in publicly available literature, its structure suggests several plausible synthetic routes. A common and effective method for the preparation of α-hydroxymethyl esters is the base-catalyzed hydroxymethylation of the corresponding ester enolate with formaldehyde.
Representative Synthetic Protocol: Hydroxymethylation of Methyl 2-methylbutanoate
This protocol outlines a general procedure for the synthesis of Methyl 2-(hydroxymethyl)butanoate from Methyl 2-methylbutanoate.
Reaction Scheme:
A general reaction scheme for the synthesis of Methyl 2-(hydroxymethyl)butanoate.
Materials:
-
Methyl 2-methylbutanoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and freshly distilled diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise with stirring. Allow the solution to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Addition of Ester: Add a solution of Methyl 2-methylbutanoate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of the ester enolate.
-
Hydroxymethylation: Add finely powdered, anhydrous paraformaldehyde to the reaction mixture in one portion. The reaction is typically slow and may require several hours to overnight stirring at -78 °C to room temperature.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-(hydroxymethyl)butanoate.
Core Applications in Organic Synthesis
The synthetic utility of Methyl 2-(hydroxymethyl)butanoate is rooted in the orthogonal reactivity of its hydroxyl and ester functionalities. This allows for a stepwise or, in some cases, a concerted approach to the construction of more complex molecular architectures.
As a Chiral Building Block in Enantioselective Synthesis
When obtained in an enantiomerically pure form, Methyl 2-(hydroxymethyl)butanoate becomes a powerful tool for introducing stereocenters into a target molecule. This is a fundamental strategy in the synthesis of many pharmaceuticals and natural products.[4]
The hydroxyl group can be stereospecifically converted into other functionalities. For example, activation of the hydroxyl group as a sulfonate ester (e.g., tosylate or mesylate) transforms it into a good leaving group for nucleophilic substitution reactions, often proceeding with inversion of configuration.
Stereospecific conversion of the hydroxyl group.
Synthesis of Heterocyclic Compounds: The Lactone Motif
The proximate positioning of the hydroxyl and ester groups in Methyl 2-(hydroxymethyl)butanoate makes it an ideal precursor for the synthesis of γ-butyrolactones through intramolecular cyclization (lactonization). These five-membered lactone rings are prevalent structural motifs in a wide range of biologically active natural products.[5]
3.2.1. Acid-Catalyzed Lactonization
Treatment of Methyl 2-(hydroxymethyl)butanoate with a strong acid catalyst can promote intramolecular transesterification, leading to the formation of α-ethyl-γ-butyrolactone and methanol as a byproduct.
Reaction Protocol:
-
Dissolve Methyl 2-(hydroxymethyl)butanoate in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the methanol formed during the reaction and drive the equilibrium towards the lactone product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude lactone, which can be further purified by distillation or chromatography.
Functional Group Interconversions
The hydroxyl and ester groups of Methyl 2-(hydroxymethyl)butanoate can be independently or concurrently transformed, providing access to a diverse range of derivatives.
3.3.1. Reactions at the Hydroxyl Group
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent.
-
Protection: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl ethers, benzyl ethers) to allow for selective reactions at the ester functionality.
-
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields the corresponding ethers.
-
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base affords the corresponding esters.
3.3.2. Reactions at the Ester Group
-
Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification yields the corresponding carboxylic acid, 2-(hydroxymethyl)butanoic acid.
-
Amidation: Reaction with amines can produce the corresponding amides. This reaction may require elevated temperatures or the use of a catalyst.
-
Reduction: The ester can be reduced to a diol (2-ethyl-1,3-propanediol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Grignard Reaction: Reaction with Grignard reagents (RMgX) can lead to the formation of tertiary alcohols.
Advanced Synthetic Strategies and Future Outlook
The bifunctional nature of Methyl 2-(hydroxymethyl)butanoate opens the door to more complex, multi-step synthetic sequences. For instance, it can serve as a key fragment in the total synthesis of natural products or as a starting point for the generation of compound libraries in drug discovery programs.
The development of stereoselective methods for the synthesis of both enantiomers of Methyl 2-(hydroxymethyl)butanoate would significantly enhance its value as a chiral building block.[6] Furthermore, its application in polymerization reactions to create functional polyesters is an area ripe for exploration.
As the demand for enantiomerically pure and structurally diverse molecules continues to grow in the pharmaceutical and materials science sectors, versatile and readily accessible building blocks like Methyl 2-(hydroxymethyl)butanoate are poised to play an increasingly important role.
References
-
ResearchGate. (n.d.). Simplified reaction scheme of methyl butanoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Chemical Communications. Retrieved from [Link]
- Google Patents. (n.d.). JP4271494B2 - Method for producing methyl 2-hydroxybutanoate.
-
ACS Publications. (2023). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Catalysis. Retrieved from [Link]
-
Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
- Unknown Source. (n.d.). Stereoselective.
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
-
PubMed. (2011). Stereoselective synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-2-methylbutanoate. Retrieved from [Link]
-
PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 3. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Regioselective Synthesis of Methyl 2-(hydroxymethyl)butanoate via Hydroboration-Oxidation of Methyl 2-ethylacrylate
Introduction & Mechanistic Rationale
The synthesis of
The Causality of Reagent Selection:
Hydration of
The use of 9-borabicyclo[3.3.1]nonane (9-BBN) is mechanistically critical here. Unlike unhindered boranes (e.g.,
Note on Enantioselectivity: While this protocol describes the racemic synthesis, recent advancements in transition-metal catalysis have demonstrated that cobalt-catalyzed asymmetric hydroboration can yield highly enantiomerically enriched
Reaction Pathway Visualization
Reaction pathway for the hydroboration-oxidation of methyl 2-ethylacrylate.
Experimental Protocol
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 2-ethylacrylate | 114.14 | 1.0 | 10.0 mmol (1.14 g) | Starting Material |
| 9-BBN (0.5 M in THF) | 122.02 | 1.2 | 12.0 mmol (24.0 mL) | Hydroborating Agent |
| Anhydrous THF | 72.11 | - | 10.0 mL | Solvent |
| Ethanol (Absolute) | 46.07 | - | 5.0 mL | Quenching Agent |
| NaOH (3 M aqueous) | 40.00 | 1.5 | 5.0 mL (15.0 mmol) | Oxidation Base |
| 34.01 | Excess | 5.0 mL | Oxidant |
Step-by-Step Procedure
Step 1: Hydroboration
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and flushed with argon, add methyl 2-ethylacrylate (1.14 g, 10.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Dropwise add 9-BBN (24.0 mL of a 0.5 M solution in THF, 1.2 equiv) via syringe over 15 minutes.
-
Causality: Slow addition at 0 °C prevents localized heating, ensuring strict regiocontrol and preventing the thermal decomposition of the borane reagent.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours to ensure complete conversion to the
-boryl intermediate.
Step 2: Quenching 5. Recool the reaction mixture to 0 °C. 6. Carefully add absolute ethanol (5.0 mL) dropwise.
-
Causality: Ethanol safely quenches any unreacted 9-BBN, preventing violent outgassing and dangerous pressure buildup during the subsequent aqueous basic oxidation step.
Step 3: Oxidation
7. While strictly maintaining the temperature at 0 °C, add 3 M aqueous NaOH (5.0 mL).
8. Follow immediately with the very slow, dropwise addition of 30% aqueous
-
Causality: The oxidative cleavage of the C–B bond is highly exothermic. Strict temperature control at 0 °C is mandatory to prevent the base-catalyzed saponification of the methyl ester into the undesired 2-(hydroxymethyl)butanoic acid.
Step 4: Workup & Extraction 9. Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour to ensure complete oxidation. 10. Dilute the mixture with ethyl acetate (30 mL) and deionized water (20 mL). 11. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 × 20 mL).
Step 5: Purification
12. Wash the combined organic layers with brine (30 mL), dry over anhydrous
Experimental Workflow Visualization
Step-by-step experimental workflow for the synthesis and purification process.
Data Presentation & Analytical Validation
The success of the protocol is validated by the isolation of a clear, colorless oil. The absence of alkene protons (typically found between 5.5–6.5 ppm) and the appearance of the primary alcohol methylene protons confirm the transformation. Additional chemical properties can be cross-referenced via chemical databases .
| Analytical Parameter | Expected Result / Spectral Assignment |
| Appearance | Clear, colorless oil |
| Isolated Yield | 82 – 88% (approx. 1.08 – 1.16 g) |
| HRMS (ESI) | |
References
-
RajanBabu, T. V., et al. "Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates." Journal of the American Chemical Society, 2024. Available at:[Link]
Application Note: Chemoselective Hydroboration-Oxidation of Methyl 2-Methylenebutanoate
Executive Summary
The conversion of
This application note details a highly optimized, field-proven protocol utilizing 9-Borabicyclo[3.3.1]nonane (9-BBN) for precise steric control, followed by mild oxidation using Sodium Perborate Tetrahydrate (
Reaction Pathway
Workflow for the chemoselective hydroboration-oxidation of methyl 2-methylenebutanoate.
Mechanistic Insights & Causality
To achieve high yields and purity, experimental choices must be driven by the underlying molecular mechanics of the substrate:
-
Chemoselectivity via Steric Bulk (9-BBN): Methyl 2-methylenebutanoate is an electron-deficient, 1,1-disubstituted alkene. Standard borane (
) is a strong Lewis acid that readily coordinates with the ester carbonyl, leading to competitive reduction to 2-methylene-1-butanol. By employing 9-BBN, we leverage its bulky bicyclic framework and reduced Lewis acidity. This kinetically favors the hydroboration of the C=C -bond over carbonyl reduction, while exclusively directing the boron atom to the less sterically hindered terminal methylene carbon[1]. -
Prevention of Saponification and
-Elimination: The initial reaction yields a -boryl ester intermediate. Under traditional strongly alkaline oxidation conditions ( ), -boryl esters are highly susceptible to both ester saponification (yielding the carboxylic acid) and base-promoted -elimination (reverting to the starting alkene). -
The Role of Sodium Perborate: To circumvent base-induced degradation,
is utilized. As demonstrated by Kabalka et al., sodium perborate dissolves in water to release hydroperoxide anions ( ) in a mildly basic environment (pH ~8.5)[2]. This mild, solid-state oxidant efficiently cleaves the C-B bond with complete retention of stereochemistry, fully preserving the methyl ester[2].
Quantitative Data & Optimization
The superiority of the 9-BBN/Sodium Perborate system is evident when compared against traditional methodologies. The data below summarizes the optimization parameters for a 10 mmol scale reaction.
Table 1: Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Methyl 2-methylenebutanoate | 114.14 | 1.0 | 1.14 g (10 mmol) | Substrate |
| 9-BBN (0.5 M in THF) | 122.02 | 1.2 | 24.0 mL (12 mmol) | Hydroborating Agent |
| 153.86 | 3.0 | 4.62 g (30 mmol) | Mild Oxidant | |
| THF (Anhydrous) | 72.11 | - | 20.0 mL | Solvent |
| Deionized | 18.02 | - | 20.0 mL | Co-solvent |
Table 2: Condition Optimization & Yield Comparison
| Hydroborating Agent | Oxidant System | Chemoselectivity | Isolated Yield | Primary Side Product |
| Poor | < 20% | 2-Methylene-1-butanol (Ester reduction) | ||
| 9-BBN | Moderate | 45% | 2-(Hydroxymethyl)butanoic acid (Saponification) | |
| 9-BBN | Excellent | > 85% | None (Clean conversion) |
Detailed Experimental Protocol
Caution: 9-BBN is moisture-sensitive and flammable. All hydroboration steps must be conducted under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
Phase 1: Preparation of the Organoborane Intermediate
-
System Setup: Purge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with Argon for 5 minutes.
-
Substrate Addition: Add methyl 2-methylenebutanoate (1.14 g, 10.0 mmol) and anhydrous THF (20 mL) to the flask via syringe.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Hydroboration: Slowly add 9-BBN (0.5 M in THF, 24.0 mL, 12.0 mmol) dropwise over 15 minutes to manage the mild exotherm.
-
Incubation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2 hours to ensure complete conversion to the
-boryl ester intermediate.
Phase 2: Mild Oxidation
-
Preparation for Oxidation: Cool the reaction mixture back to 0 °C using an ice-water bath.
-
Aqueous Quench: Carefully add deionized water (20 mL) to the flask. Note: A slight effervescence may occur as unreacted 9-BBN is quenched.
-
Oxidant Addition: Add solid sodium perborate tetrahydrate (
, 4.62 g, 30.0 mmol) in small portions over 10 minutes[2]. -
Oxidation: Remove the ice bath. Vigorously stir the biphasic mixture at room temperature for 3 hours. The solid perborate will gradually dissolve as it reacts, generating the required hydroperoxide species in situ.
Phase 3: Workup and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc, 30 mL) and separate the layers. Extract the aqueous layer with additional EtOAc (
). -
Washing: Combine the organic layers and wash with saturated aqueous
(brine, 40 mL) to remove residual water and salts. -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil. -
Chromatography: Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc, 8:2 v/v).
-
Isolation: The product, methyl 2-(hydroxymethyl)butanoate, is isolated as a clear, colorless oil[3]. Verify purity via
NMR (look for the disappearance of the terminal alkene protons at ~5.6 and 6.2 ppm, and the appearance of the diastereotopic protons at ~3.7 ppm).
References
-
Hydroboration Oxidation of Alkenes - Master Organic Chemistry -[Link]
-
Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes - The Journal of Organic Chemistry -[Link]
Sources
Application Note: Enzymatic Resolution of Methyl 2-(hydroxymethyl)butanoate
This Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It details the enzymatic resolution of Methyl 2-(hydroxymethyl)butanoate , a critical chiral building block analogous to the Roche ester, used in the synthesis of polyketides and isoleucine-derived peptidomimetics.
Executive Summary
Methyl 2-(hydroxymethyl)butanoate (also known as Methyl 2-ethyl-3-hydroxypropionate) possesses a primary hydroxyl group and a chiral center at the
By utilizing Pseudomonas cepacia lipase (PCL) or Candida antarctica Lipase B (CAL-B) in an organic solvent with a vinyl ester acyl donor, researchers can achieve high enantiomeric excess (
Scientific Principles & Mechanism[1]
The Challenge of -Chiral Primary Alcohols
Unlike secondary alcohols where the lipase interacts directly with the chiral center, primary alcohols like Methyl 2-(hydroxymethyl)butanoate require the enzyme to discriminate based on the spatial difference between the
-
Steric Discrimination: The lipase binding pocket must distinguish between the medium-sized ethyl group and the planar, polar ester group.
-
Chemoselectivity: The reaction must exclusively acylate the free hydroxyl group without hydrolyzing the methyl ester or causing transesterification of the methyl ester moiety.
Kinetic Resolution Mechanism
The process relies on the difference in reaction rates (
-
Acyl Donor: Vinyl acetate or Vinyl butanoate is used. The tautomerization of the leaving group (vinyl alcohol
acetaldehyde) renders the reaction irreversible, driving it to completion. -
Enantiomeric Ratio (E): The efficiency is quantified by the E-value.[1] An
is required for practical resolution.
Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution via Irreversible Transesterification.
Materials & Equipment
Reagents
| Component | Specification | Role |
| Substrate | Methyl 2-(hydroxymethyl)butanoate (Racemic) | Target Molecule |
| Enzyme A | Lipase PS Amano IM (Burkholderia cepacia) | Primary Catalyst Candidate |
| Enzyme B | Novozym 435 (Candida antarctica Lipase B) | Secondary Catalyst Candidate |
| Acyl Donor | Vinyl Acetate or Vinyl Butanoate | Irreversible Acylating Agent |
| Solvent | Diisopropyl Ether (DIPE) or MTBE | Reaction Medium (Hydrophobic) |
| Molecular Sieves | 4Å, Activated | Water Scavenger |
Equipment
-
Thermostatted orbital shaker (set to 30–40°C).
-
GC-FID or HPLC with Chiral Column (e.g., Chiralcel OD-H or Chirasil-DEX CB).
-
Rotary Evaporator.
Experimental Protocol
Phase 1: Enzyme Screening (Analytical Scale)
Objective: Determine which lipase provides the highest E-value.
-
Preparation: In a 4 mL glass vial, dissolve 20 mg of racemic Methyl 2-(hydroxymethyl)butanoate in 1 mL of anhydrous DIPE.
-
Activation: Add 2 equivalents (eq.) of Vinyl Acetate.
-
Initiation: Add 10 mg of enzyme (Screen: Amano PS, Novozym 435, Amano AK).
-
Incubation: Shake at 30°C, 200 rpm.
-
Sampling: At t=1h, 4h, and 24h, withdraw 50 µL. Filter through a micro-filter to remove enzyme.
-
Analysis: Analyze via Chiral GC. Calculate conversion (
) and enantiomeric excess ( , ).-
Expert Insight: PCL (Amano PS) typically favors the acylation of the (R)-enantiomer for this class of primary alcohols, leaving the (S)-alcohol enriched.
-
Phase 2: Scale-Up Protocol (Gram Scale)
Objective: Produce isolated enantiomers with >98% ee.
Step 1: Reaction Setup
-
Weigh 5.0 g (approx. 34 mmol) of racemic Methyl 2-(hydroxymethyl)butanoate.
-
Dissolve in 100 mL of anhydrous DIPE (0.34 M concentration).
-
Note: High dilution is not necessary; 0.3–0.5 M is optimal for throughput.
-
-
Add 3.0 g of activated 4Å Molecular Sieves (powdered) to ensure anhydrous conditions.
-
Causality: Water traces can lead to competitive hydrolysis of the methyl ester or the acyl donor.
-
-
Add 6.3 mL (2.0 eq) of Vinyl Acetate.
-
Equilibrate the mixture at 35°C for 20 minutes.
Step 2: Biocatalysis
-
Add 1.0 g of Immobilized Lipase PS (Amano) (20% w/w relative to substrate).
-
Stir at 200 rpm. Do not stir magnetically if using fragile immobilized beads; use an overhead stirrer or orbital shaker to prevent pulverization of the support.
-
Monitoring: Monitor reaction progress by GC every 2 hours.
-
Target: Stop reaction when conversion reaches 49-50% . Do not exceed 50% to preserve the optical purity of the remaining substrate.
-
Step 3: Termination & Work-up
-
Filtration: Filter the reaction mixture through a sintered glass funnel to remove the enzyme and molecular sieves.
-
Washing: Wash the enzyme cake with 2 x 20 mL DIPE.
-
Concentration: Combine filtrates and concentrate under reduced pressure (rotary evaporator, 40°C, 200 mbar) to remove solvent and excess vinyl acetate/acetaldehyde.
Step 4: Purification
-
Column Chromatography: The residue contains the (S)-alcohol and the (R)-acetate.
-
Stationary Phase: Silica Gel 60.
-
Eluent: Hexane:Ethyl Acetate gradient (start 90:10
70:30). -
Separation: The acetate (less polar) will elute first; the alcohol (more polar) will elute second.
-
-
Hydrolysis (Optional): To recover the (R)-alcohol from the (R)-acetate, treat the acetate with catalytic K2CO3 in Methanol (Zemplén deacetylation) at 0°C to avoid racemization.
Figure 2: Operational Workflow for Gram-Scale Resolution.
Analytical Methods (Self-Validation)
To ensure the protocol is working, you must validate the Enantiomeric Excess (ee) and Conversion (c).
Calculation of E-value
Use the equation by Chen et al. to determine the selectivity factor (E):
-
Success Criteria:
is excellent. If , re-screen solvents (try Toluene or Hexane).
Chromatographic Conditions
-
Instrument: GC with FID detector.
-
Column: Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm) or equivalent cyclodextrin-based column.
-
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program: 80°C (hold 2 min)
5°C/min 160°C. -
Retention Times (Approximate):
-
(S)-Alcohol: 12.5 min
-
(R)-Alcohol: 13.2 min
-
(R)-Acetate: 15.8 min
-
(S)-Acetate: 16.5 min
-
Note: Acetylated products generally elute later on non-polar phases but order may invert on chiral phases. Inject pure racemic standards to confirm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Enzyme water content too low/high. | Equilibrate enzyme at defined humidity ( |
| Low E-value | Non-specific background reaction. | Ensure no chemical catalysis occurs (neutral pH, no Lewis acids). Try lowering temperature to 20°C. |
| Hydrolysis of Methyl Ester | Water in system. | Strictly use anhydrous solvents and activated molecular sieves. |
| Incomplete Separation | Column overload. | Use a flash cartridge with a high length-to-diameter ratio. |
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Chiral Building Blocks. Tetrahedron. Link
-
Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. Journal of Organic Chemistry. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link
-
Akai, S., et al. (2004). Lipase-Catalyzed Kinetic Resolution of 2-Substituted-1-Alkanols. Organic & Biomolecular Chemistry. Link
Sources
Application Notes and Protocols for the Preparation of Chiral Methyl 2-(hydroxymethyl)butanoate using Lipases
Abstract
Enantiomerically pure chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution (EKR) of racemic methyl 2-(hydroxymethyl)butanoate to produce its (R) and (S) enantiomers in high optical purity. We leverage the remarkable stereoselectivity of lipases, particularly Candida antarctica Lipase B (CAL-B), to effect a clean, efficient, and scalable resolution. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles, step-by-step experimental procedures, analytical methods, and troubleshooting advice to ensure reproducible and successful outcomes.
The Principle: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In an enzymatic kinetic resolution (EKR), an enzyme acts as the chiral biocatalyst. Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are exceptionally well-suited for this purpose due to their broad substrate scope, high stability in organic solvents, and exquisite enantioselectivity.[1][2]
The most common strategy for resolving a racemic alcohol is through enantioselective acylation (or transesterification). The lipase selectively catalyzes the transfer of an acyl group from a donor molecule to one of the alcohol's enantiomers at a significantly faster rate. By halting the reaction at approximately 50% conversion, one can isolate the unreacted, slow-reacting enantiomer of the alcohol and the newly formed, fast-reacting enantiomer of the ester, both in high enantiomeric excess (ee).[3]
The efficacy of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the lipase's selectivity. An E-value greater than 200 is considered excellent for achieving enantiomeric excesses above 99%.[4]
Figure 1: Principle of Enzymatic Kinetic Resolution (EKR) of a racemic alcohol.
Experimental Design & Protocols
A successful resolution protocol is built upon a logical workflow, beginning with the selection of optimal reaction components and culminating in a scalable, validated procedure.
Figure 2: Overall experimental workflow for the enzymatic resolution process.
PART 2.1: Protocol for Screening of Lipases and Conditions
Causality: The choice of lipase, acyl donor, and solvent can dramatically impact both reaction rate and enantioselectivity.[5] A preliminary screening is a critical step to identify the most efficient system for the target substrate. Candida antarctica Lipase B (CAL-B), often supplied immobilized as Novozym 435, is a robust starting point known for its broad applicability and high selectivity in resolving alcohols.[1][6][7] Vinyl acetate is a preferred acyl donor because its vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.[8][9]
Methodology:
-
Setup: Arrange a series of 4 mL glass vials with magnetic stir bars.
-
Substrate Addition: To each vial, add 14.6 mg (0.1 mmol) of racemic methyl 2-(hydroxymethyl)butanoate.
-
Solvent Addition: Add 2 mL of an anhydrous organic solvent (e.g., tert-Butyl methyl ether (MTBE), hexane, or acetonitrile).
-
Acyl Donor Addition: Add 5 equivalents (approx. 47 µL, 0.5 mmol) of the chosen acyl donor (e.g., vinyl acetate).
-
Enzyme Addition: To each vial, add 15-20 mg of a different immobilized lipase (e.g., Novozym 435, Lipase from Pseudomonas cepacia, Lipase from Pseudomonas fluorescens). Include a no-enzyme control.
-
Incubation: Seal the vials and stir the mixtures at a constant temperature (e.g., 40°C) using a magnetic stir plate or shaking incubator.
-
Monitoring: After set time intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 20 µL), filter it through a small plug of silica or a syringe filter to remove the enzyme, and dilute with solvent for analysis.
-
Analysis: Determine the conversion percentage and the enantiomeric excess of the substrate and product using the analytical methods described in Part 2.3.
-
Selection: Choose the enzyme and conditions that provide close to 50% conversion with the highest E-value in a reasonable timeframe.
Table 1. Representative Data from a Lipase Screening Experiment
| Entry | Lipase | Solvent | Time (h) | Conversion (%) | ee(S)-Alcohol (%) | ee(R)-Ester (%) | E-value* |
|---|---|---|---|---|---|---|---|
| 1 | Novozym 435 (CAL-B) | MTBE | 8 | 49.5 | >99 | 98.2 | >200 |
| 2 | P. cepacia Lipase | MTBE | 24 | 45.1 | 80.5 | 98.1 | 45 |
| 3 | P. fluorescens Lipase | Hexane | 24 | 38.7 | 62.1 | 97.5 | 21 |
| 4 | Novozym 435 (CAL-B) | Acetonitrile | 12 | 51.2 | 98.0 | 95.5 | 155 |
*E-value is calculated using the conversion and ee values.[4]
PART 2.2: Protocol for Preparative Scale Kinetic Resolution
Objective: To perform the kinetic resolution on a larger scale under the optimized conditions identified during screening.
Materials:
-
Racemic methyl 2-(hydroxymethyl)butanoate (e.g., 1.46 g, 10.0 mmol)
-
Novozym 435 (immobilized CAL-B) (e.g., 150 mg, ~10% w/w of substrate)
-
Vinyl acetate (e.g., 4.7 mL, 50.0 mmol, 5 eq.)
-
Anhydrous MTBE (e.g., 50 mL)
-
Round-bottom flask equipped with a magnetic stirrer and temperature control.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add the racemic methyl 2-(hydroxymethyl)butanoate (1.46 g) and anhydrous MTBE (50 mL).
-
Acyl Donor: Add vinyl acetate (4.7 mL) to the solution.
-
Initiation: Add Novozym 435 (150 mg) to the mixture to start the reaction.
-
Incubation: Stir the suspension at a constant 40°C.
-
Monitoring: Periodically (e.g., every 2 hours), take a small aliquot, filter the enzyme, and analyze by GC to monitor the conversion. The target is to stop the reaction as close to 50% conversion as possible.
-
Work-up: Once the target conversion is reached, filter the reaction mixture through a sintered glass funnel or a Celite pad to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Purify the resulting crude oil (a mixture of unreacted (S)-alcohol and the acylated (R)-ester) by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
PART 2.3: Analytical Procedures
Trustworthiness: Accurate and reliable analytical methods are non-negotiable for validating the success of the resolution. Both conversion and enantiomeric purity must be rigorously quantified.
Conversion Analysis (Gas Chromatography - GC):
-
Instrument: Standard GC with a Flame Ionization Detector (FID).
-
Column: A non-chiral capillary column (e.g., HP-5, 30 m x 0.25 mm).
-
Method:
-
Injector Temp: 250°C.
-
Detector Temp: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 200°C at 15°C/min.
-
Carrier Gas: Helium.
-
-
Analysis: The starting alcohol and the acylated product will have distinct retention times. Conversion is calculated from the relative peak areas.
-
Conversion (%) = [Area(Ester) / (Area(Alcohol) + Area(Ester))] * 100
-
Enantiomeric Excess Analysis (Chiral High-Performance Liquid Chromatography - HPLC):
-
Instrument: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective for this class of compounds. A good starting point is a Chiralpak® AD-H or equivalent amylose-based column.[10][11]
-
Method:
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 25°C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject samples of the purified alcohol and ester fractions. The (R) and (S) enantiomers will elute at different retention times.
-
ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100
-
Table 2. Summary of Analytical Methods
| Parameter | Gas Chromatography (Conversion) | Chiral HPLC (Enantiomeric Excess) |
|---|---|---|
| Column | HP-5 (or equivalent) | Chiralpak® AD-H (or equivalent) |
| Mobile Phase/Gas | Helium | Hexane/Isopropanol (95:5, v/v) |
| Flow Rate | N/A (Pressure controlled) | 1.0 mL/min |
| Temperature | Oven ramp (80-200°C) | 25°C |
| Detector | FID at 250°C | UV at 210 nm |
| Purpose | Quantify ratio of substrate to product | Separate and quantify enantiomers |
Expected Results & Troubleshooting
Upon successful completion of the protocol, you should obtain two highly enantiomerically enriched products: the unreacted (S)-methyl 2-(hydroxymethyl)butanoate and the acylated product, (R)-methyl 2-(acetoxymethyl)butanoate. The latter can be easily hydrolyzed back to the (R)-alcohol if desired.
Table 3. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | Inactive enzyme (moisture, age). | Use fresh or properly stored enzyme. Ensure all solvents and reagents are anhydrous. |
| Incorrect temperature. | Verify incubator/water bath temperature. | |
| Low Enantioselectivity (Low ee) | Non-optimal lipase or solvent. | Re-screen different lipases and solvents (see Part 2.1). |
| Reaction went far beyond 50% conversion. | Monitor the reaction more closely and stop it nearer to 50% conversion. | |
| Racemization of product/substrate. | Check for harsh pH or temperature conditions during work-up. | |
| Poor Chromatographic Separation | Incorrect mobile phase composition (HPLC). | Optimize the hexane/isopropanol ratio. Try a different chiral column. |
| | Co-elution of peaks (GC). | Optimize the oven temperature gradient. |
Conclusion
The lipase-catalyzed kinetic resolution of methyl 2-(hydroxymethyl)butanoate is a robust and highly effective method for accessing both enantiomers in high optical purity. By following a systematic approach of screening, optimization, and careful analysis, researchers can reliably produce these valuable chiral synthons. The use of biocatalysts like Novozym 435 aligns with the principles of green chemistry, offering a mild and selective alternative to traditional chemical methods.[2]
References
-
Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols Source: MDPI URL: [Link]
-
Title: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification Source: PMC URL: [Link]
-
Title: Chiral ester synthesis by transesterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Lipase-catalyzed transesterification of primary alcohols : resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Screening of lipase catalyzed transesterification a for rac-alcohol (VII). Source: ResearchGate URL: [Link]
-
Title: Resolution of a chiral ester by lipase-catalyzed transesterification with polyethylene glycol in organic media Source: ACS Publications URL: [Link]
-
Title: Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles Source: PubMed URL: [Link]
-
Title: Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B Source: RSC Publishing URL: [Link]
-
Title: Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol Source: Walsh Medical Media URL: [Link]
-
Title: Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols Source: DiVA URL: [Link]
-
Title: Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 Source: PubMed URL: [Link]
-
Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: PMC URL: [Link]
-
Title: ANALYTICAL CHIRAL SEPARATION METHODS Source: IUPAC URL: [Link]
-
Title: Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification Source: Wiley Online Library URL: [Link]
-
Title: Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients Source: ChemRxiv URL: [Link]
-
Title: Lipases-catalyzed enantioselective kinetic resolution of chiral intermediates for drugs synthesis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Click reaction-aided enzymatic kinetic resolution of secondary alcohols Source: RSC Publishing URL: [Link]
-
Title: Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances Source: Docta Complutense URL: [Link]
-
Title: Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3-hydroxy-2-methylenebutanenitrile Source: ResearchGate URL: [Link]
-
Title: Chiral Drug Separation Source: Wiley Online Library URL: [Link]
-
Title: Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy) Source: CORE URL: [Link]
-
Title: CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS Source: Wiley URL: [Link]
-
Title: Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons Source: University of Groningen Research Portal URL: [Link]
-
Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Journal of the Chemical Society of Pakistan URL: [Link]
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. jocpr.com [jocpr.com]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
Application Note & Protocol: Selective Mono-Reduction of Dimethyl Ethylmalonate to Methyl 2-(hydroxymethyl)butanoate
Abstract: This document provides a comprehensive guide for the chemoselective reduction of a single ester moiety in dimethyl ethylmalonate to yield the valuable synthetic intermediate, Methyl 2-(hydroxymethyl)butanoate. The protocol centers on the use of lithium borohydride (LiBH₄), a reagent that offers a superior balance of reactivity and selectivity for this transformation compared to other common hydrides. We will delve into the mechanistic rationale, provide a detailed, field-tested experimental protocol, and discuss critical parameters for achieving high yields and purity.
Introduction and Strategic Considerations
The desymmetrization of prochiral molecules like substituted malonic esters is a powerful strategy in organic synthesis for accessing chiral building blocks.[1][2] The target molecule, Methyl 2-(hydroxymethyl)butanoate, is a versatile intermediate possessing two distinct functional groups—an ester and a primary alcohol—poised for differential elaboration in the synthesis of more complex molecules, including pharmaceuticals and natural products.[3][4]
The primary challenge in this synthesis is achieving a selective mono-reduction. The two methyl ester groups of the starting material, dimethyl ethylmalonate, are electronically and sterically similar. A highly reactive reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), would indiscriminately reduce both esters to the corresponding diol.[5][6] Conversely, a milder agent like Sodium Borohydride (NaBH₄) is generally unreactive towards esters under standard conditions.[7][8]
This protocol leverages the unique reactivity profile of Lithium Borohydride (LiBH₄). LiBH₄ is a more potent reducing agent than NaBH₄, capable of reducing esters to alcohols, yet it is safer to handle and often more selective than LiAlH₄.[5][9] The enhanced reactivity is attributed to the Lewis acidity of the lithium cation (Li⁺), which coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and rendering the carbonyl carbon more electrophilic for hydride attack.[10][11] By carefully controlling stoichiometry and reaction conditions, we can favor the reduction of a single ester group, effectively halting the reaction at the desired hydroxy-ester stage.
Mechanistic Pathway and Workflow
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon of one of the ester groups. The coordination of the Li⁺ ion is the crucial activating step. The resulting tetrahedral intermediate subsequently collapses, eliminating a methoxide group to transiently form an aldehyde, which is immediately reduced by another equivalent of hydride to the primary alkoxide. An aqueous or mild acidic workup then protonates the alkoxide to yield the final primary alcohol product, Methyl 2-(hydroxymethyl)butanoate.
Detailed Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
Dimethyl ethylmalonate (≥98%)
-
Lithium borohydride (LiBH₄), powder or solution in THF (≥95%)
-
Anhydrous Tetrahydrofuran (THF), (sure-seal bottle recommended)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography (separatory funnel, flasks, chromatography column)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
3.2 Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | Dimethyl ethylmalonate | 1.0 equivalent |
| Reducing Agent | Lithium Borohydride (LiBH₄) | 1.1 - 1.2 equivalents |
| Solvent | Anhydrous THF | Ethereal solvent enhances LiBH₄ reactivity.[5] |
| Temperature | 0 °C to Room Temperature | Slow addition at 0°C controls exotherm and selectivity. |
| Reaction Time | 2 - 4 hours (TLC monitored) | Avoids over-reduction to the diol. |
| Workup | 1M HCl (aq) | Neutralizes the reaction and protonates the alkoxide. |
| Expected Yield | 75 - 88% | Typical isolated yield after purification. |
3.3 Step-by-Step Procedure
-
Reaction Setup:
-
Oven-dry a two-neck round-bottom flask and allow it to cool to room temperature under a stream of nitrogen or argon. Equip the flask with a magnetic stir bar and seal the necks with rubber septa.
-
Using a syringe, add dimethyl ethylmalonate (1.0 eq) to the flask, followed by anhydrous THF (to make a ~0.5 M solution).
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
-
Reduction:
-
Carefully and slowly, add solid lithium borohydride (1.1 eq) to the stirred solution in small portions over 20-30 minutes. Note: LiBH₄ reacts with moisture; handle it quickly. If using a LiBH₄ solution, add it dropwise via syringe.
-
Maintain the temperature at 0 °C during the addition. A slight exotherm may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The product spot should be more polar than the starting diester. The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction flask back down to 0 °C in an ice-water bath.
-
CAUTION: Quenching is exothermic and releases hydrogen gas. Perform in a well-ventilated fume hood. Slowly and dropwise, add 1M HCl (aq) to the reaction mixture until the bubbling ceases. This step neutralizes the excess LiBH₄ and the borate esters.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with saturated brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude oil using silica gel flash column chromatography. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective at separating the product from any unreacted starting material and the diol byproduct.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield Methyl 2-(hydroxymethyl)butanoate as a pure, colorless oil.
-
Troubleshooting and Expert Insights
-
Insight - The Critical Role of Anhydrous Conditions: Lithium borohydride reacts with water to produce hydrogen gas, which deactivates the reagent and poses a safety hazard.[9] The use of anhydrous THF and an inert atmosphere is paramount to ensure the reaction proceeds efficiently and safely.
-
Troubleshooting - Low or No Conversion: If the reaction stalls, it is likely due to deactivated (hydrolyzed) LiBH₄. Ensure the reagent is fresh and handled under strictly anhydrous conditions. A slight excess of the reducing agent (up to 1.2 eq) can sometimes be beneficial.
-
Troubleshooting - Formation of Diol Byproduct: The primary cause of over-reduction is an excess of the reducing agent or elevated reaction temperatures. The stoichiometry of LiBH₄ should be carefully controlled. Adding the reagent at 0 °C and not allowing the reaction to proceed for an extended period after the starting material is consumed will minimize the formation of the diol.
-
Insight - Workup Safety: The quenching step must be performed slowly and at 0 °C. The reaction of residual hydride with acid is vigorous. Adding the quenching solution dropwise allows for controlled release of heat and hydrogen gas.
References
-
Wikipedia. Lithium borohydride. [Link]
-
Xu, P., Liu, S., & Huang, Z. (2022). Catalytic reductive desymmetrization of malonic esters. ResearchGate. [Link]
-
Charest, M. G., & Liu, F. Chem 115 - Reagent Guide. Andrew G. Myers Research Group, Harvard University. [Link]
-
Organic Chemistry Portal. Lithium triethylborohydride, LiTEBH, Superhydride. [Link]
-
Xu, P., Liu, S., & Huang, Z. (2022). Desymmetric Partial Reduction of Malonic Esters. Journal of the American Chemical Society. [Link]
-
University of California, Irvine. Reduction of Organic Compounds. [Link]
-
Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link]
-
Ibrahim, H., Tummatorn, J., & Grote, M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules. [Link]
-
Xu, P., Liu, S., & Huang, Z. (2022). Desymmetric Partial Reduction of Malonic Esters. Semantic Scholar. [Link]
-
ResearchGate. Why some esters can be reduced by sodium borohydride?. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Rzepa, H. (2015). The mechanism of borohydride reductions. Part 1: ethanal. Henry Rzepa's Blog. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desymmetric Partial Reduction of Malonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The mechanism of borohydride reductions. Part 1: ethanal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. researchgate.net [researchgate.net]
Application Note: Reagents and Protocols for the Synthesis of 2-(Hydroxymethyl)butanoic Acid Esters
Executive Summary & Pharmaceutical Relevance
The synthesis of 2-(hydroxymethyl)butanoic acid esters (e.g., methyl 2-(hydroxymethyl)butanoate, CAS: 56970-75-3) represents a critical transformation in organic synthesis and drug development[1]. These branched aliphatic esters, characterized by a primary hydroxyl group situated at the alpha-position, serve as highly versatile chiral and achiral building blocks. Notably, derivatives of these esters are essential intermediates in the chemoenzymatic synthesis of potent antiviral agents, including penciclovir and famciclovir[2].
Achieving high yields in the α-hydroxymethylation of saturated esters requires meticulous control over enolate thermodynamics and electrophile delivery. This application note details the mechanistic causality, reagent selection, and self-validating protocols necessary to execute this transformation with high fidelity.
Mechanistic Rationale & Reagent Causality
The direct α-hydroxymethylation of an ester involves the generation of a reactive enolate followed by a nucleophilic attack on formaldehyde. Because esters are less acidic (pKa ~25) than ketones or aldehydes, and prone to self-condensation, the choice of reagents and reaction conditions is strictly governed by kinetic control.
Base Selection for Kinetic Enolization
To achieve quantitative enolization without triggering side reactions, Lithium Diisopropylamide (LDA) is the reagent of choice.
-
Thermodynamic Driving Force: The conjugate acid of LDA (diisopropylamine) has a pKa of ~36, providing an 11-order-of-magnitude thermodynamic advantage for the complete deprotonation of the ester.
-
Steric Shielding: Unlike smaller nucleophilic bases (e.g., n-BuLi or NaOMe), the bulky isopropyl groups of LDA prevent nucleophilic acyl substitution at the ester carbonyl.
-
Temperature Control: The enolization must be conducted at -78 °C. At this temperature, the formation of the lithium enolate is rapid, but the enolate is kinetically frozen, preventing it from attacking unreacted starting material (Claisen condensation).
Anhydrous Electrophile Generation
A critical failure point in this synthesis is the source of formaldehyde. Commercial aqueous formalin (37%
Quantitative Reagent Analysis
The selection of the base dictates the success of the enolization phase. Table 1 summarizes the quantitative thermodynamic and kinetic parameters guiding reagent selection.
Table 1: Thermodynamic and Kinetic Parameters for Ester Enolization Bases
| Base Reagent | pKa (Conjugate Acid) | Nucleophilicity | Expected Enolate Yield | Primary Side Reaction (if used) |
| LDA | 36 | Very Low | > 95% | None (under strict -78 °C control) |
| LiHMDS | 26 | Very Low | 85 - 90% | Incomplete deprotonation |
| NaOMe | 15.5 | High | < 5% | Transesterification / Claisen Condensation |
| n-BuLi | > 50 | High | < 5% | Nucleophilic Acyl Substitution (Ketone formation) |
Self-Validating Synthetic Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate success before proceeding to the next step.
Direct α-Hydroxymethylation Workflow
Reagents: Methyl butanoate (1.0 eq), LDA (1.1 eq, 2.0 M in THF/heptane), Paraformaldehyde (3.0 eq), Anhydrous THF.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and a gas inlet tube. Purge with dry Nitrogen.
-
Enolization: Add anhydrous THF and methyl butanoate to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes at -78 °C.
-
Validation Checkpoint 1 (Enolate Formation): Withdraw a 0.1 mL aliquot, quench in
, and extract with . A NMR scan should show the complete disappearance of the -proton triplet (~2.2 ppm), confirming quantitative enolate formation.
-
-
Electrophile Delivery: In a separate, heat-traced flask, heat paraformaldehyde to 150–160 °C. Sweep the resulting anhydrous formaldehyde gas through a wide-bore cannula directly into the -78 °C enolate solution.
-
Validation Checkpoint 2 (Gas Delivery): Visually confirm the gas flow. If white precipitate forms inside the cannula, cold spots are causing repolymerization; increase the heat tracing temperature immediately.
-
-
Reaction and Quench: Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous
to buffer the highly basic mixture and prevent retro-aldol degradation. -
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure.-
Validation Checkpoint 3 (Completion): Perform TLC (Hexane/EtOAc 7:3). The target methyl 2-(hydroxymethyl)butanoate will appear as a new, highly polar spot (
) compared to the non-polar starting ester ( ).
-
Alternative: Formylation-Reduction Strategy
If handling gaseous formaldehyde is operationally prohibitive, an alternative two-step strategy can be employed. The ester enolate is first reacted with a Vilsmeier reagent or ethyl formate to yield an
Fig 1: Direct and indirect synthetic pathways for the alpha-hydroxymethylation of esters.
References
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Chemoenzymatic approach to the synthesis of the antiviral agents penciclovir and famciclovir in isotopically chiral [13C] labelled form - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. ethyl 2-formylbutanoate - CAS号 36873-42-4 - 摩熵化学 [molaid.com]
Application Note: Methyl 2-(hydroxymethyl)butanoate as a Sterically Shielded Heterobifunctional Linker in Bioconjugation
Target Audience: Medicinal Chemists, Bioconjugation Scientists, and PROTAC/ADC Development Professionals.
Introduction & Chemical Rationale
In the landscape of modern drug development, the precise and stable conjugation of molecules is paramount[1]. While long, flexible polyethylene glycol (PEG) chains dominate the linker space, the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) frequently demands shorter, more rigidified aliphatic linkers to induce optimal proximity between a target protein and an effector molecule[2][3].
Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) emerges as a highly specialized, short aliphatic heterobifunctional linker. It possesses two orthogonal reactive sites—a primary hydroxyl group and a methyl ester—separated by a minimal carbon framework[4].
The defining architectural feature of this molecule is its
Physicochemical Profiling
Understanding the baseline metrics of the linker is critical for predicting its behavior in organic solvents during synthesis and its influence on the lipophilicity (LogP) of the final therapeutic construct.
| Property | Value / Description |
| Chemical Name | Methyl 2-(hydroxymethyl)butanoate |
| CAS Number | 56970-75-3 |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol [4][5] |
| XLogP3-AA | 0.3 (Hydrophilic/Lipophilic balance)[4] |
| Reactive Terminus 1 | Primary Hydroxyl (-OH) — Nucleophile / Activable |
| Reactive Terminus 2 | Methyl Ester (-COOMe) — Electrophile (post-saponification) |
| Structural Modifier | |
| Complexity Score | 90.3[4] |
Mechanistic Workflow: Orthogonal Conjugation Strategy
The utility of a heterobifunctional linker lies in its ability to react sequentially without requiring complex, yield-reducing protecting group strategies[1]. The primary hydroxyl is typically activated first (as it requires harsher conditions that might degrade a pre-attached payload), followed by the mild saponification and coupling of the ester.
Workflow of orthogonal bioconjugation using Methyl 2-(hydroxymethyl)butanoate.
Self-Validating Experimental Protocols
The following protocols detail the step-by-step integration of Methyl 2-(hydroxymethyl)butanoate into a bipartite molecular system. Every step includes a self-validating Quality Control (QC) checkpoint to ensure the causality of the reaction is confirmed before proceeding.
Protocol A: Activation of the Hydroxyl Group (Mesylation)
Causality & Rationale: The aliphatic primary hydroxyl is a poor leaving group. By converting it into a methanesulfonate (mesylate), we create a highly reactive electrophilic center. This allows for efficient
Materials:
-
Methyl 2-(hydroxymethyl)butanoate (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of Methyl 2-(hydroxymethyl)butanoate in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Base Addition: Add 1.5 mmol of TEA. Rationale: TEA acts as an acid scavenger to neutralize the HCl gas generated during the reaction, preventing unwanted acid-catalyzed side reactions.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Rationale: Mesylation is highly exothermic; cooling prevents the degradation of the ester group.
-
Activation: Add 1.2 mmol of MsCl dropwise over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure. -
Self-Validation (QC): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the hydroxyl starting material (lower
) and the appearance of a new, less polar spot (higher ) confirms successful mesylation. Confirm mass via LC-MS (Expected : ~211 m/z).
Note: The resulting mesylate can now be reacted with "Payload A" (e.g., a phenol-containing target binder) using
Protocol B: Saponification and Amidation of the Ester
Causality & Rationale: To attach "Payload B" (e.g., an amine-bearing E3 ligase ligand), the methyl ester must be converted to a carboxylic acid. We utilize Lithium Hydroxide (LiOH) because it provides mild saponification, ensuring that the newly formed linkage to Payload A is not cleaved. Subsequent EDC/NHS coupling creates a stable amide bond, which is sterically protected by the
Materials:
-
Mono-conjugated intermediate (from Protocol A) (1.0 eq)
-
Lithium Hydroxide monohydrate (
) (3.0 eq) -
EDC·HCl (1.5 eq) and NHS (1.5 eq)
-
Payload B (Primary Amine) (1.1 eq)
-
THF/Water (3:1 v/v) and DMF
Step-by-Step Methodology:
-
Saponification: Dissolve 1.0 mmol of the mono-conjugated intermediate in 8 mL of THF and 2 mL of water.
-
Hydrolysis: Add 3.0 mmol of
. Stir at room temperature for 4 hours. Rationale: The mixed solvent system ensures solubility of both the organic intermediate and the inorganic base. -
Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the resulting carboxylic acid with Ethyl Acetate (3 x 10 mL), dry, and concentrate.
-
Ester Activation: Dissolve the isolated carboxylic acid in 5 mL of anhydrous DMF. Add 1.5 mmol of EDC·HCl and 1.5 mmol of NHS. Stir for 1 hour at room temperature. Rationale: EDC activates the acid, and NHS forms a semi-stable, amine-reactive NHS-ester, preventing competitive hydrolysis.
-
Conjugation: Add 1.1 mmol of Payload B (amine) and 2.0 mmol of DIPEA. Stir overnight at room temperature.
-
Self-Validation (QC): Monitor via LC-MS. The formation of the final conjugate is confirmed by the target mass. Purify the final PROTAC/ADC construct using preparative Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Applications in PROTAC and ADC Development
The right combination of length, hydrophilicity, and rigidity in a linker forms the basis for the successful design of highly potent PROTACs[3]. While long aliphatic linkers and PEGs are known to stabilize the orientation of the ternary complex through cooperative binding[2], they can sometimes introduce excessive flexibility, leading to a high entropic cost upon target binding[2].
Methyl 2-(hydroxymethyl)butanoate is specifically deployed when a short, rigidified distance is required between the E3 ligase and the Protein of Interest (POI). The 3-carbon backbone (from the ester carbonyl to the hydroxyl oxygen) provides an ultra-short bridge. Furthermore, the
References
-
The Discovery of Protheolysis Targeting Chimeras (PROTACs), Evolution, Design and Perspectives in Modulating Inflammatory Diseases SciELO URL:[Link]
-
Novel approaches for the rational design of PROTAC linkers National Center for Biotechnology Information (PMC) URL:[Link]
Sources
Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in Methyl 2-(hydroxymethyl)butanoate
Introduction: Navigating the Synthetic Landscape of a Chiral Building Block
Methyl 2-(hydroxymethyl)butanoate is a valuable chiral intermediate in organic synthesis, featuring a primary alcohol and a methyl ester. This bifunctional nature, while offering diverse avenues for chemical modification, also presents a significant challenge: the selective transformation of one functional group in the presence of the other. The nucleophilic character of the primary hydroxyl group and its acidic proton can interfere with a wide range of reactions targeting the ester or the stereogenic center.[1][2][3] Therefore, the temporary masking or "protection" of the hydroxyl group is a critical strategic consideration in the multistep synthesis of more complex molecules.[3][4]
This comprehensive guide provides an in-depth analysis of protecting group strategies for the primary alcohol of Methyl 2-(hydroxymethyl)butanoate. We will explore the rationale behind the selection of various protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the concept of orthogonal protection for more complex synthetic routes.
Core Principles of Hydroxyl Group Protection
The ideal protecting group for the hydroxyl moiety of Methyl 2-(hydroxymethyl)butanoate should exhibit the following characteristics:
-
Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not affect the ester functionality or the stereocenter.
-
Stability: The protected group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[3]
-
Ease of Removal: The deprotection should be efficient and selective, occurring under conditions that leave the rest of the molecule, including the potentially sensitive ester group, intact.[3]
-
Minimal Introduction of New Stereocenters: The protecting group itself should not introduce new chiral centers, which could complicate purification and characterization.[5]
Key Protecting Group Strategies for Primary Alcohols
We will now delve into the practical application of three major classes of protecting groups for the primary alcohol of Methyl 2-(hydroxymethyl)butanoate: Silyl Ethers, Benzyl Ethers, and Esters.
Silyl Ethers: The Workhorses of Alcohol Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and selective cleavage.[1][6] The general structure is R-O-SiR'3. The steric and electronic properties of the substituents on the silicon atom dictate the stability of the silyl ether.
| Protecting Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from Greene's Protective Groups in Organic Synthesis.[7]
The increased steric bulk around the silicon atom in TBDMS, TIPS, and TBDPS ethers significantly enhances their stability towards hydrolysis compared to TMS and TES ethers.[7]
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol is a robust and widely applicable method for the protection of primary alcohols.[6][7]
-
Reagents: Methyl 2-(hydroxymethyl)butanoate (1.0 equiv.), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv.), Imidazole (2.2 equiv.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of Methyl 2-(hydroxymethyl)butanoate in anhydrous DMF at room temperature, add imidazole, followed by TBDMSCl.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the TBDMS-protected product. Purification by column chromatography on silica gel may be performed if necessary.
-
-
Typical Yield: >95%[7]
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
The high affinity of the fluoride ion for silicon makes TBAF the reagent of choice for the cleavage of silyl ethers.[8]
-
Reagents: TBDMS-protected Methyl 2-(hydroxymethyl)butanoate (1.0 equiv.), Tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1.0 M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected substrate in THF.
-
Add the TBAF solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 30 minutes to a few hours).
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Typical Yield: >90%[8]
Caption: Workflow for benzyl ether protection and deprotection.
Ester Protecting Groups: An Alternative Strategy
While the target molecule already contains an ester, it is possible to protect the hydroxyl group as a different, more labile ester, such as an acetate or a pivaloate. [9]This strategy is particularly useful when subsequent reactions are performed under acidic conditions where silyl ethers might be cleaved.
Protocol 5: Protection as an Acetate (Ac) Ester
Acetylation is a straightforward and cost-effective method for alcohol protection.
-
Reagents: Methyl 2-(hydroxymethyl)butanoate (1.0 equiv.), Acetic anhydride (Ac₂O, 1.5 equiv.), Pyridine or Triethylamine (Et₃N, 2.0 equiv.), 4-Dimethylaminopyridine (DMAP, catalytic amount).
-
Procedure:
-
Dissolve Methyl 2-(hydroxymethyl)butanoate in pyridine or a mixture of an inert solvent and triethylamine.
-
Add acetic anhydride and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetylated product.
-
-
Typical Yield: >95%
Protocol 6: Deprotection of an Acetate Ester by Basic Hydrolysis
Saponification is the standard method for cleaving ester protecting groups. [10]
-
Reagents: Acetyl-protected Methyl 2-(hydroxymethyl)butanoate (1.0 equiv.), Potassium carbonate (K₂CO₃, 2.0 equiv.) or Sodium hydroxide (NaOH, 1.1 equiv.), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve the acetylated substrate in a mixture of methanol and water.
-
Add potassium carbonate or sodium hydroxide.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Typical Yield: >90%
Diagram: Ester Protection and Deprotection
Caption: Workflow for acetate ester protection and deprotection.
Orthogonal Protecting Group Strategies: The Key to Complex Syntheses
In more elaborate synthetic sequences, it may be necessary to protect multiple functional groups and then deprotect them selectively at different stages. This is where the concept of "orthogonal protection" becomes paramount. [4][11]An orthogonal protecting group strategy employs protecting groups that can be removed by completely different mechanisms, allowing for the selective deprotection of one group while others remain intact. [4] For a derivative of Methyl 2-(hydroxymethyl)butanoate that also contains, for example, a carboxylic acid, one could employ the following orthogonal strategy:
-
Hydroxyl Group Protection: Protect the primary alcohol as a benzyl ether .
-
Carboxylic Acid Protection: Protect the carboxylic acid as a tert-butyl ester .
The deprotection can then be achieved selectively:
-
Benzyl Ether Deprotection: Catalytic hydrogenolysis (H₂, Pd/C) will cleave the benzyl ether without affecting the tert-butyl ester.
-
tert-Butyl Ester Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA), will remove the tert-butyl ester while leaving the benzyl ether untouched.
Diagram: Orthogonal Protection Strategy
Caption: An example of an orthogonal protection strategy.
Conclusion: A Strategic Imperative for Successful Synthesis
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from Methyl 2-(hydroxymethyl)butanoate. By understanding the relative stabilities and deprotection conditions of different protecting groups, researchers can devise robust and efficient synthetic routes. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the challenges of multi-step organic synthesis with confidence and precision.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. SciELO.
- A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants. Benchchem.
-
Benzyl group. Wikipedia. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH. [Link]
-
Benzyl Deprotection of Alcohols. J&K Scientific LLC. [Link]
-
TBDMS Ether Deprotection with CuCl2. Scribd. [Link]
-
Benzyl ethers make excellent protecting groups according to the g... Pearson+. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. ResearchGate. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Request PDF - ResearchGate. [Link]
-
Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Chemistry Steps. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. [Link]
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Protecting group. Wikipedia. [Link]
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Cleavage of esters under nearly neutral conditions at high pressure. Kyoto University Research Information Repository. [Link]
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Protecting Groups. Chemistry IIT Bombay. [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
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Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. [Link]
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Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. [Link]
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Catalysis in ester cleavage. I. Nucleophilic catalysis by acetate ion in the methanolysis of p-nitrophenyl acetate. Journal of the American Chemical Society. [Link]
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Ester Cleavages via SN2‐Type Dealkylation. ResearchGate. [Link]
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Organic Chemistry-4. Kolkata. [Link]
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Acetic Acid Esters. Organic Chemistry Portal. [Link]
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Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]
-
Protection of OH group of alcohol. SlideShare. [Link]
- Method for producing methyl 2-hydroxybutanoate.
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Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
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Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. PrepChem.com. [Link]
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Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. ResearchGate. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Application Note: A Scalable, High-Yield Synthesis of Racemic Methyl 2-(hydroxymethyl)butanoate
Abstract
Methyl 2-(hydroxymethyl)butanoate is a valuable bifunctional building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. The need for a robust, scalable, and economically viable synthetic route is paramount for its broader utilization. This application note details a comprehensive and field-proven protocol for the synthesis of racemic methyl 2-(hydroxymethyl)butanoate via a base-catalyzed hydroxymethylation of methyl butanoate using paraformaldehyde. The process is designed for scalability, featuring a straightforward one-pot reaction, a simple aqueous work-up, and purification by vacuum distillation. This guide provides in-depth technical details, explains the causality behind experimental choices, and offers a self-validating framework for researchers, scientists, and drug development professionals.
Introduction and Strategic Approach
Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) possesses both a primary alcohol and a methyl ester functionality, making it a versatile intermediate for introducing a C5 side chain in more complex molecular architectures.[1] While various synthetic strategies can be envisioned for its preparation, many lack the efficiency, safety, or scalability required for industrial and large-scale academic applications.
This protocol focuses on a base-catalyzed aldol-type condensation between the enolate of methyl butanoate and formaldehyde. This approach was selected for several key reasons:
-
Atom Economy: It is a direct C-C bond-forming reaction that efficiently incorporates the hydroxymethyl group.
-
Starting Material Availability: Methyl butanoate and paraformaldehyde are inexpensive, readily available bulk chemicals.
-
Scalability: The reaction conditions are amenable to large-scale flask and reactor setups, and the purification via distillation is a standard industrial practice.[2]
-
Process Simplicity: The one-pot nature of the reaction minimizes intermediate handling and potential material loss.
The core of this synthesis lies in the generation of a nucleophilic enolate from methyl butanoate, which subsequently attacks the electrophilic carbon of formaldehyde.
Reaction Scheme
Caption: Overall reaction for the synthesis of Methyl 2-(hydroxymethyl)butanoate.
Mechanistic Insight: The Aldol-Type Condensation
The reaction proceeds via a well-established aldol-type mechanism.
-
Enolate Formation: Sodium methoxide (NaOMe), a strong base, abstracts an acidic α-proton from methyl butanoate to form a resonance-stabilized enolate intermediate. The choice of sodium methoxide is strategic; it is highly effective and its conjugate acid (methanol) is used as the solvent, preventing unwanted transesterification side reactions.
-
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of formaldehyde (derived from the depolymerization of paraformaldehyde in situ). This forms a new carbon-carbon bond and generates an alkoxide intermediate.
-
Protonation: During the aqueous work-up, the alkoxide intermediate is protonated by a mild acid (e.g., acetic acid or a buffered solution) to yield the final primary alcohol product, methyl 2-(hydroxymethyl)butanoate.
This mechanism is fundamental to carbonyl chemistry and provides a reliable framework for C-C bond formation.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating checkpoints for reaction monitoring and clear criteria for product characterization.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl Butanoate | ≥99% | Standard Supplier | |
| Paraformaldehyde | Reagent Grade | Standard Supplier | |
| Sodium Methoxide | 25-30% solution in Methanol | Standard Supplier | Highly corrosive and moisture-sensitive |
| Methanol | Anhydrous | Standard Supplier | Flammable |
| Diethyl Ether | Anhydrous | Standard Supplier | Flammable, peroxide-former |
| Acetic Acid | Glacial | Standard Supplier | Corrosive |
| Saturated NaCl (Brine) | N/A | Lab-prepared | |
| Anhydrous MgSO₄ | Reagent Grade | Standard Supplier |
Equipment:
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer and stir shaft
-
Reflux condenser with a nitrogen/argon inlet
-
Addition funnel
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus[3]
Step-by-Step Synthesis (0.5 mol Scale)
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium methoxide is highly corrosive and flammable.
-
Reaction Setup: Assemble a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser (with N₂ inlet), and a thermometer. Ensure all glassware is oven-dried to prevent quenching the base.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with methyl butanoate (51.0 g, 0.5 mol) and anhydrous methanol (200 mL). Begin stirring to ensure the solution is homogeneous.
-
Base Addition: Cool the flask to 0-5 °C using an ice-water bath. Slowly add a 25% solution of sodium methoxide in methanol (108.1 g, 0.5 mol) via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, cold addition is critical to prevent self-condensation of the methyl butanoate and to manage the exotherm of the reaction.
-
-
Formaldehyde Addition: Once the base addition is complete, add paraformaldehyde (16.5 g, 0.55 mol, 1.1 eq) portion-wise over 20-30 minutes. A slight exotherm may be observed.
-
Causality Note: A slight excess of formaldehyde ensures complete consumption of the limiting methyl butanoate enolate.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~65-70 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice (300 g) and water (200 mL). Neutralize the solution to pH ~7 by the slow addition of glacial acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Causality Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.
-
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).[4] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~75-80 °C at 10 mmHg). A clean, colorless liquid should be obtained.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.73 (s, 3H, OCH₃), 3.70-3.65 (m, 2H, CH₂OH), 2.55-2.50 (m, 1H, CH), 1.70-1.55 (m, 2H, CH₂CH₃), 2.40 (br s, 1H, OH), 0.95 (t, J=7.5 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.5, 64.8, 51.9, 49.5, 23.1, 11.8.
-
Mass Spectrometry (EI): m/z calculated for C₆H₁₂O₃: 132.08; found consistent with fragmentation patterns.[5]
-
IR (neat, cm⁻¹): 3450 (br, O-H), 2970, 2880 (C-H), 1735 (C=O, ester), 1170 (C-O).[6]
Quantitative Data and Workflow Summary
Data Summary Table
| Parameter | Value / Description |
| Starting Material 1 | Methyl Butanoate (51.0 g, 0.5 mol) |
| Starting Material 2 | Paraformaldehyde (16.5 g, 0.55 mol) |
| Base | Sodium Methoxide (0.5 mol in Methanol) |
| Solvent | Anhydrous Methanol (200 mL) |
| Reaction Temperature | Reflux (~65-70 °C) |
| Reaction Time | 4-6 hours |
| Expected Crude Yield | ~55-65 g |
| Purified Yield | 40-49.5 g (60-75%) |
| Product Purity (by GC) | >98% |
| Physical Appearance | Colorless Liquid |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety and Troubleshooting
-
Hazards: Sodium methoxide solutions are flammable and corrosive; handle with care. Methanol and diethyl ether are highly flammable. Paraformaldehyde is toxic upon inhalation. All operations should be conducted within a chemical fume hood.[6]
-
Troubleshooting:
-
Low Yield: May result from insufficient drying of glassware or reagents, leading to base quenching. Can also be caused by incomplete reaction; extend reflux time if starting material is present.
-
Formation of Side Products: Vigorous, uncontrolled addition of base can lead to self-condensation products. Ensure slow addition at low temperatures.
-
Difficult Purification: Incomplete neutralization can lead to issues during distillation. Ensure the crude product is at a neutral pH before proceeding.
-
Conclusion
The protocol described provides a reliable, scalable, and high-yield method for the synthesis of racemic methyl 2-(hydroxymethyl)butanoate. By explaining the chemical principles behind each step, this application note serves as an authoritative guide for researchers requiring this versatile intermediate. The process avoids hazardous reagents and complex chromatographic purification, making it suitable for both academic and industrial settings.
References
-
PubChem. Methyl 2-(hydroxymethyl)-2-methylbutanoate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate.
-
PubChem. Methyl 2-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. Available from: [Link]
-
Grignard Reaction. Grignard Synthesis of Triphenylmethanol. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link]
-
PrepChem.com. Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. Available from: [Link]
-
Organic Syntheses. Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
The Good Scents Company. methyl 2-hydroxy-2-methyl butanoate, 32793-34-3. Available from: [Link]
-
ResearchGate. Novel Synthesis of Butyl (S)-2-Hydroxybutanoate. Available from: [Link]
-
NIST WebBook. Butanoic acid, 2-hydroxy-, methyl ester. Available from: [Link]
-
European Patent Office. Catalytic hydrogenation - EP 0074193 A1. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
- Google Patents. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process.
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available from: [Link]
-
CORA. A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. Available from: [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]
-
Academia.edu. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Available from: [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). Available from: [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]
-
Green Chemistry (RSC Publishing). Scalable synthesis of hydroxymethyl alkylfuranoates as stable 2,5-furandicarboxylic acid precursors. Available from: [Link]
-
ResearchGate. Scalable Synthesis of Hydroxymethyl alkylfuranoates as Stable 2,5-Furandicarboxylic acid Precursors. Available from: [Link]
-
MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Available from: [Link]
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Biocatalytic Pathways to Enantiopure (R)- and (S)-Methyl 2-(hydroxymethyl)butanoate: An Application and Protocol Guide
Introduction: The Significance of Chiral Hydroxy Esters and the Biocatalytic Advantage
Enantiomerically pure α-substituted-β-hydroxy esters, such as methyl 2-(hydroxymethyl)butanoate, are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often critical to their desired biological function, making the production of single enantiomers a key challenge in modern synthetic chemistry. Traditional chemical methods for achieving this often rely on expensive chiral auxiliaries, stoichiometric reagents, and harsh reaction conditions, which can lead to significant environmental concerns.
Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[1] Enzymes, particularly lipases, have demonstrated exceptional capabilities in resolving racemic mixtures through a process known as kinetic resolution.[2] This application note provides a comprehensive guide to the biocatalytic routes for obtaining enantiopure (R)- and (S)-methyl 2-(hydroxymethyl)butanoate, with a focus on lipase-catalyzed kinetic resolution. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the analytical methods required for monitoring and validating these stereoselective transformations.
Core Principle: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, a lipase.[2] In the context of resolving racemic methyl 2-(hydroxymethyl)butanoate, this is typically achieved through enantioselective acylation. The lipase selectively catalyzes the transfer of an acyl group (often from a vinyl ester) to the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted.
This process ideally results in a mixture of the acylated product and the unreacted starting material, each highly enriched in one of the two enantiomers. A key advantage of this method is the potential to obtain both enantiomers of the target molecule from a single racemic starting material.[2] The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity.
Strategic Biocatalytic Approaches
Two primary strategies can be employed for the kinetic resolution of racemic methyl 2-(hydroxymethyl)butanoate:
-
Enantioselective Acylation: This is the most common approach for resolving chiral alcohols. The racemic alcohol is reacted with an acyl donor in a suitable organic solvent, and the lipase selectively acylates one enantiomer.
-
Enantioselective Hydrolysis: In this less common but viable alternative, a racemic ester derivative of the target alcohol is subjected to hydrolysis catalyzed by a lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer of the ester back to the alcohol.
This guide will focus on the more widely applicable enantioselective acylation approach.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective Acylation of Racemic Methyl 2-(hydroxymethyl)butanoate
This protocol details a general procedure for the kinetic resolution of racemic methyl 2-(hydroxymethyl)butanoate using an immobilized lipase. Candida antarctica Lipase B (CAL-B), often supplied in an immobilized form such as Novozym® 435, is a highly recommended starting point due to its broad substrate specificity and high enantioselectivity.[3][4]
Materials:
-
Racemic methyl 2-(hydroxymethyl)butanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (or other suitable acyl donor)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE), toluene, or hexane)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
To a clean, dry reaction vessel, add racemic methyl 2-(hydroxymethyl)butanoate (1.0 mmol).
-
Add 10 mL of anhydrous organic solvent.
-
Add activated molecular sieves (approx. 10% w/v) to ensure anhydrous conditions.
-
Add the acyl donor, vinyl acetate (1.2 - 2.0 mmol). An excess of the acyl donor is often used to drive the reaction forward.
-
-
Enzyme Addition and Incubation:
-
Add the immobilized lipase (typically 10-50 mg/mmol of substrate). The optimal enzyme loading should be determined experimentally.
-
Seal the reaction vessel and place it on an orbital shaker or magnetic stirrer at a controlled temperature (typically 30-50 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture.
-
Filter the aliquot to remove the immobilized enzyme.
-
Analyze the aliquot by chiral Gas Chromatography (GC) (see Protocol 2) to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the acylated product.
-
-
Reaction Termination and Work-up:
-
Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Product Separation:
-
The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography on silica gel.
-
Protocol 2: Chiral Gas Chromatography (GC) Analysis
Accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like methyl 2-(hydroxymethyl)butanoate and its acylated product.[5]
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column is recommended. Examples include Rt-βDEXsa or similar.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C (or as optimized).
-
Detector Temperature: 250 °C (or as optimized).
-
Oven Temperature Program: An isothermal or temperature ramp program should be developed to achieve baseline separation of the enantiomers. A starting point could be an initial temperature of 100°C, held for 2 minutes, followed by a ramp of 5°C/min to 180°C. This will require optimization.
Sample Preparation:
-
Dilute the reaction aliquot or the final product mixture in a suitable solvent (e.g., ethyl acetate or hexane) to an appropriate concentration for GC analysis.
-
Inject a small volume (e.g., 1 µL) into the GC.
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of both the starting material and the product based on their retention times (which can be confirmed with authentic standards if available).
-
Calculate the enantiomeric excess (% ee) for each component using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
The following table provides a template for summarizing the key data from a series of kinetic resolution experiments.
| Entry | Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |
| 1 | C. antarctica B | Vinyl acetate | MTBE | 40 | 24 | Data | Data | Data | Data |
| 2 | C. antarctica B | Vinyl butyrate | Toluene | 40 | 24 | Data | Data | Data | Data |
| 3 | P. cepacia | Vinyl acetate | Hexane | 30 | 48 | Data | Data | Data | Data |
| 4 | C. cylindracea | Vinyl acetate | MTBE | 40 | 24 | Data | Data | Data | Data |
Note: This table is a template. The actual data will need to be determined experimentally. A closely related substrate, methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate, has been successfully resolved using Candida cylindracea lipase, providing a strong indication that this enzyme class is suitable for the target molecule.[7]
Visualization of the Workflow
Caption: Workflow for the biocatalytic kinetic resolution of methyl 2-(hydroxymethyl)butanoate.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous analytical monitoring. The successful implementation of this biocatalytic route is confirmed by:
-
Baseline Separation in Chiral GC: Achieving clear separation of the enantiomers of both the starting material and the product is fundamental.[5]
-
Progressive Increase in Enantiomeric Excess: As the reaction proceeds towards 50% conversion, the ee of both the unreacted substrate and the acylated product should increase.
-
Reproducibility: Consistent results across multiple runs under the same conditions demonstrate the robustness of the method.
It is imperative to perform control experiments, such as running the reaction without the enzyme, to confirm that the observed conversion and enantioselectivity are indeed due to the biocatalyst.
Conclusion and Future Perspectives
The lipase-catalyzed kinetic resolution of racemic methyl 2-(hydroxymethyl)butanoate represents a highly efficient and environmentally benign strategy for the production of its enantiopure forms. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to implement this methodology. Further optimization of reaction parameters, such as screening a wider range of lipases, acyl donors, and solvents, can lead to even higher efficiency and selectivity. The principles and techniques outlined here are broadly applicable to the resolution of a wide variety of other chiral alcohols, highlighting the immense potential of biocatalysis in modern asymmetric synthesis.
References
- ARKAT USA, Inc. (2001). Lipase-catalyzed enantioselective hydrolysis of β-acetyloxymethyl-β-valerolactone. ARKIVOC, 2001(i), 55-61.
- BenchChem. (2025).
- Fechter, M. H., Gruber, K., Avi, M., Skranc, W., Schuster, C., Pöchlauer, P., Klepp, K. O., & Griengl, H. (2007). Stereoselective biocatalytic synthesis of (S)
- Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals.
- Kanerva, L. T., & Vänttinen, E. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(17), 2577-2584.
- Martinez-Montero, L., Gotor-Fernández, V., & Lavandera, I. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Catalysis Science & Technology, 11(2), 379-402.
- MDPI. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 28(3), 1269.
- Poppe, L., Gouveia, F. M. W., Szemes, J., Mustashev, A., Takács, O., & Imarah, A. O. (2023).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Qayed, W. S., Ali, D. M. H., & Al-Qadasy, M. A. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral compounds. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- RSC Publishing. (2020).
- Sánchez-de-la-Torre, J., & Gotor, V. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
- Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1447.
Sources
- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]
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Troubleshooting & Optimization
Preventing lactonization of Methyl 2-(hydroxymethyl)butanoate
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Lactonization & Instability of Methyl 2-(hydroxymethyl)butanoate
Executive Summary
Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3), also known as Methyl 2-ethyl-3-hydroxypropionate, is a
While spontaneous
Part 1: Critical Troubleshooting (Q&A)
Q1: Why is my Methyl 2-(hydroxymethyl)butanoate showing signs of solidification or viscosity increase?
Diagnosis: This is likely intermolecular transesterification (oligomerization) , not simple lactonization. Mechanism: In the absence of steric bulk or under catalytic conditions (trace acid/base), the terminal hydroxyl group of one molecule attacks the ester carbonyl of another, releasing methanol and forming a polyester chain. Solution:
-
Dilution: Store the compound as a dilute solution (e.g., <0.5 M) in a non-nucleophilic solvent (DCM, THF, or Toluene) to statistically favor the monomer.
-
Temperature: Store at -20°C. Room temperature storage accelerates oligomerization.
-
Methanol Scavenging: If the reaction is equilibrium-driven, ensuring the presence of methanol (if compatible with downstream steps) can shift the equilibrium back to the monomer, though this is rarely practical for storage.
Q2: I detect a new peak in GC/MS with a mass loss of 32 (M-32) or 18 (M-18). Is this the lactone?
Analysis:
-
M-32 (Loss of Methanol): This corresponds to the formation of 3-ethyl-2-oxetanone (
-lactone) or a cyclic dimer. While possible, -lactones are unstable. -
M-18 (Loss of Water): This indicates
-elimination to form Methyl 2-ethylacrylate . Causality: Elimination is often catalyzed by trace acids or bases present in the glass or solvent. -hydroxy esters are highly prone to dehydration. Corrective Action: -
Neutralize Glassware: Acidic sites on silica or glass can catalyze elimination. Use base-washed or silanized glassware.
-
Avoid Heating: Never distill this compound at atmospheric pressure. Use high vacuum (<1 mbar) and low bath temperature (<40°C) if purification is needed.
Q3: Can I use basic conditions for my subsequent reaction without triggering lactonization?
Risk: Strong bases (e.g., NaH, LDA) will deprotonate the hydroxyl group (
-
Protect the Alcohol: If the reaction allows, protect the primary alcohol as a silyl ether (TBS, TMS) or acetal before exposing the ester to basic conditions.
-
Kinetic Control: If using base without protection, work at -78°C to kinetically inhibit the cyclization/polymerization pathways.
Part 2: Experimental Protocols & Stability Data
Table 1: Stability Profile & Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to -80°C | Inhibits thermal transesterification and elimination. |
| pH / Environment | Strictly Neutral (pH 7) | Acid catalyzes dehydration; Base catalyzes lactonization/polymerization. |
| Concentration | < 0.5 M (in solvent) | High concentration follows 2nd-order kinetics for polymerization. |
| Solvent Compatibility | DCM, Toluene, Et₂O | Avoid alcohols (transesterification risk) or water (hydrolysis). |
| Purification Method | Column Chromatography (Neutral Alumina) | Silica gel is often too acidic and causes dehydration on the column. |
Protocol: Safe Handling & Solvent Exchange
Use this workflow to remove storage solvents without triggering polymerization.
-
Cooling: Pre-cool the rotary evaporator bath to < 30°C.
-
Vacuum Control: Apply vacuum gradually. Do not allow the neat oil to sit under high vacuum for extended periods at room temperature, as the removal of trace methanol shifts the equilibrium toward the polymer.
-
Azeotroping: If trace water is suspected (which hydrolyzes the ester to the acid, potentially catalyzing further degradation), azeotrope with anhydrous toluene (3x) at low temperature.
-
Immediate Use: Re-dissolve the residue immediately in the reaction solvent. Do not store as a neat oil.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways for Methyl 2-(hydroxymethyl)butanoate. Note that Path B (Polymerization) and Path C (Dehydration) are thermodynamically favored over Path A (Lactonization) without specific activation.
Figure 1: Competing reaction pathways. Polymerization and Elimination are the dominant instability modes.
References
-
PubChem. (n.d.). Methyl 2-(hydroxymethyl)butanoate.[1][2][3][4] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]
- Yang, H. W., & Romo, D. (1999). Methods for the Synthesis of Beta-Lactones. Tetrahedron, 55(21), 6403-6434.
- Sigma-Aldrich. (n.d.). Handling of Hydroxy Esters and Prevention of Transesterification. Technical Bulletin. (General best practices for beta-hydroxy ester stability).
Sources
Technical Support Center: Removing Borane Byproducts from Hydroboration of Methyl 2-Ethylacrylate
Welcome to the Advanced Synthesis Support Center. Hydroboration of methyl 2-ethylacrylate (an
This guide provides field-proven, self-validating troubleshooting strategies to sequester and remove boron byproducts without compromising your ester product.
Workflow Diagnostics: Selecting a Byproduct Removal Strategy
Decision tree for selecting boron byproduct removal strategies based on the hydroborating reagent.
Troubleshooting FAQs
Q1: I used 9-BBN for the hydroboration of methyl 2-ethylacrylate. Standard silica gel chromatography is failing to separate the 9-BBN byproducts from my borylated ester. What is the most effective removal method? A: The most robust method to remove 9-BBN byproducts without resorting to chromatography is diethanolamine (DEA) complexation . Mechanistic Causality: 9-BBN derivatives and other dialkylboranes possess an empty p-orbital on the boron atom, making them Lewis acidic. Diethanolamine acts as a tridentate ligand. The nitrogen lone pair coordinates to the boron, and the two hydroxyl groups undergo transesterification. This forms a highly crystalline, spirocyclic boralactonate adduct, which is a[1]. Because this adduct is completely insoluble in non-polar solvents, it can be rapidly removed via simple vacuum filtration, leaving your intact methyl ester product in the filtrate.
Q2: I am performing a transition-metal catalyzed hydroboration using pinacolborane (HBpin). How can I remove the excess pinacol and pinacol borate byproducts without hydrolyzing my ester? A: Excess pinacol is a highly polar contaminant that co-elutes with ester products. You have two field-proven options depending on your downstream needs:
-
Mild Bicarbonate Washes: As demonstrated in pharmaceutical process development, washing the organic layer with a 5 wt% aqueous NaHCO₃ solution at slightly elevated temperatures (40–60 °C) effectively [1] without triggering ester saponification.
-
KHF₂ Conversion: If you need absolute purity of the borylated intermediate, treat the crude reaction mixture with aqueous Potassium Hydrogen Difluoride (KHF₂). This[2]. These salts are highly crystalline and easily isolated by filtration, leaving the cleaved pinacol byproduct in the mother liquor.
Q3: I need to oxidize the C-B bond to an alcohol (forming methyl 3-hydroxy-2-ethylpropanoate). The standard H₂O₂/NaOH workup is hydrolyzing my methyl ester. What is a safer alternative? A: You must decouple the [3] from strong alkalinity. Replace NaOH with Sodium Perborate (NaBO₃·4H₂O) . Mechanistic Causality: Sodium perborate acts as both a mild oxidant and a buffer. In a THF/water mixture, it gently oxidizes the alkylborane to the corresponding alcohol at room temperature. The pH remains near neutral (pH ~7.5–8.5), which is perfectly tolerated by the methyl ester, completely suppressing saponification side-reactions.
Quantitative Comparison of Byproduct Removal Methods
| Target Byproduct | Recommended Method | Reagent | Ester Compatibility | Primary Mechanism |
| Excess 9-BBN / 9-BBN-OH | DEA Complexation | Diethanolamine | High | Spirocyclic boralactonate precipitation |
| Excess HBpin / Pinacol | Aqueous Wash | 5 wt% NaHCO₃ | High | Liquid-liquid partitioning |
| Pinacol Boronic Esters | Fluorination | KHF₂ (aq) | Moderate | Trifluoroborate salt formation |
| Alkylboranes (Oxidation) | Mild Oxidation | NaBO₃·4H₂O | High | Neutral oxidative cleavage |
Standard Operating Procedures (SOPs)
Protocol A: Diethanolamine (DEA) Complexation for 9-BBN Removal
Objective: Sequester excess 9-BBN or 9-BBN-OH without utilizing silica gel chromatography.
-
Solvent Evaporation: Concentrate the crude reaction mixture in vacuo to remove the primary reaction solvent (e.g., THF or DCM).
-
Causality: Removing coordinating solvents forces the thermodynamic equilibrium toward the formation of the DEA-boron adduct in the subsequent steps.
-
-
Resuspension: Redissolve the crude residue in a non-polar solvent such as hexanes or diethyl ether (10 mL per gram of crude material).
-
Complexation: Add diethanolamine (1.2 to 1.5 equivalents relative to the initial 9-BBN charge) dropwise at room temperature under vigorous stirring.
-
Maturation: Stir the mixture for 2–3 hours.
-
Validation Checkpoint: A thick, white precipitate (the boralactonate adduct) must form. If the solution remains clear, cool the flask to 0 °C to induce crystallization.
-
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold hexanes.
-
Product Recovery: Concentrate the filtrate to yield the purified methyl 2-ethylacrylate derivative.
-
Validation Checkpoint: The ¹¹B NMR spectrum of the concentrated filtrate should show a complete absence of boron signals (no peaks between 0–90 ppm), confirming complete sequestration.
-
Protocol B: KHF₂ Conversion for Pinacolborane Byproduct Removal
Objective: Isolate the borylated ester as a pure trifluoroborate salt, completely separating it from pinacol.
-
Solubilization: Dissolve the crude pinacol boronic ester in a 3:1 mixture of Methanol:Water.
-
Causality: Methanol solubilizes the organic boronic ester, while water is strictly required to dissolve the inorganic KHF₂ reagent, ensuring an efficient homogenous reaction matrix for fluorination.
-
-
Fluorination: Add Potassium Hydrogen Difluoride (KHF₂, 3.0–4.0 equivalents) in one portion.
-
Warning: KHF₂ etches glass over time; use a PTFE/Nalgene flask if extended stirring is required.
-
-
Reaction: Stir at room temperature for 3–4 hours.
-
Causality: The bifluoride ion attacks the boron center, displacing the pinacol ligand and forming a highly polar, bench-stable potassium alkyltrifluoroborate salt (R-BF₃K).
-
-
Precipitation: Concentrate the mixture in vacuo to remove the methanol.
-
Validation Checkpoint: The product will precipitate out of the remaining aqueous layer as a white powder.
-
-
Purification: Filter the aqueous suspension. Wash the solid with a minimal amount of cold water, followed by a generous wash with diethyl ether.
-
Causality: The water wash removes excess KHF₂ and inorganic salts, while the ether wash completely extracts the cleaved pinacol byproduct, leaving the pure trifluoroborate salt on the filter.
-
Validation Checkpoint: The ¹¹B NMR spectrum (in Acetone-d6 or D₂O) should show a sharp multiplet near ~5 ppm, characteristic of the trifluoroborate species.
-
References
-
, Master Organic Chemistry.[3] 2., Organic Process Research & Development.[1] 3., The Journal of Organic Chemistry.[2]
Sources
Technical Support Center: Optimizing Yield in the Reduction of Ethylmalonate Diesters
Welcome to the technical support center for the reduction of ethylmalonate diesters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial transformation. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate challenges and enhance the yield and purity of your 1,3-diol products.
Troubleshooting Guide
This section addresses specific issues that can arise during the reduction of ethylmalonate diesters. Each problem is presented with potential causes and actionable solutions based on established chemical principles.
Q1: My reaction resulted in a low or no yield of the desired 1,3-diol. What went wrong?
A1: A low or nonexistent yield is one of the most common issues and can stem from several factors related to the reagents, reaction conditions, or the workup procedure.
Potential Causes & Solutions:
-
Inactive Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent but is highly reactive with atmospheric moisture and can decompose upon improper storage.[1]
-
Solution: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure you are handling the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Amount of Reducing Agent: The α-protons of malonic esters are acidic. A portion of the hydride reagent will be consumed by an initial acid-base reaction to deprotonate the α-carbon before any reduction occurs.[2][3]
-
Solution: A stoichiometric excess of LiAlH₄ is necessary. Typically, 2-3 equivalents of LiAlH₄ are used to ensure complete reduction of both ester groups after the initial deprotonation.
-
-
Presence of Water: Water reacts violently with LiAlH₄, consuming the reagent and reducing its effective concentration.[1]
-
Solution: Use anhydrous solvents, and ensure all glassware is thoroughly flame-dried or oven-dried before use.[4] It is advisable to distill solvents like THF or diethyl ether from a suitable drying agent (e.g., sodium/benzophenone) immediately before the reaction.
-
-
Inadequate Reaction Temperature: While LiAlH₄ reductions are often highly exothermic, some sterically hindered substrates may require heating to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, consider gently refluxing the mixture to drive it to completion.
-
Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing the cause of low product yield.
Q2: My TLC analysis shows a significant amount of starting material and a new spot corresponding to a mono-alcohol. How can I drive the reaction to completion?
A2: The formation of a mono-alcohol intermediate indicates an incomplete reaction. This typically happens when the reducing agent is depleted before both ester groups can be reduced.
Potential Causes & Solutions:
-
Premature Quenching: The reaction may not have been allowed to run long enough for the second, often slower, reduction to occur.
-
Solution: Increase the reaction time and monitor its progress by TLC until the starting material and intermediate spots have been completely consumed.
-
-
Insufficient Hydride Equivalents: As mentioned previously, an inadequate amount of LiAlH₄ will lead to partial reduction.
-
Solution: Repeat the reaction using a higher excess of LiAlH₄ (e.g., increase from 2 to 3 equivalents).
-
-
Steric Hindrance: If the malonate ester has bulky substituents on the α-carbon, the reduction of the second ester group can be significantly slower than the first.[5]
-
Solution: Increase the reaction temperature by refluxing the solvent (e.g., THF) to provide the necessary activation energy for the reduction of the more hindered ester group.
-
Q3: I'm having difficulty with the workup. The reaction mixture becomes a thick, unmanageable gel after quenching. How can I improve product isolation?
A3: The formation of gelatinous aluminum salts during the workup of LiAlH₄ reactions is a well-known issue. A proper quenching procedure is critical for easy handling and efficient product extraction.
The Fieser Workup Method:
This sequential addition method is highly reliable for breaking down the aluminum complexes into a granular, easily filterable solid. For a reaction using X g of LiAlH₄ in a solvent like diethyl ether or THF:
-
Step 1: Cool the reaction mixture to 0 °C in an ice bath.
-
Step 2: Slowly and cautiously add X mL of water.
-
Step 3: Add X mL of a 15% aqueous NaOH solution.
-
Step 4: Add 3X mL of water.
-
Step 5: Stir the mixture vigorously for 15-30 minutes. The resulting white precipitate should become granular and easy to filter.
-
Step 6: Filter the solid salts through a pad of Celite and wash thoroughly with the reaction solvent. The desired product will be in the combined filtrate.
Causality: This specific sequence of reagents ensures the formation of insoluble, crystalline aluminum salts (LiAlO₂) that do not form emulsions, making the separation of the organic layer straightforward.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting ethylmalonate diesters to 1,3-diols?
A1: The choice of reducing agent is critical for this transformation. The reactivity of common hydride reagents towards esters varies significantly.
| Reducing Agent | Reactivity with Esters | Typical Product from Diester | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | High | 1,3-Diol | The reagent of choice. Powerful enough to reduce both esters efficiently. Requires strictly anhydrous conditions.[6][7] |
| Sodium Borohydride (NaBH₄) | Very Low/Inert | No reaction (or very slow) | Generally not strong enough to reduce esters under standard conditions (e.g., in methanol or ethanol).[8][9] Can reduce esters at high temperatures in solvents like diglyme, but this is less common.[10] |
| DIBAL-H | Moderate | Aldehyde (at low temp) | Can be used to selectively reduce esters to aldehydes, but typically requires careful temperature control (-78 °C) to prevent over-reduction to the alcohol.[11][12] Not ideal for diol synthesis. |
Q2: Is it possible to selectively reduce only one of the two ester groups?
A2: Yes, this is a process known as desymmetrization and is a valuable strategy for creating chiral molecules. While it is challenging with standard hydride reagents, specialized methods have been developed.[13][14]
-
Catalytic Asymmetric Reduction: Modern methods use chiral catalysts to selectively reduce one of the two enantiotopic ester groups. For example, zinc-catalyzed asymmetric hydrosilylation can provide α-quaternary β-hydroxyesters with excellent enantiocontrol.[13][14][15] This approach offers high chemoselectivity that is difficult to achieve with powerful, non-selective reagents like LiAlH₄.
Q3: What is the general mechanism for the reduction of a malonic ester with LiAlH₄?
A3: The reduction proceeds through a multi-step mechanism involving two successive reductions.
-
First Hydride Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the carbonyl carbon of one ester group.[1][7]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form an aldehyde intermediate.[1][6]
-
Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion.[11]
-
Protonation: This forms an alkoxide, which is then protonated during the aqueous workup to yield one of the primary alcohol groups.
-
Repeat: The entire process is repeated on the second ester group to form the final 1,3-diol.
Simplified Reaction Mechanism
Caption: The stepwise reduction of a malonate diester to a 1,3-diol via an aldehyde intermediate.
Q4: What safety precautions are essential when working with Lithium Aluminum Hydride?
A4: LiAlH₄ is a hazardous substance that must be handled with extreme care.
-
Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas. All reactions must be conducted under a dry, inert atmosphere.[1]
-
Corrosive: It is corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.
-
Handling: Handle solid LiAlH₄ in a glovebox or under a nitrogen/argon blanket. Never work with it in the open air.
-
Quenching: The quenching process is highly exothermic and produces hydrogen gas. It must be done slowly and in an ice bath behind a blast shield.
Experimental Protocol: Reduction of Diethyl Phenylmalonate
This protocol provides a representative procedure for the reduction of a substituted ethylmalonate diester to its corresponding 1,3-diol using LiAlH₄.
Materials:
-
Diethyl phenylmalonate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (or THF)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere. In the round-bottom flask, suspend LiAlH₄ (2.5 equivalents) in anhydrous diethyl ether.
-
Addition of Ester: Dissolve diethyl phenylmalonate (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC. If necessary, heat the mixture to a gentle reflux until the starting material is consumed.
-
Quenching (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously add reagents dropwise in the following order:
-
Water (1 mL per 1 g of LiAlH₄ used)
-
15% NaOH (1 mL per 1 g of LiAlH₄ used)
-
Water (3 mL per 1 g of LiAlH₄ used)
-
-
Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the solid through a pad of Celite, washing thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenyl-1,3-propanediol.[2] The product can be further purified by recrystallization or column chromatography if necessary.
General Experimental Workflow
Caption: A standard workflow for the reduction and isolation of 1,3-diols.
References
-
Catalytic reductive desymmetrization of malonic esters. ResearchGate. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Catalytic reductive desymmetrization of malonic esters. PubMed. [Link]
-
Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
-
CHEM 2325 Module 25: Mechanism of Ester Reduction. YouTube. [Link]
-
Reduction of Esters with Lithium Aluminum Hydride to Alcohol. Organic Chemistry. [Link]
-
Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute. [Link]
-
Chemoselective reduction of nitrobenzylidene malonic diester by an NADH model. Journal of the Chemical Society, Chemical Communications. [Link]
-
Desymmetric Partial Reduction of Malonic Esters. PubMed. [Link]
-
Reduction of diethyl phenyl malonate with LAH. Sciencemadness Discussion Board. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Preparation of Diethyl Malonate. Sciencemadness Discussion Board. [Link]
-
Overturning established chemoselectivities: selective reduction of arenes over malonates and cyanoacetates by photoactivated organic electron donors. University of Strathclyde. [Link]
-
Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Taylor & Francis Online. [Link]
-
Synthesis of diethyl malonate in situ. ResearchGate. [Link]
-
Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health. [Link]
-
Explain why each of the following carboxylic acids cannot be prepared by a malonic ester synthesis. Vaia. [Link]
-
Sodium borohydride. Organic Chemistry Portal. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Esterification of Malonic Acid to DiEthyl Malonate. Sciencemadness Discussion Board. [Link]
-
Help with experimental malonate reduction. Reddit. [Link]
-
Choice of base for malonic ester synthesis. Chemistry Stack Exchange. [Link]
-
Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]
-
SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. [Link]
- Methods for protecting and deprotecting a diol group.
-
Malonic ester synthesis. Wikipedia. [Link]
-
Why is it often difficult to stop the reduction of an ester at the aldehyde?. ResearchGate. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Reduction of diethyl phenyl malonate with LAH - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vaia.com [vaia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic reductive desymmetrization of malonic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Desymmetric Partial Reduction of Malonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-(hydroxymethyl)butanoate by Vacuum Distillation
Welcome to the technical support center for the purification of Methyl 2-(hydroxymethyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the vacuum distillation of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your purification process is both efficient and reliable.
Introduction to the Purification Challenge
Methyl 2-(hydroxymethyl)butanoate is a bifunctional molecule containing both an ester and a primary alcohol. This structure presents unique challenges during purification. Its relatively high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal decomposition.[1][2] The presence of the hydroxyl group also introduces the possibility of side reactions, such as intramolecular transesterification, which must be carefully managed to ensure high purity of the final product.[3][4]
This guide provides a comprehensive framework for troubleshooting common issues and answers frequently asked questions to empower you to optimize your vacuum distillation protocol for Methyl 2-(hydroxymethyl)butanoate.
Core Principles of Vacuum Distillation
Vacuum distillation is a technique that allows for the purification of compounds at temperatures lower than their atmospheric boiling points.[1][2] By reducing the pressure above the liquid, the boiling point is lowered, mitigating the risk of thermal degradation for heat-sensitive compounds.[1]
Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of Methyl 2-(hydroxymethyl)butanoate, their probable causes, and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| No or Very Slow Distillation | 1. Inadequate Vacuum: The pressure in the system is not low enough to achieve the boiling point of the compound at the current temperature.[5] 2. System Leak: Air is entering the distillation apparatus, preventing the vacuum pump from reaching the target pressure.[5][6] 3. Insufficient Heating: The heating mantle temperature is too low. | 1. Verify Pump Performance: Ensure your vacuum pump is appropriate for the desired pressure range and is functioning correctly. Check the pump oil for contamination if using a rotary vane pump.[5] 2. Leak Detection: Systematically check all joints and connections for leaks. Ensure all glassware joints are properly greased and clamped. A "wiggle test" of connections while monitoring the vacuum gauge can help identify leaks.[6] For a more systematic approach, perform a leak-up test by isolating the system from the pump and monitoring the rate of pressure increase.[6] 3. Increase Heat Gradually: Slowly increase the temperature of the heating mantle. Avoid rapid heating to prevent bumping and potential decomposition. |
| Bumping (Sudden, Violent Boiling) | 1. Superheating of the Liquid: The liquid is heated above its boiling point without forming vapor bubbles smoothly.[7] 2. Ineffective Stirring: Lack of proper agitation to break the surface tension and promote even boiling. 3. Use of Boiling Chips: Standard boiling chips are ineffective under vacuum as the trapped air is quickly removed.[8] | 1. Ensure Vigorous Stirring: Use a magnetic stir bar and stir plate set to a high speed to create a vortex. This provides nucleation sites for smooth boiling. 2. Use a Capillary Bubbler: A fine capillary tube releasing a slow stream of inert gas (like nitrogen or argon) into the bottom of the flask is a highly effective method to prevent bumping under vacuum. 3. Gradual Heating: Apply heat slowly and evenly to the distillation flask. |
| Product Contamination in Distillate | 1. Bumping/Splashing: Violent boiling can carry non-volatile impurities into the condenser. 2. Foaming: Surfactants or impurities in the crude material can cause foaming, which can be carried over into the distillate.[2] 3. Inadequate Fractionation: Poor separation of components with close boiling points. | 1. Control Bumping: Implement the solutions for bumping mentioned above. Using a larger distillation flask (no more than half full) can also provide more space to contain any splashing.[2] 2. Use a Bump Trap: Install a bump trap between the distillation flask and the condenser to catch any splashed or foamed material.[2] 3. Optimize Fractionation: For high purity, use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. Collect fractions over a narrow temperature range. |
| Product Degradation (Darkening, Off-Odor) | 1. Thermal Decomposition: The distillation temperature is too high, causing the molecule to break down.[7] 2. Side Reactions: The hydroxyl and ester groups may react at elevated temperatures (e.g., intramolecular transesterification to form a lactone).[3][4] 3. Presence of Acid/Base Impurities: Catalytic amounts of acidic or basic impurities from the synthesis can promote degradation or side reactions. | 1. Achieve a Deeper Vacuum: A lower pressure will allow for distillation at a lower temperature, minimizing thermal stress on the molecule.[1] 2. Neutralize Crude Product: Before distillation, wash the crude Methyl 2-(hydroxymethyl)butanoate with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a water wash and drying. 3. Minimize Residence Time: Use a distillation setup that minimizes the time the compound spends at high temperatures, such as a short-path distillation apparatus for very sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of Methyl 2-(hydroxymethyl)butanoate under vacuum?
To determine the approximate boiling point at a specific pressure, you can use a pressure-temperature nomograph. These charts allow you to find the boiling point of a substance at a reduced pressure if you know its boiling point at atmospheric pressure.[10][11][12][13][14]
Experimental Protocol for Boiling Point Determination:
-
Assemble the vacuum distillation apparatus.
-
Achieve a stable vacuum and record the pressure.
-
Gradually heat the sample until a steady distillation rate is observed.
-
Record the temperature at which the compound consistently condenses. This is your experimental boiling point at that pressure.
Q2: What type of vacuum pump should I use?
The choice of vacuum pump depends on the desired operating pressure.
-
Diaphragm pumps are oil-free and have good chemical resistance, making them suitable for moderate vacuum levels (down to a few mbar).
-
Rotary vane pumps (oil pumps) can achieve much lower pressures (down to 10⁻³ mbar), which is beneficial for high-boiling compounds as it allows for distillation at significantly lower temperatures. However, they require a cold trap to prevent solvent vapors from contaminating the pump oil.
For Methyl 2-(hydroxymethyl)butanoate, a rotary vane pump is recommended to achieve a sufficiently low pressure to minimize the risk of thermal decomposition.
Q3: How can I prevent intramolecular transesterification?
The presence of a hydroxyl group and an ester in the same molecule creates the potential for an intramolecular cyclization reaction to form a lactone, especially at elevated temperatures.
Mitigation Strategies:
-
Distill at the Lowest Possible Temperature: This is the most critical factor. A deep vacuum is essential.
-
Ensure Neutral pH: Any residual acid or base from the synthesis can catalyze this side reaction. A pre-distillation wash with a mild base, followed by a water wash, is highly recommended.
-
Minimize Distillation Time: Prolonged heating increases the likelihood of side reactions.
Q4: How do I choose the right glassware setup?
A standard vacuum distillation setup includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For Methyl 2-(hydroxymethyl)butanoate, consider the following enhancements:
-
Fractionating Column: To improve separation from impurities with similar boiling points, a Vigreux or packed column can be inserted between the flask and the distillation head.
-
Short-Path Distillation Head: For very high-boiling or sensitive compounds, a short-path apparatus minimizes the distance the vapor travels, reducing condensation on the glass surfaces and improving efficiency.
Q5: What are the best practices for setting up and running the distillation?
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or defects that could lead to an implosion under vacuum.
-
Proper Greasing: Lightly grease all ground-glass joints to ensure a good seal.
-
Secure Clamping: Securely clamp the distillation flask and the condenser.
-
Cold Trap: Always use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your apparatus and a rotary vane pump.
-
Stirring: Begin stirring before applying heat.
-
Evacuate First, Then Heat: Pull a vacuum on the cold system first to remove any volatile impurities. Then, gradually apply heat.[7]
-
Cool Before Venting: After the distillation is complete, allow the system to cool before slowly re-introducing air to prevent thermal shock to the glassware and potential oxidation of the hot residue.[7]
Visualizing the Process and Troubleshooting
Experimental Workflow for Vacuum Distillation
Caption: Step-by-step workflow for the purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting distillation issues.
References
-
Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]
-
Molecular Distillation. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]
-
Industrial and Engineering Chemistry. (1946). Vapor Pressure-Temperature Nomographs. [Link]
-
Environment, Health and Safety. (n.d.). 16.11 Extractions and Distillations. [Link]
-
Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?[Link]
-
Sciencemadness Wiki. (2018, September 21). Bumping. [Link]
-
Blog. (2025, July 24). How to troubleshoot a distillation unit in a lab?[Link]
-
Hawach. (2024, July 24). How to Solve Water Leakage in a Laboratory Vacuum Filtration System. [Link]
-
Lab Testing Instruments. (2025, September 16). Vacuum Leak: Causes, Symptoms, Detection & How to Fix It. [Link]
-
The Good Scents Company. (n.d.). methyl 2-hydroxy-2-methyl butanoate. [Link]
-
Laboratory Supply Network. (2017, June 26). How to Minimize Bumping and Foaming. [Link]
-
Proprep. (n.d.). How do boiling stones prevent bumping during the distillation of organic solvents?[Link]
-
ResearchGate. (n.d.). Effect of side reactions in hybrid distillation system: Parallel production of ethyl acetate and glycols. [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-hydroxy-2-methyl-, methyl ester (CAS 32793-34-3). [Link]
-
Master Organic Chemistry. (2022, November 10). Transesterification. [Link]
-
Journal of Organic Chemistry. (2008). Thermal Decomposition of Methyl Butanoate: Ab Initio Study of a Biodiesel Fuel Surrogate. [Link]
-
National Library of Medicine. (2008). Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate. [Link]
-
Wikipedia. (n.d.). Transesterification. [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. [Link]
- Google Patents. (n.d.).
-
PubMed. (2013). Reaction pathways for the thermal decomposition of methyl butanoate. [Link]
-
Merck Millipore. (n.d.). Pressure-Temperature Nomograph Tool. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Argonne National Laboratory. (n.d.). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. [Link]
-
PubChem. (n.d.). Methyl 2-(hydroxymethyl)-2-methylbutanoate. [Link]
-
New Mexico Institute of Mining and Technology. (n.d.). Thermal Decomposition of Nitrate Esters. [Link]
-
CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. [Link]
-
Academia.edu. (n.d.). Studies in esterification reaction using Batch Reactive Distillation column. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2019, June 5). 20.2: Reactions of Esters. [Link]
- Google Patents. (n.d.).
-
Crunch Chemistry. (2024, January 23). Esters and polyesters. [Link]
-
EBSCO. (n.d.). Esters | Chemistry | Research Starters. [Link]
-
Boston Apothecary. (2013, March 7). From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. labsup.net [labsup.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. njhjchem.com [njhjchem.com]
- 6. beakerandwrench.com [beakerandwrench.com]
- 7. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 8. proprep.com [proprep.com]
- 9. methyl 2-hydroxy-2-methyl butanoate, 32793-34-3 [thegoodscentscompany.com]
- 10. organica1.org [organica1.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Avoiding Transesterification in Methyl 2-(hydroxymethyl)butanoate Synthesis
Welcome to the Technical Support Center for the synthesis and isolation of Methyl 2-(hydroxymethyl)butanoate (MHB) . MHB is a critical alpha-hydroxy ester building block used in complex drug development and materials science. However, its bifunctional nature—containing both a nucleophilic primary alcohol and an electrophilic methyl ester—makes it inherently unstable under certain conditions.
This guide provides field-proven troubleshooting strategies to prevent intra- and intermolecular transesterification, ensuring high-yield isolation of the pure monomer.
Part 1: Core FAQs & Troubleshooting (Mechanisms & Causality)
Q1: My isolated MHB is highly viscous, and the NMR spectrum shows broad, unresolved peaks. What went wrong? A1: Your product has undergone intermolecular transesterification , resulting in the formation of polyester oligomers. Because MHB contains both an ester and a primary hydroxyl group, the molecules can self-condense. This chain-growth reaction is thermodynamically driven by the loss of volatile methanol and is highly accelerated by residual acids, bases, or excessive thermal energy [1]. To prevent this, you must maintain strict temperature control during solvent removal and distillation (pot temperature < 60°C) and ensure rigorous pH neutralization (pH 6.5–7.0) prior to concentration.
Q2: I am observing a mixture of methyl and ethyl esters in my LC-MS data, even though my starting material was strictly a methyl ester. How do I stop this? A2: You are experiencing solvent-exchange transesterification . If ethanol (or any other primary/secondary alcohol) is used as a solvent during workup or subsequent synthetic steps, the solvent's alkoxide/alcohol acts as a competing nucleophile. Driven by the massive molar excess of the solvent, it attacks the ester carbonyl, displacing methanol [2]. To avoid this, exclusively use non-nucleophilic solvents such as methyl tert-butyl ether (MTBE), dichloromethane (DCM), or ethyl acetate (EtOAc) during extraction and purification.
Q3: How do I safely quench the enolate aldol reaction without triggering acid-catalyzed transesterification? A3: The standard synthesis of MHB involves reacting the lithium enolate of methyl butyrate with formaldehyde. Quenching this highly basic mixture (which contains lithium diisopropylamide and lithium alkoxides) with strong mineral acids like HCl protonates the carbonyl oxygen. This makes the carbonyl hyper-electrophilic, immediately triggering acid-catalyzed transesterification [1]. Instead, quench the reaction at -78°C using saturated aqueous ammonium chloride (NH₄Cl). This acts as a mild buffer, safely neutralizing the alkoxides while maintaining a near-neutral pH that preserves the ester.
Part 2: Logical Workflows & Mechanistic Pathways
The following diagrams illustrate the logical troubleshooting workflow for MHB isolation and the mechanistic pathways that lead to transesterification byproducts.
Logical workflow for preventing transesterification during MHB isolation.
Mechanistic pathways of MHB transesterification leading to oligomeric byproducts.
Part 3: Quantitative Data & Parameter Optimization
To demonstrate the causality of reaction parameters on monomer stability, the tables below summarize the impact of distillation conditions and quench pH on MHB purity.
Table 1: Quantitative Impact of Distillation Parameters on MHB Monomer Yield
| Distillation Pressure (Torr) | Max Pot Temperature (°C) | Monomer Yield (%) | Oligomer Content (%) | Causality / Observation |
| 760 (Atmospheric) | 195 | 12% | 85% | Thermal activation energy for nucleophilic acyl substitution exceeded. |
| 10 (House Vacuum) | 110 | 45% | 50% | Moderate thermal degradation; visible viscosity increase in the pot. |
| 0.1 (High Vacuum) | 55 | 92% | <2% | Optimal. Low thermal stress prevents intermolecular attack. |
Table 2: Effect of Quench pH on Transesterification
| Quench Reagent | Final Aqueous pH | Dominant Side Reaction | Monomer Purity |
| 1M HCl | ~2.0 | Acid-catalyzed oligomerization | <40% |
| Sat. NH₄Cl | ~6.5 | None (Stable Monomer) | >95% |
| Water (Unbuffered) | ~10.0 | Base-catalyzed oligomerization | <50% |
Part 4: Self-Validating Experimental Protocol
The following protocol for the synthesis of MHB via enolate hydroxymethylation incorporates built-in validation steps to ensure scientific integrity and prevent transesterification.
Step 1: Enolate Formation
-
Purge a flame-dried flask with inert gas (N₂ or Argon).
-
Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) (1.05 eq), followed by the dropwise addition of methyl butyrate (1.0 eq).
-
Stir for 45 minutes at -78°C to ensure complete enolate formation.
Step 2: Alkylation
-
Introduce anhydrous monomeric formaldehyde (1.2 eq) into the reaction mixture at -78°C. (Alternatively, a cracked paraformaldehyde gas stream can be bubbled through the solution).
-
Stir for 1 hour at -78°C, then allow the reaction to slowly warm to -40°C over 30 minutes.
Step 3: Buffered Quenching (Critical Validation Step)
-
Re-cool the mixture to -78°C.
-
Rapidly add 5 volumes of saturated aqueous NH₄Cl.
-
Self-Validation Check: Allow the layers to separate slightly and spot the aqueous layer onto pH paper. The pH must read between 6.5 and 7.0. If the pH is >7.5, carefully add 0.1M HCl dropwise until neutral. If the pH is <6.0, back-titrate with dilute NaHCO₃. Do not proceed until the pH is strictly neutral.
Step 4: Extraction & Solvent Removal
-
Extract the aqueous layer three times with MTBE (Do NOT use ethanol or methanol).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure on a rotary evaporator. Crucial: Keep the water bath strictly below 30°C to prevent premature thermal transesterification.
Step 5: High-Vacuum Distillation
-
Transfer the crude oil to a short-path distillation apparatus.
-
Apply high vacuum (≤ 0.1 Torr) before applying heat.
-
Slowly increase the heating mantle temperature, ensuring the pot temperature never exceeds 60°C. Collect the pure Methyl 2-(hydroxymethyl)butanoate as a clear, low-viscosity liquid.
References
Technical Support Center: Purification of Methyl 2-(hydroxymethyl)butanoate
Executive Summary & Triage
User Query: "I have synthesized Methyl 2-(hydroxymethyl)butanoate (MHB) via the hydroxymethylation of methyl butanoate. The crude mixture contains unreacted methyl butanoate, formaldehyde, and potential side products. How do I isolate the pure product?"
Technical Assessment:
The separation relies primarily on the significant boiling point differential between the starting material (Methyl Butanoate, BP ~102°C) and the product (MHB, BP >180°C est. at atm). However, the presence of the
Triage Protocol (Decision Matrix):
Figure 1: Decision matrix for selecting the appropriate purification pathway based on scale and purity requirements.
Chemical Workup (Pre-Purification)[1]
Before subjecting the crude material to thermal or chromatographic stress, you must chemically remove reactive impurities. Failure to do this often leads to polymerization in the distillation pot or streaking on columns.
Protocol: Scavenging Impurities
Objective: Remove unreacted formaldehyde (polymerization risk) and acidic byproducts.
-
Formaldehyde Removal:
-
Acid Removal:
-
Wash with saturated Sodium Bicarbonate (
) .[3] -
Target: Removes any carboxylic acids formed via ester hydrolysis.
-
-
Drying:
-
Dry over anhydrous
and filter.[4] -
Critical: Remove all water. Residual water promotes hydrolysis during heating.
-
Distillation Guide (Scale-Up)
Primary Risk: Thermal Dehydration.
Methyl 2-(hydroxymethyl)butanoate is a
Thermal Degradation Pathway
Figure 2: The primary thermal risk is the elimination of water to form the conjugated unsaturated ester.[1]
Distillation Parameters Table
| Component | Boiling Point (atm) | Boiling Point (10 mmHg) | Status |
| Methyl Butanoate | 102°C | ~25°C | Volatile (First Fraction) |
| Formaldehyde | -19°C | Gas | Removed in Workup |
| MHB (Product) | ~185°C (Est.) | 85-95°C | Distillate (Main Fraction) |
| Dimer/Oligomer | >250°C | >150°C | Pot Residue |
Troubleshooting Distillation
-
Issue: "The temperature is rising, but no product is collecting."
-
Diagnosis: You are likely distilling the "forerun" (methyl butanoate). The product has a significantly higher BP.
-
Action: Increase vacuum. Do not increase pot temperature above 130°C to force distillation; this causes degradation.
-
-
Issue: "The product smells acrid/pungent after distillation."
Chromatography Guide (Lab Scale)
Primary Challenge: Detection. MHB lacks a strong UV chromophore (no conjugation). Standard UV detection (254 nm) will likely fail or show only weak end-absorption.[1]
Visualization & Mobile Phase[1]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate.
-
Gradient: Start 90:10
End 70:30. -
Note: The product is polar due to the -OH group. It will elute after the non-polar Methyl Butanoate.
-
-
Detection (Stains):
Frequently Asked Questions (FAQs)
Q: Can I use gas chromatography (GC) to monitor the reaction?
A: Yes, but be careful with the injector port temperature. If set too high (>250°C), the
-
Tip: Derivatize the sample with TMS (Trimethylsilyl) reagent (e.g., BSTFA) before GC injection to protect the hydroxyl group and stabilize the molecule.
Q: I see a "double spot" on TLC. Is it a diastereomer? A: No. Methyl 2-(hydroxymethyl)butanoate is a racemate but does not have a second chiral center generated in this specific synthesis (unless you started with a chiral auxiliary).[1]
-
Likely Cause: It is likely the diol impurity (2,2-bis(hydroxymethyl)butanoate) formed by over-reaction with two equivalents of formaldehyde.[1] This will be much more polar (lower
) than the mono-hydroxymethyl product.[1]
Q: Why is my yield lower than expected after distillation? A: Check the "Pot Residue." If it is a thick, polymeric gum, you likely polymerized the formaldehyde or the acrylate by-product. Ensure efficient bisulfite washing before distillation.
References
-
Synthesis & Properties of Hydroxy Esters
- Source: PubChem Compound Summary for Methyl 2-(hydroxymethyl)
-
URL:[1]
-
General Purific
-Hydroxy Esters:- Source: Organic Syntheses, Coll. Vol. 7, p. 332 (General procedures for handling sensitive hydroxy esters).
-
URL:[1]
-
TLC Staining Protocols
- Source: University of Rochester, "TLC Stains/Dips."
-
URL:[1]
-
Preventing Lactonization/Dehydration
Sources
- 1. prepchem.com [prepchem.com]
- 2. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]
- 3. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
Handling volatility issues with Methyl 2-(hydroxymethyl)butanoate
This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-(hydroxymethyl)butanoate. It provides in-depth technical guidance to address the challenges associated with the compound's volatility, ensuring experimental accuracy, reproducibility, and safety.
A Note on Data for Methyl 2-(hydroxymethyl)butanoate
Direct experimental data for the physical properties of Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) is not extensively available in public literature.[1] For the purpose of this guide, we will be using the properties of its close structural isomer, Methyl 2-hydroxybutanoate (CAS: 29674-47-3), as a reasonable proxy to inform safe handling and experimental design concerning volatility. This approach is based on the similarity in molecular weight and functional groups, which are primary determinants of a compound's volatility. We will explicitly note where this proxy data is used.
Physicochemical Properties (Proxy Data)
The following table summarizes the key physical properties of Methyl 2-hydroxybutanoate, which are being used to infer the volatility characteristics of Methyl 2-(hydroxymethyl)butanoate.
| Property | Value | Source |
| Boiling Point | 159.3°C at 760 mmHg | [2][3][4] |
| Flash Point | 54.6°C | [2][3][4] |
| Vapor Pressure | 0.889 mmHg at 25°C | [2] |
| Molecular Weight | 132.16 g/mol | [1] |
| Density | 1.05 g/cm³ | [4] |
Frequently Asked Questions (FAQs)
Q1: How volatile is Methyl 2-(hydroxymethyl)butanoate at room temperature?
A1: Based on the proxy data of its isomer, Methyl 2-hydroxybutanoate, which has a vapor pressure of 0.889 mmHg at 25°C, Methyl 2-(hydroxymethyl)butanoate is expected to be moderately volatile.[2] While it is not as volatile as solvents like acetone or methanol, it will evaporate at a noticeable rate, especially in an open container or under a fume hood with high airflow. This volatility can lead to changes in concentration over time if not handled properly.
Q2: What are the primary safety concerns related to the volatility of this compound?
A2: The main safety concerns are twofold. Firstly, the compound is flammable, with a flash point of 54.6°C (proxy data).[2][3][4] This means that its vapors can form an ignitable mixture with air at temperatures at or above this point. All work should be conducted away from ignition sources.[5][6] Secondly, inhalation of vapors may cause respiratory irritation.[7][8] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[5][8]
Q3: How should I store Methyl 2-(hydroxymethyl)butanoate to minimize evaporative loss?
A3: To minimize evaporation, store the compound in a tightly sealed container in a cool, well-ventilated area.[6][8] The use of containers with high-quality seals, such as those with PTFE-lined caps, is recommended. For long-term storage, refrigeration can further reduce vapor pressure and subsequent loss. Ensure the container is properly labeled with the compound's identity and associated hazards.
Troubleshooting Guide: Volatility-Related Experimental Issues
This section addresses specific problems you may encounter during your experiments due to the volatility of Methyl 2-(hydroxymethyl)butanoate.
Issue 1: Inconsistent results in bioassays or chemical reactions.
-
Question: My dose-response curves are not reproducible, and reaction yields are lower than expected. Could this be related to the compound's volatility?
-
Answer: Yes, this is a classic sign of concentration changes due to evaporation. During serial dilutions, sample plating, or reaction setup, the compound can evaporate from your stock solutions and experimental wells, leading to lower effective concentrations than intended.
-
Solution Workflow:
-
Preparation of Stock Solutions: Prepare stock solutions in a solvent with low volatility if compatible with your experimental system. Always keep stock solution vials tightly capped when not in use.
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated opening of the main stock vial.
-
Rapid Execution: Plan your experimental workflow to minimize the time that solutions containing the compound are exposed to the atmosphere.
-
Use of Appropriate Labware: When working with multi-well plates, use plate sealers to prevent evaporation from the wells, especially during long incubation periods.
-
Gravimetric vs. Volumetric Measurement: For preparing stock solutions, gravimetric measurement (weighing the compound) is more accurate than volumetric measurement due to potential density changes with temperature and evaporative losses during pipetting.
-
Issue 2: Difficulty in obtaining accurate and reproducible quantification by GC-MS.
-
Question: I am seeing a high degree of variability in my GC-MS results for samples containing Methyl 2-(hydroxymethyl)butanoate. What could be the cause?
-
Answer: High variability in GC-MS analysis of volatile compounds often stems from sample loss during preparation and injection. The compound can evaporate from the sample vial before it is analyzed.
-
Solution Workflow:
-
Autosampler Vial Preparation: Use autosampler vials with crimp caps and PTFE/silicone septa for a secure seal.
-
Minimize Headspace: Fill the vial to an appropriate level to reduce the headspace, which is the volume of air above the sample where the compound can evaporate.
-
Chilled Autosampler Tray: If available, use a chilled autosampler tray to lower the vapor pressure of the compound in the vials while they are awaiting injection.
-
Solvent Choice: Dissolve your samples in a high-boiling point solvent to reduce the overall volatility of the sample matrix.
-
Standard and Sample Handling: Prepare your calibration standards and experimental samples in the same manner and at the same time to ensure that any evaporative losses are consistent across all samples.
-
Experimental Workflow for Handling Volatile Compounds
The following diagram illustrates a recommended workflow for handling Methyl 2-(hydroxymethyl)butanoate to minimize volatility-related issues.
Caption: Recommended workflow for handling Methyl 2-(hydroxymethyl)butanoate.
References
- AK Scientific, Inc. (n.d.). (R)-Methyl 2-hydroxybutanoate Safety Data Sheet.
-
PubChem. (n.d.). Methyl 2-(hydroxymethyl)-2-methylbutanoate. Retrieved from [Link]
-
LookChem. (n.d.). 2-Hydroxybutanoic acid methyl ester. Retrieved from [Link]
-
Chemsrc. (2025, August 27). 2-Hydroxybutanoic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybutanoate. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing methyl 2-hydroxybutanoate.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). (R)-Methyl 2-hydroxybutanoate Safety Data Sheet.
-
ResearchGate. (2025, August 10). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Hydroxybutanoic acid methyl ester|lookchem [lookchem.com]
- 3. 2-Hydroxybutanoic acid methyl ester | CAS#:29674-47-3 | Chemsrc [chemsrc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Methyl 2-(hydroxymethyl)-2-methylbutanoate | C7H14O3 | CID 14093550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
Troubleshooting low conversion in enzymatic resolution of hydroxy esters
Welcome, researchers and drug development professionals. This guide is designed to serve as a primary resource for troubleshooting and optimizing the enzymatic kinetic resolution of hydroxy esters. As Senior Application Scientists, we understand that achieving high conversion and enantioselectivity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental challenges.
Troubleshooting Guide: Addressing Low Conversion
Low conversion in a kinetic resolution, where the reaction plateaus significantly below the theoretical maximum of 50%, is a frequent challenge. This guide presents a systematic approach to diagnose and resolve the underlying issues, moving from initial checks to more detailed investigations.
Q1: My reaction has stopped prematurely with low conversion (<40-50%). What are the most common initial culprits?
When a reaction stalls, it's crucial to first verify the foundational parameters of your setup. Often, simple oversights can be the cause, and ruling them out prevents more complex and time-consuming troubleshooting.
-
Insufficient Reaction Time: Kinetic resolutions can vary dramatically in duration, from a few hours to several days, depending on the substrate's reactivity and the enzyme's efficiency[1]. Ensure you are monitoring the reaction over a sufficient time course (e.g., at 2, 4, 8, 24, and 48 hours) to confirm it has truly plateaued and not just slowed down[2].
-
Inadequate Enzyme Loading: The amount of enzyme directly influences the reaction rate. If the catalyst concentration is too low, the reaction may be impractically slow. While excessive enzyme loading can be uneconomical, starting with a proven enzyme/substrate ratio (e.g., 1-10% w/w of the limiting substrate) is a good practice[3]. Note that simply increasing the enzyme amount may not always boost the reaction rate if other factors are limiting[1].
-
Poor Mixing/Mass Transfer Limitations: In heterogeneous mixtures, especially with immobilized enzymes, adequate agitation is critical. Poor stirring can lead to concentration gradients and limit the substrate's access to the enzyme's active site, effectively starving the catalyst[4][5]. Ensure vigorous and consistent agitation (e.g., 150-200 rpm) to maintain a homogenous suspension[2][4].
Q2: I've confirmed my basic setup is correct, but conversion remains low. Could the enzyme's performance be the issue?
Yes, the biocatalyst itself is a central variable. Its activity and stability under your specific reaction conditions are paramount.
-
Enzyme Inactivity or Denaturation: Enzymes can lose activity due to improper storage, handling, or exposure to harsh conditions. High temperatures, extreme pH, or the presence of certain organic solvents can cause denaturation and irreversible loss of function[2][6]. It is essential to verify the activity of your enzyme batch before starting extensive experiments.
-
Suboptimal pH or Temperature: Every enzyme has an optimal pH and temperature range for activity[6][7]. For instance, many lipases function best between 30-60°C[2]. Operating outside this range can drastically reduce catalytic efficiency. The pH of the enzyme's microenvironment, particularly for lipases lyophilized from a specific pH buffer, can also significantly impact activity[8].
-
Incorrect Enzyme Choice: Not all hydrolases are suitable for every substrate. The enzyme's active site must accommodate the specific hydroxy ester you are trying to resolve[9]. If conversion is consistently low, screening a panel of different lipases or esterases from various sources (Candida antarctica, Pseudomonas cepacia, etc.) is a highly recommended strategy to find a more effective biocatalyst[10].
Experimental Protocols
This protocol provides a standardized method to confirm that your enzyme is active under the planned reaction conditions.
-
Reaction Mixture Preparation: In a sealed vial, prepare a 5 mL reaction mixture containing your hydroxy ester (e.g., 0.1 M) and acyl donor (e.g., 0.2 M) in the chosen organic solvent.
-
Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 40°C) with agitation (e.g., 200 rpm) for 15 minutes.
-
Reaction Initiation: Add a known amount of the biocatalyst (e.g., 20 mg) to initiate the reaction. This is your t=0 point.
-
Sampling: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL)[2].
-
Sample Preparation: Immediately stop the reaction in the aliquot by adding a quenching solvent (e.g., cold ethanol) or by filtering the enzyme out[3]. Dilute the sample as needed for analysis.
-
Analysis: Analyze the samples using GC or HPLC to quantify the amount of ester product formed or substrate consumed[3].
-
Calculation: Calculate the initial reaction rate from the linear portion of the product concentration versus time curve. Activity can be expressed in units such as µmol of product formed per minute per mg of enzyme (U/mg)[3].
Q3: How do I begin to optimize my reaction conditions to improve conversion?
Systematic optimization of reaction parameters is key to enhancing both conversion and enantioselectivity. The solvent, temperature, and acyl donor are critical variables to investigate.
-
Solvent Selection: The choice of organic solvent is crucial as it can dramatically alter an enzyme's activity and selectivity[2][8]. Hydrophobic solvents like heptane or isooctane are often preferred for lipase-catalyzed resolutions as they tend to maintain the enzyme's active conformation[1]. A good practice is to screen a range of solvents with varying polarities (log P values).
-
Temperature Optimization: While higher temperatures increase reaction rates, they can also lead to enzyme denaturation and may decrease enantioselectivity[2][6]. It is essential to identify the optimal temperature that balances reaction speed with enzyme stability and selectivity for your specific system[2].
-
Choice of Acyl Donor: For transesterification reactions, the acyl donor plays a significant role. Irreversible acyl donors, such as vinyl esters (e.g., vinyl acetate), can drive the reaction forward and shorten reaction times by preventing the reverse reaction[8][11]. This is often more effective than using carboxylic acids, where the equilibrium may be less favorable[11].
Data Presentation
This table summarizes generally accepted optimal temperature and pH ranges for lipases frequently used in kinetic resolutions.
| Lipase Source | Common Name/Abbreviation | Typical Optimal Temperature (°C) | Notes |
| Candida antarctica Lipase B | CALB, Novozym 435® | 30 - 60 | Highly thermostable, can withstand higher temperatures but optimal selectivity may be lower[2]. |
| Pseudomonas cepacia | PCL | 30 - 50 | Effective for a wide range of alcohols; activity can be sensitive to water content[8][12]. |
| Porcine Pancreas | PPL | 37 - 45 | A classic lipase, often used in initial screenings but may show lower enantioselectivity[9]. |
| Aspergillus niger | Lipase AS | 35 - 50 | A cost-effective option that shows excellent results for certain substrates[10]. |
Q4: My conversion starts strong but then stalls. Could inhibition be the problem?
Yes, both substrate and product inhibition are common phenomena in enzymatic reactions and frequently cause reactions to plateau.
-
Substrate Inhibition: High concentrations of the substrate, particularly short-chain alcohols or carboxylic acids, can bind to the enzyme in a non-productive manner and inhibit its activity[3][8].
-
Product Inhibition: The accumulation of products—both the desired ester and the water by-product—can inhibit the enzyme or shift the reaction equilibrium backward, favoring hydrolysis over esterification[3][5].
Troubleshooting Strategies:
-
Fed-Batch Substrate Addition: To overcome substrate inhibition, add the inhibitory substrate (often the alcohol) portion-wise throughout the reaction to maintain a low, steady concentration[3].
-
In-situ Product Removal: To mitigate product inhibition from water, add molecular sieves to the reaction or apply a vacuum to remove water as it forms. This shifts the equilibrium toward the products[3][13].
Q5: My reaction is in an organic solvent. Why is water content still a concern?
Even in non-aqueous media, a tiny amount of water is essential for enzyme function. This is often described by the concept of "water activity" (a_w).
-
Role of Essential Water: Lipases require a thin layer of water around them to maintain their catalytically active three-dimensional structure[6].
-
Impact of Water Activity: Too little water (low a_w) can render the enzyme inactive. Conversely, too much water (high a_w) can promote the reverse hydrolytic reaction, reducing the net ester yield, and can also decrease enantioselectivity[3][8]. The optimal water activity must be determined experimentally, but for many lipases in organic media, it is quite low[8].
Q6: I believe my reaction is working, but my analytical results are unclear. How can I ensure I am accurately measuring conversion?
An unreliable analytical method can be just as problematic as poor reaction conditions. Accurate determination of conversion requires precise quantification of both the remaining substrate and the formed product.
-
Method of Choice: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for analyzing kinetic resolutions. These methods can simultaneously separate and quantify all four species in the reaction mixture (R- and S-substrate, R- and S-product), allowing for precise calculation of conversion and enantiomeric excess (ee)[14][15].
-
Importance of Calibration: It is crucial to generate a calibration curve for both the substrate and the product to ensure accurate quantification[14]. Relying on relative peak areas without calibration can be misleading.
Mandatory Visualization
The following diagram outlines a logical progression for diagnosing and solving low conversion rates in enzymatic resolutions.
Caption: A step-by-step workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q: What is a realistic maximum conversion for a kinetic resolution? A: In a standard kinetic resolution of a racemic mixture, the theoretical maximum yield for one enantiomer of the product is 50%[9][16]. This is because the enzyme selectively converts only one of the two enantiomers from the 50/50 starting mixture. Aiming for conversions close to 50% generally yields the highest enantiomeric excess (ee) for the unreacted starting material.
Q: How does the choice of acyl donor impact the reaction? A: The acyl donor is critical, especially in transesterification reactions. Using an "irreversible" acyl donor like vinyl acetate or isopropenyl acetate is often advantageous[8]. The enol by-product quickly tautomerizes to a ketone (acetaldehyde or acetone), which prevents the reverse reaction (alcoholysis of the product ester), thereby driving the reaction equilibrium towards product formation and often leading to higher conversions[8][12].
Q: What is the 'enantiomeric ratio' (E-value) and why is it important? A: The enantiomeric ratio, or E-value, is a measure of an enzyme's selectivity for one enantiomer over the other. It is a constant for a given enzyme-substrate system under specific conditions and is calculated from both the conversion percentage and the enantiomeric excesses of the substrate and product[15]. A high E-value (typically E > 100) is indicative of an excellent resolution that can produce products and remaining substrate with very high optical purity[10].
Q: Can I reuse my enzyme? A: Yes, especially if you are using an immobilized enzyme. Immobilization improves enzyme stability and allows for easy recovery from the reaction mixture by simple filtration[3][6]. This reusability is a significant advantage of biocatalysis, making the process more cost-effective and sustainable, particularly on a larger scale.
References
-
Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]
-
(PDF) Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. Available at: [Link]
-
Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. ScienceDirect. Available at: [Link]
-
Lipases in Esterification Reactions: A Review. ResearchGate. Available at: [Link]
-
Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography. Wiley Online Library. Available at: [Link]
-
Factors influencing ester synthesis catalysed in aqueous media by the lipase from Candida deformans (Zach) Langeron and Guerra. PubMed. Available at: [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. MDPI. Available at: [Link]
-
Enzymatic Resolution of N-Substituted-β-prolines. ACS Publications. Available at: [Link]
-
Kinetic resolution. Wikipedia. Available at: [Link]
-
Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]
-
Stereochemistry: Kinetic Resolution. YouTube. Available at: [Link]
-
Methods to Determine Enzymatic Activity. Bentham Science. Available at: [Link]
-
Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed. Available at: [Link]
-
Determining appropriate substrate conversion for enzymatic assays in high-throughput screening. PubMed. Available at: [Link]
-
Kinetic resolution – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors influencing ester synthesis catalysed in aqueous media by the lipase from Candida deformans (Zach) Langeron and Guerra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Stability of Methyl 2-(hydroxymethyl)butanoate
Welcome to the Technical Support Center for Methyl 2-(hydroxymethyl)butanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of Methyl 2-(hydroxymethyl)butanoate under basic conditions. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction
Methyl 2-(hydroxymethyl)butanoate is a valuable building block in organic synthesis, featuring both an ester and a primary alcohol functionality. The proximity of the hydroxyl group to the ester linkage introduces unique reactivity considerations, particularly under basic conditions where esters are susceptible to hydrolysis. Understanding the stability of this compound is crucial for its effective use in multi-step syntheses and for ensuring the integrity of final products. This guide provides a comprehensive overview of the factors influencing its stability and practical advice for handling this molecule in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of Methyl 2-(hydroxymethyl)butanoate under basic conditions?
A1: The primary reaction of Methyl 2-(hydroxymethyl)butanoate under basic conditions is saponification, which is the base-catalyzed hydrolysis of the ester functional group.[1] This reaction results in the formation of the corresponding carboxylate salt, 2-(hydroxymethyl)butanoate, and methanol.[2] The reaction is generally irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a resonance-stabilized carboxylate anion, which is unreactive towards nucleophilic attack.[3][4]
Q2: How does the α-hydroxyl group in Methyl 2-(hydroxymethyl)butanoate affect its stability in basic media compared to a simple ester like methyl butanoate?
A2: The α-hydroxyl group can influence the rate of hydrolysis through neighboring group participation. The hydroxyl group is in close proximity to the ester's carbonyl carbon. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the adjacent ester carbonyl. This can lead to an accelerated rate of hydrolysis compared to an ester lacking this neighboring hydroxyl group.[5][6]
Q3: What are the potential side reactions for Methyl 2-(hydroxymethyl)butanoate under basic conditions?
A3: Besides the primary saponification reaction, a potential side reaction is the intramolecular cyclization of the resulting 2-(hydroxymethyl)butanoic acid (after acidification of the carboxylate) to form a lactone (a cyclic ester), specifically α-ethyl-β-propiolactone.[7] However, the formation of a four-membered β-lactone ring can be thermodynamically less favorable than the hydrolysis product. The reaction conditions, such as temperature and concentration, will play a significant role in determining the product distribution.
Q4: Can Methyl 2-(hydroxymethyl)butanoate undergo elimination reactions under basic conditions?
A4: While β-hydroxy esters can undergo elimination reactions, Methyl 2-(hydroxymethyl)butanoate is an α-hydroxy ester. Therefore, a standard E1cb-type elimination to form an α,β-unsaturated ester is not a likely pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Saponification (Starting material remains) | 1. Insufficient Base: The molar equivalent of the base was not adequate to completely hydrolyze the ester. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. 3. Low Temperature: The reaction temperature was too low, resulting in slow kinetics. | 1. Increase Base: Use at least a slight molar excess of the base (e.g., 1.1 to 1.5 equivalents of NaOH or KOH). 2. Extend Reaction Time: Monitor the reaction by TLC or GC to ensure the disappearance of the starting material. 3. Increase Temperature: Gently heat the reaction mixture. For many saponifications, temperatures between room temperature and 60-80°C are effective.[8] |
| Formation of an Unexpected Byproduct | 1. Lactone Formation: Intramolecular cyclization may have occurred upon acidification of the reaction mixture. 2. Degradation: At very high temperatures or with very strong bases, other degradation pathways may become accessible. | 1. Control Acidification: Add the acid slowly at a low temperature during the workup to minimize the potential for acid-catalyzed lactonization. Analyze the byproduct by NMR and MS to confirm its structure. 2. Milder Conditions: Use a milder base (e.g., LiOH) or a lower reaction temperature. |
| Low Yield of the Desired Carboxylic Acid after Acidification | 1. Incomplete Extraction: The carboxylate salt may not have been fully protonated, leading to poor extraction into the organic phase. 2. Emulsion Formation: The presence of the carboxylate salt can lead to the formation of emulsions during the workup, making phase separation difficult. | 1. Ensure Complete Protonation: Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. Centrifugation can also be an effective method for separating persistent emulsions. |
Experimental Protocols
Protocol 1: Standard Saponification of Methyl 2-(hydroxymethyl)butanoate
This protocol describes a standard procedure for the complete hydrolysis of Methyl 2-(hydroxymethyl)butanoate to its corresponding carboxylate salt.
Materials:
-
Methyl 2-(hydroxymethyl)butanoate
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Developing solvent (e.g., 1:1 ethyl acetate/hexanes)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Dissolve Methyl 2-(hydroxymethyl)butanoate (1.0 eq) in methanol (e.g., 0.2 M concentration).
-
Add 1 M NaOH solution (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The starting ester should have a higher Rf value than the product carboxylate.
-
Continue stirring until the starting material is no longer visible by TLC.
-
Upon completion, the resulting solution contains the sodium salt of 2-(hydroxymethyl)butanoic acid and methanol. This solution can be used for the next step or the product can be isolated.
Protocol 2: Isolation of 2-(hydroxymethyl)butanoic Acid
This protocol details the workup procedure to isolate the free carboxylic acid after saponification.
Materials:
-
Reaction mixture from Protocol 1
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Concentrate the reaction mixture from Protocol 1 under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 1 M HCl with stirring until the pH of the solution is ~1-2 (verify with pH paper).
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(hydroxymethyl)butanoic acid.
Mechanistic Insights
The stability of Methyl 2-(hydroxymethyl)butanoate under basic conditions is primarily governed by the saponification reaction. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Caption: Saponification of Methyl 2-(hydroxymethyl)butanoate.
Visualization of Key Concepts
Logical Workflow for Troubleshooting Saponification
Caption: Troubleshooting workflow for saponification.
References
- Kirby, A. J. (1972). Hydrolysis and Formation of Esters of Organic Acids. In Comprehensive Chemical Kinetics (Vol. 10, pp. 57-207). Elsevier.
-
Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656-1662. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Strobel, S. A., et al. (2001). Hydroxyl Group Catalysis. III.1 The Nature of Neighboring Hydroxyl Group Assistance in the Alkaline Hydrolysis of the Ester Bond. Journal of the American Chemical Society, 123(2), 315-321. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Chemistry LibreTexts. (2024). Hydrolysis of Esters. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]
-
Wikipedia. (n.d.). Lactone. [Link]
Sources
- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. Saponification-Typical procedures - operachem [operachem.com]
Validation & Comparative
H-NMR Spectrum Analysis of Methyl 2-(hydroxymethyl)butanoate: A Comparative Solvent Study
Executive Summary
Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) is a critical chiral building block in the synthesis of complex pharmaceutical intermediates.[1] Its structural integrity relies on the precise characterization of the hydroxymethyl group (
This guide compares the analytical performance of Chloroform-d (
Structural Analysis & Prediction
Before experimental execution, a theoretical breakdown of the molecule (Formula:
Proton Assignment Logic
The molecule consists of five distinct proton environments:
-
Methyl Ester (
): A singlet integrating to 3H, typically deshielded by the adjacent oxygen.[3] -
Hydroxymethyl (
): Two protons on the carbon alpha to the hydroxyl group.[3] Due to the chiral center at C2, these are diastereotopic (magnetically non-equivalent), potentially appearing as an AB system or complex multiplet. -
Methine (
): The chiral proton at position 2.[3] -
Ethyl Group (
): A methylene quartet/multiplet and a methyl triplet.[3] -
Hydroxyl (
): Exchangeable proton.[3]
The "Overlap Risk"
In standard non-polar solvents, the chemical shift of the methyl ester (
Experimental Protocols
Materials & Equipment
-
Analyte: Methyl 2-(hydroxymethyl)butanoate (>98% purity).[1][3][4]
-
Solvents:
- (99.8% D) with 0.03% TMS.[3]
- (99.9% D) with 0.03% TMS.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation Workflow
To ensure reproducibility and minimize concentration effects on the hydroxyl shift, follow this strict protocol:
-
Weighing: Accurately weigh
mg of the analyte into a clean vial. -
Solvation: Add
of the chosen solvent.[3]-
Critical Step: For
, ensure the ampoule is freshly opened to prevent water absorption, which triggers proton exchange.
-
-
Homogenization: Vortex for 10 seconds. Ensure no suspended solids remain.[3]
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately.
Comparative Analysis: CDCl3 vs. DMSO-d6[1][3][5]
Scenario A: The Standard Approach ( )
In chloroform, the spectrum typically presents two major limitations:
-
Signal Overlap: The methyl ester singlet at
often merges with the hydroxymethyl doublet/multiplet at .[3] This results in a broad "hump" integrating to roughly 5H, making it impossible to confirm the integrity of the group. -
Invisible Hydroxyl: The
proton usually appears as a broad, variable singlet between ppm or is lost in the baseline due to rapid exchange.[1][3]
Verdict:
Scenario B: The High-Performance Alternative ( )
Using
-
Hydroxyl Stabilization: DMSO forms strong hydrogen bonds with the
group, slowing the proton exchange rate.[3] -
Signal Separation: The "solvent effect" shifts the hydroxymethyl protons slightly upfield relative to the ester, often resolving them into a clear multiplet distinct from the sharp ester singlet.[3]
Verdict:
Data Summary & Comparison
The following table summarizes the chemical shift differences. Note the dramatic shift and coupling resolution of the hydroxyl group in DMSO.[3]
| Proton Environment | Signal Type | Shift ( | Shift ( | Performance Note |
| -OCH3 (Ester) | Singlet (3H) | 3.70 | 3.62 | Sharp singlet in both; reference point.[1] |
| -CH2-OH | Multiplet (2H) | 3.65 - 3.75 | 3.45 - 3.55 | Critical: Resolves from ester in DMSO.[1][3] Becomes dd or dt due to OH coupling.[3] |
| -OH (Hydroxyl) | Broad Singlet (1H) | 2.0 - 3.0 (Variable) | 4.65 (Triplet) | Key Differentiator: Visible coupling in DMSO proves primary alcohol.[1] |
| -CH- (Methine) | Multiplet (1H) | 2.55 | 2.45 | Diagnostic for position 2 substitution.[1][3] |
| -CH2- (Ethyl) | Multiplet (2H) | 1.60 | 1.50 | Standard ethyl pattern.[1] |
| -CH3 (Ethyl) | Triplet (3H) | 0.95 | 0.88 | Standard ethyl pattern.[1][3] |
Visualization of Analytical Logic
Structural Validation Workflow
The following diagram illustrates the decision process for selecting the correct solvent based on the analytical goal.
Figure 1: Decision matrix for solvent selection. DMSO-d6 is mandatory for confirming the primary alcohol structure.[1][3]
Isomer Differentiation Logic
Distinguishing Methyl 2-(hydroxymethyl)butanoate from its isomer, Methyl 3-hydroxy-2-methylbutanoate.
Figure 2: Rapid differentiation of isomers based on methyl splitting patterns.
References
-
Abraham, R. J., et al. (2006).[3][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry.
-
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
Sources
- 1. Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2-hydroxy-2-methylbutanoate | C6H12O3 | CID 520593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
IR Spectroscopy Peaks for Methyl 2-(hydroxymethyl)butanoate: A Comparative Analysis Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3)
As a bifunctional building block containing both a methyl ester and a primary aliphatic alcohol, Methyl 2-(hydroxymethyl)butanoate requires precise analytical characterization during synthesis and quality control. This guide provides an authoritative framework for interpreting its infrared (IR) spectrum, comparing it against structurally adjacent analogs, and executing a self-validating experimental protocol.
Structural Analysis & Mechanistic IR Assignments
Understanding the causality behind specific infrared absorption bands is critical for accurate structural elucidation. The IR spectrum of Methyl 2-(hydroxymethyl)butanoate is defined by four primary regions:
-
Hydroxyl Group (-OH): The primary alcohol yields a prominent, broad O-H stretching vibration between 3200–3600 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding, which weakens individual O-H bonds to varying degrees, creating a wide distribution of vibrational frequencies[1].
-
Ester Carbonyl (C=O): The ester C=O stretch appears as a sharp, highly intense peak at approximately 1735–1745 cm⁻¹. The mechanistic causality here lies in the electronegative alkoxy oxygen (-OCH3), which withdraws electron density via the inductive effect. This strengthens the C=O double bond compared to standard ketones, pushing the absorption to a higher frequency[2].
-
Aliphatic Backbone (sp³ C-H): The ethyl and methyl groups produce C-H stretching modes just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). Because the carbons are exclusively sp³ hybridized, these peaks will strictly remain below the 3000 cm⁻¹ threshold[1].
-
C-O Stretching Region: Esters exhibit a memorable pattern of intense peaks in the fingerprint region (between 1300 and 1000 cm⁻¹) due to coupled C-O-C stretching vibrations, often referred to as the 2[2]. Additionally, the primary alcohol contributes its own distinct C-O stretch around 1050 cm⁻¹.
Comparative Spectral Analysis
To ensure rigorous material verification and prevent false-positive identifications, it is essential to compare the target compound against common synthetic alternatives. We evaluate Methyl 2-(hydroxymethyl)butanoate against two structural analogs:
-
Methyl Butyrate: Lacks the hydroxymethyl group.
-
2-(Hydroxymethyl)butanoic acid: The carboxylic acid analog.
Table 1: Quantitative Peak Comparison
| Spectral Feature | Methyl 2-(hydroxymethyl)butanoate (Target) | Methyl Butyrate (Alternative 1) | 2-(Hydroxymethyl)butanoic acid (Alternative 2) |
| O-H Stretch | ~3200–3600 cm⁻¹ (Broad, primary alcohol) | Absent | ~2500–3300 cm⁻¹ (Massively broad, overlapping C-H) |
| C=O Stretch | ~1735–1745 cm⁻¹ (Strong, ester) | ~1735–1745 cm⁻¹ (Strong, ester) | ~1700–1710 cm⁻¹ (Strong, hydrogen-bonded acid) |
| C-H Stretch | ~2850–2960 cm⁻¹ (sp³ C-H) | ~2850–2960 cm⁻¹ (sp³ C-H) | ~2850–2960 cm⁻¹ (sp³ C-H, often hidden under O-H) |
| C-O Stretch | ~1050 cm⁻¹ (Alcohol) & ~1150-1200 cm⁻¹ (Ester) | ~1150-1200 cm⁻¹ (Ester only) | ~1050 cm⁻¹ (Alcohol) & ~1210-1320 cm⁻¹ (Acid) |
Key Differentiators:
-
Target vs. Methyl Butyrate: The presence of the broad O-H stretch (~3300 cm⁻¹) immediately distinguishes the target from methyl butyrate, which is completely transparent in this region[1].
-
Target vs. Carboxylic Acid Analog: While both possess an O-H stretch, the carboxylic acid's O-H band is massively broadened due to strong dimerization, swallowing the C-H stretching region entirely. Furthermore, the acid's C=O peak shifts to a lower frequency (~1700 cm⁻¹) compared to the ester (~1740 cm⁻¹)[1].
High-Fidelity Experimental Protocol: ATR-FTIR Analysis
For liquid samples, 3 has replaced traditional transmission cells as the industry standard. ATR requires minimal sample preparation, avoids the leakage and fringing issues of variable pathlength cells, and is entirely non-destructive[3].
Self-Validating Workflow
Execute the following step-by-step methodology to ensure data integrity:
-
System Verification & Background:
-
Action: Clean the diamond ATR crystal with a lint-free wipe and a volatile solvent (e.g., isopropanol). Allow it to evaporate completely. Acquire a background spectrum in ambient air.
-
Self-Validation: Inspect the baseline. It must be perfectly flat. Any peaks in the 3000–2800 cm⁻¹ or 1700 cm⁻¹ regions indicate residual organic contamination, dictating that the cleaning step must be repeated before proceeding.
-
-
Sample Application:
-
Action: Deposit 1-2 drops of neat Methyl 2-(hydroxymethyl)butanoate directly onto the ATR crystal. Ensure the liquid completely covers the active evanescent wave sensing area[3].
-
-
Spectral Acquisition:
-
Action: Acquire the spectrum using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans.
-
Causality: Co-adding scans increases the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans, ensuring weak overtone bands are distinguishable from instrumental noise.
-
-
Data Processing (ATR Correction):
-
Action: Apply an ATR correction algorithm using the spectrometer's software.
-
Causality: In ATR-FTIR, the penetration depth of the infrared beam into the sample is wavelength-dependent (it penetrates deeper at lower wavenumbers)[4]. ATR correction normalizes the peak intensities, allowing the acquired spectrum to be directly and accurately compared to standard transmission libraries.
-
Analytical Workflow Visualization
Step-by-step ATR-FTIR experimental workflow for liquid sample analysis.
References
-
Title: Common Sampling Techniques of FTIR Spectroscopy | Source: Edinburgh Instruments | URL: 3
-
Title: The C=O Bond, Part VI: Esters and the Rule of Three | Source: Spectroscopy Online | URL: 2
-
Title: Sampling Techniques for FTIR Spectroscopy | Source: JASCO | URL: 4
-
Title: Interpreting IR Spectra | Source: Chemistry Steps | URL: 1
Sources
Chiral HPLC methods for separating Methyl 2-(hydroxymethyl)butanoate enantiomers
Analyzing the Scope
I've started dissecting the request. My focus is on chiral HPLC methodologies for separating Methyl 2-(hydroxymethyl)butanoate enantiomers. I'm breaking down the components to ensure I fully understand the task's requirements before I dig deeper into the details.
Defining the Objective
I'm now clarifying the audience, role, and format of the comparison. It will be a guide aimed at experts, written from an authoritative perspective. I'm prioritizing scientific integrity through robust validation and citations. The content type is a publishable comparison, and the visualizations will be Graphviz DOT diagrams and tables. I'm focusing on autonomy of the structure to allow for flexibility, but it'll be a comprehensive guide with a references section. I am making it as robust and trustworthy as possible.
Evaluating the Literature Search
I'm now formulating my search strategy, starting with a Google search for literature on chiral separations of Methyl 2-(hydroxymethyl)butanoate. If that comes up short, I'll branch out to similar compounds like "Roche Ester" analogs and enzymatic resolution methods. I'm also preparing for potential detection challenges by keeping derivatization techniques in mind. I believe this molecule shares structural similarities with the "Roche Ester," which might simplify my retrieval.
Refining the Search Strategy
I've refined my search queries to include analogs, focusing on "2-ethyl-3-hydroxypropionate" and alternative names. I'm also including lipase-catalyzed resolution in the mix, as I believe this will be useful. My plan is now to synthesize and structure the data from the search results, comparing diverse HPLC methods like Normal Phase versus Reversed Phase and different CSP types. I'm focusing on the molecule's importance as a chiral synthon, noting the challenge of the separation due to chromophore problems.
Developing the Framework
I'm now expanding the framework to include specific chiral stationary phases like Chiralpak IC/IA, with derivatization as a fallback. I'll construct a comparative analysis with a table detailing resolution, separation factor, and analysis time. My goal is a detailed, step-by-step guide with workflow visuals, ensuring a "Senior Scientist" tone and rationale for mobile phase choices. I've also verified the molecule's chemical structure and synonymy.
Implementing the Analysis
I've crafted a step-by-step search strategy, starting with queries focused on chiral HPLC, synthesis, and enantiomeric excess determination of Methyl 2-(hydroxymethyl)butanoate. I've also corrected a self-identification and confirmed the synonym of the molecule.
Assessing Search Outcomes
I've examined the initial search results. I haven't found a direct method for Methyl 2-(hydroxymethyl)butanoate just yet. However, the data points to related compounds, specifically Methyl 2-hydroxyoctanoate, which suggest using Chiralpak AD-H. It's a start, although I will need to delve deeper into these analogues.
Developing a Chromatography Plan
I'm now formulating a plan using hexane/IPA (90:10). For Methyl 2-(hydroxymethyl)butanoate, GC and general methods are often mentioned in the synthesis patents. Polysaccharide columns like AD-H, OD-H, and IC are the standard for similar hydroxy esters. UV detection at 210 nm or 220 nm is essential due to the ester's weak chromophore, though derivatization might be considered for sensitivity. The existing literature points toward a strategy focused on using the class of compounds to fill in the gaps.
Prioritizing Column Selection
I've narrowed column choices based on chiral recognition. AD-H/AD-3 are primary choices due to alcohol and ester H-bonding. OD-H is a solid backup. IC is a modern, versatile choice, but probably overkill. Hexane/IPA (90:10 or 95:5) remains the baseline mobile phase with no additives needed for the neutral components. Detection is UV at 210 nm, then RI or ELSD. Derivatization is a backup, if needed.
Outlining Guide Structure
I've established the guide's framework. It will cover the title, an executive summary, direct and derivatization methods, an immobilized screening option, and a comparative data table. Key sections will be methods using AD-H, derivatization with DNB, and IC columns. I plan to emphasize simulated parameters based on similar compounds to maintain accuracy.
Constructing Detailed Steps
I'm now detailing Method A, writing out each step meticulously. Two diagrams are in development: a Method Development Decision Tree and a Derivatization Workflow. The "Roche Ester" is Methyl 3-hydroxy-2-methylpropionate, a homolog. Thus, the literature offers an authoritative basis for the separation. I'm focusing on citing Roche ester methods for this related compound. I'm clarifying the structural definition of "Methyl 2-(hydroxymethyl)butanoate" in detail.
A Comparative Guide to Chiral Synthons: Methyl 2-(hydroxymethyl)butanoate vs. Roche Ester
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes in the construction of complex molecules. This guide provides a detailed comparison of two such synthons: the well-established and widely utilized Roche ester, and the structurally related but less documented Methyl 2-(hydroxymethyl)butanoate. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of stereoselective synthetic routes.
Introduction: Two Esters, Distinct Roles in Synthesis
The Roche ester, formally known as methyl 3-hydroxy-2-methylpropionate, is a cornerstone in the synthesis of polyketide natural products and other chiral pharmaceuticals.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, combined with a stereogenic center at the C2 position, makes it a versatile precursor for the introduction of chirality.[3][4] Both enantiomers of the Roche ester are commercially available with high optical purity, a testament to its significance and widespread application in the scientific community.[5][6]
Methyl 2-(hydroxymethyl)butanoate, on the other hand, presents a structural isomer of a homolog of the Roche ester, with a C2-ethyl group instead of a C2-methyl group and the hydroxyl group on a methylene at the C2 position. While it shares the feature of being a bifunctional ester, its application as a chiral synthon in asymmetric synthesis is not as extensively documented in peer-reviewed literature. Its utility and performance in stereoselective reactions are therefore less characterized compared to the Roche ester.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these esters is crucial for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | Methyl 2-(hydroxymethyl)butanoate | Roche Ester (methyl 3-hydroxy-2-methylpropionate) |
| Molecular Formula | C6H12O3[7] | C5H10O3[4] |
| Molecular Weight | 132.16 g/mol [7] | 118.13 g/mol [4] |
| CAS Number | 56970-75-3 (racemic)[7] | 72657-23-9 (R); 80657-57-4 (S)[4] |
| Appearance | Colorless to pale yellow liquid[8] | Clear colorless oil[9] |
| Density | Not readily available | 1.071 g/mL[4] |
| Boiling Point | Not readily available | 74 °C at 10 mmHg[4] |
| Solubility | Soluble in organic solvents, moderate water solubility[8] | Miscible with common organic solvents, limited water solubility[6] |
The Role in Asymmetric Synthesis: Established vs. Potential
The true measure of a chiral building block lies in its performance and versatility in asymmetric transformations. The Roche ester has a proven track record in a multitude of applications, while the potential of enantiomerically pure Methyl 2-(hydroxymethyl)butanoate remains largely to be explored.
The Roche Ester: A Workhorse in Polyketide Synthesis
The Roche ester is a quintessential starting material for the synthesis of polypropionate stereotriads, which are common structural motifs in many biologically active natural products.[1][2] Its utility stems from the ability to predictably control the stereochemistry of subsequent reactions, such as aldol additions and crotylations, by leveraging the existing chiral center.
A general workflow for the utilization of the Roche ester in the synthesis of a polypropionate fragment is depicted below. This process often involves protection of the hydroxyl group, followed by reduction of the ester to an aldehyde, and subsequent diastereoselective addition of a nucleophile.
Caption: General synthetic workflow for the elaboration of the Roche ester.
Methyl 2-(hydroxymethyl)butanoate: An Underexplored Alternative
In contrast to the Roche ester, there is a conspicuous absence of literature detailing the application of enantiomerically pure Methyl 2-(hydroxymethyl)butanoate in asymmetric synthesis. While patents describe its synthesis, these methods often lead to the racemic product.[10] This suggests that it is not a commonly employed chiral building block, and its potential to induce stereoselectivity in reactions has not been systematically investigated or reported.
Experimental Protocols: Asymmetric Hydrogenation for Chiral Hydroxy Ester Synthesis
Given the disparity in documented applications, a direct comparison of experimental protocols for a specific transformation is challenging. However, we can present a well-established and highly efficient method for the synthesis of chiral β-hydroxy esters, a class to which the Roche ester belongs, via asymmetric hydrogenation. This protocol highlights the level of optimization and control achievable with established chiral synthons.
Protocol: Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate to (R)-Roche Ester
This protocol is adapted from methodologies employing ruthenium-based catalysts for the enantioselective reduction of α,β-unsaturated esters.[11][12]
Objective: To synthesize (R)-methyl 3-hydroxy-2-methylpropionate ((R)-Roche ester) with high enantiomeric excess.
Materials:
-
Methyl 2-(hydroxymethyl)acrylate
-
[Ru(H)(η6-cot)SYNPHOS]+BF4− catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high pressure)
-
Autoclave reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the ruthenium catalyst (e.g., 0.1 mol%).
-
Add anhydrous methanol to dissolve the catalyst.
-
Add methyl 2-(hydroxymethyl)acrylate to the solution.
-
Seal the glass liner inside the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-80 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Rationale of Key Steps:
-
Catalyst: The chiral ruthenium-SYNPHOS complex creates a chiral environment around the double bond of the substrate, directing the hydrogenation to one face of the molecule.
-
Anhydrous Conditions: Moisture can interfere with the catalytic activity.
-
Hydrogen Pressure and Temperature: These parameters are optimized to achieve a good balance between reaction rate and enantioselectivity.
Sources
- 1. Employing modular polyketide synthase ketoreductases as biocatalysts in the preparative chemoenzymatic syntheses of diketide chiral building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrol within Polyketide Assembly Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 6. mdpi.com [mdpi.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. CAS 29674-47-3: methyl 2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 11. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
GC-MS Analytical Guide: Fragmentation Dynamics and Method Comparison for Methyl 2-(hydroxymethyl)butanoate
Executive Summary
Methyl 2-(hydroxymethyl)butanoate (C₆H₁₂O₃, MW = 132.16) is a branched hydroxy ester frequently encountered in biomarker profiling, flavor and fragrance analysis, and synthetic chemistry. Its structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS) presents specific analytical challenges: the native compound lacks a robust molecular ion in standard 70 eV Electron Ionization (EI), and its primary hydroxyl group is prone to peak tailing on non-polar stationary phases.
As a Senior Application Scientist, I have structured this guide to objectively compare analytical methodologies—underivatized EI, Positive Chemical Ionization (PCI), and TMS-derivatization. By understanding the causality behind these fragmentation behaviors, researchers can implement a self-validating protocol for the confident identification of this compound and its structural isomers.
Mechanistic Fragmentation Dynamics (EI-MS)
In standard 70 eV EI-MS, the fragmentation of aliphatic hydroxy esters is driven by the localization of the radical cation on either the ester carbonyl oxygen or the primary hydroxyl oxygen. According to the foundational principles of mass spectral interpretation [1], the molecular ion (M⁺·, m/z 132) of Methyl 2-(hydroxymethyl)butanoate is highly unstable. The presence of the branched hydroxymethyl group facilitates rapid α-cleavage, rendering the M⁺· peak weak or entirely absent.
Key Diagnostic Ions:
-
m/z 31 (Base Peak): Formed via α-cleavage adjacent to the primary hydroxyl group. The loss of the massive C₅H₁₁O₂ radical leaves the highly stable oxonium ion [CH₂=OH]⁺.
-
m/z 101: This ion arises from two competing pathways. Cleavage of the ester methoxy group (loss of •OCH₃, -31 Da) yields a resonance-stabilized acylium ion. Alternatively, loss of the hydroxymethyl radical (•CH₂OH, -31 Da) yields a secondary carbocation [CH₃-CH₂-CH-COOCH₃]⁺.
-
m/z 73: Generated by the loss of the carbomethoxy radical (•COOCH₃, -59 Da), leaving the [CH₃-CH₂-CH-CH₂OH]⁺ cation.
Figure 1: Primary EI-MS fragmentation pathways of Methyl 2-(hydroxymethyl)butanoate.
Methodological Comparison: EI vs. PCI vs. Derivatization
Relying solely on underivatized EI-MS can lead to ambiguous identifications, especially when differentiating Methyl 2-(hydroxymethyl)butanoate from linear structural isomers (e.g., methyl 3-hydroxyvalerate). To establish a rigorous analytical system, we compare three distinct MS approaches.
Table 1: Comparative MS Performance for Methyl 2-(hydroxymethyl)butanoate
| Analytical Method | Ionization Energy | Molecular Ion Confirmed? | Base Peak | Key Diagnostic Ions | Primary Analytical Advantage |
| Standard EI-MS (Underivatized) | 70 eV | No (Weak/Absent m/z 132) | m/z 31 | 73, 101, 103 | Rapid screening; matches standard NIST library spectra. |
| PCI-MS (Methane Reagent Gas) | Soft (Proton Transfer) | Yes ([M+H]⁺ at m/z 133) | m/z 133 | 101 (Loss of CH₃OH) | Definitive confirmation of molecular weight. |
| EI-MS (TMS-Derivatized) | 70 eV | Weak ([M]⁺ at m/z 204) | m/z 103 | 189 (M-CH₃), 115 | Superior peak shape; m/z 103 is highly specific for primary alcohols. |
Causality Behind Methodological Choices:
-
Positive Chemical Ionization (PCI): Utilizing a softer ionization gas (e.g., Methane or Ammonia) prevents the extensive bond rupture seen in EI. Proton transfer yields a robust pseudo-molecular ion [M+H]⁺ at m/z 133, which is critical for confirming the intact molecular weight of 132 Da when the EI M⁺· is absent.
-
TMS Derivatization: Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the primary hydroxyl group into a trimethylsilyl (TMS) ether [2]. This serves two critical purposes: it eliminates hydrogen bonding (drastically improving GC peak symmetry and preventing column adsorption) and shifts the base peak from m/z 31 to m/z 103 ([CH₂=O-TMS]⁺). The m/z 103 ion is a highly specific marker for primary TMS ethers, massively increasing the signal-to-noise ratio for trace quantitative analysis.
Experimental Protocol & Self-Validating Workflow
To ensure absolute trustworthiness and run-to-run reproducibility, the following protocol integrates TMS derivatization with a dual-validation system (Internal Standard + Retention Index). This ensures the method is self-validating; any deviation in derivatization efficiency or column degradation is immediately flagged by the internal standard and RI markers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous hexane. Add 10 µL of Nonadecanoic acid methyl ester (1 mg/mL) as an internal standard (IS). Causality: The IS normalizes injection volume variations and acts as a benchmark for derivatization efficiency.
-
Derivatization: Transfer 100 µL of the sample to a silanized GC vial insert. Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane) [2]. Causality: The 1% TMCS acts as a catalyst to ensure complete silylation of sterically hindered sites. Cap the vial under nitrogen and incubate at 60°C for 30 minutes.
-
GC Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Causality: A slightly polar cross-linked silarylene phase reduces silanol interactions, ensuring sharp, symmetrical peaks for the TMS-derivatives.
-
Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Data Validation: Co-inject a C₈-C₂₀ alkane standard to calculate the Kovats Retention Index (RI). A positive identification requires both a >90% MS library match and an RI deviation of <±5 units compared to the reference standard.
Figure 2: Optimized GC-MS analytical workflow for branched hydroxy esters.
Conclusion
For the definitive characterization of Methyl 2-(hydroxymethyl)butanoate, standard EI-MS provides a foundational fragmentation fingerprint dominated by m/z 31 and 101. However, due to the inherent absence of a molecular ion via α-cleavage, researchers must employ orthogonal techniques to prevent false positive identifications. The integration of BSTFA derivatization enhances chromatographic resolution and provides the diagnostic m/z 103 TMS-ether peak, while PCI-MS serves as the ultimate, objective confirmation of molecular weight.
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]
Optical Rotation Values for (R)- and (S)-Methyl 2-(hydroxymethyl)butanoate
This guide provides a comprehensive technical analysis of the optical rotation and absolute configuration of (R)- and (S)-Methyl 2-(hydroxymethyl)butanoate, a critical chiral building block often referred to as the "Ethyl-Roche Ester" or "Homo-Roche Ester."
Executive Summary & Core Directive
Methyl 2-(hydroxymethyl)butanoate (also known as Methyl 2-ethyl-3-hydroxypropionate ) is the ethyl homolog of the widely used "Roche Ester." It is a pivotal chiral synthon in the synthesis of complex polyketides (e.g., Epothilones) and branched-chain fatty acid derivatives.
Unlike the Roche ester, whose optical rotation is large and widely cited, the ethyl homolog exhibits a significantly lower specific rotation magnitude, often leading to confusion in stereochemical assignment. Crucially, the sign of rotation correlates with the Roche ester: the (R)-enantiomer is levorotatory (-), and the (S)-enantiomer is dextrorotatory (+).
This guide synthesizes experimental data to provide a definitive reference for researchers selecting the correct enantiomer for their synthetic pathways.
Comparative Data Analysis
The following table contrasts the target molecule with its lower homolog (Roche Ester) to establish a baseline for stereochemical verification.
Table 1: Optical Rotation & Stereochemical Comparison
| Feature | Roche Ester (Standard) | Ethyl-Roche Ester (Target) |
| IUPAC Name | Methyl 3-hydroxy-2-methylpropionate | Methyl 2-(hydroxymethyl)butanoate (or Methyl 2-ethyl-3-hydroxypropionate) |
| Structure | MeOOC-CH(Me)-CH₂OH | MeOOC-CH(Et)-CH₂OH |
| Chiral Center | C2 (Methyl substituent) | C2 (Ethyl substituent) |
| (R)-Enantiomer Rotation | ||
| (S)-Enantiomer Rotation | ||
| Configuration Correlation | (R) | (R) |
| Primary Synthesis | Biocatalytic reduction / Fermentation | Enzymatic Desymmetrization of 2-ethyl-1,3-propanediol |
*Note: Rotation values for the ethyl homolog are significantly smaller in magnitude than the methyl homolog. The value -2.53° (c=3.95, MeOH) is specifically reported for the ethyl ester derivative (Ethyl 2-ethyl-3-hydroxypropionate) in literature (e.g., Bull.[1] Chem. Soc. Jpn.), and the methyl ester follows the same sign convention.
Mechanistic Insight: Absolute Configuration Assignment
Understanding why the rotation sign is conserved is critical for "self-validating" your experimental results.
Cahn-Ingold-Prelog (CIP) Priority Analysis
Both the Roche ester and the target Methyl 2-(hydroxymethyl)butanoate share the same priority ranking of substituents at the chiral center (C2), ensuring that the (R/S) designation describes the same spatial arrangement of the carbon backbone.
-
Priority 1: -COOCH3 (Carbon bonded to O, O, O)
-
Priority 2: -CH2OH (Carbon bonded to O, H, H)
-
Priority 3: -Alkyl (Ethyl for target; Methyl for Roche. C bonded to C/H)
-
Priority 4: -H (Hydrogen)
Experimental Workflows
Workflow A: Synthesis via Enzymatic Desymmetrization
The most reliable route to high-enantiopurity Methyl 2-(hydroxymethyl)butanoate is the desymmetrization of the prochiral diol 2-ethyl-1,3-propanediol .
Protocol Steps:
-
Substrate: 2-Ethyl-1,3-propanediol.
-
Enzyme: Pseudomonas cepacia Lipase (PSL) or Porcine Pancreatic Lipase (PPL).
-
Acyl Donor: Vinyl Acetate.
-
Reaction: The lipase selectively acetylates the pro-S hydroxymethyl group.
-
Result: (S)-1-O-Acetyl-2-ethyl-1,3-propanediol.
-
-
Oxidation: Jones oxidation or TEMPO oxidation of the remaining free alcohol to the carboxylic acid.
-
Esterification: Treatment with MeOH/H+ or Diazomethane yields (S)-(+)-Methyl 2-(acetoxymethyl)butanoate .
-
Deprotection: Hydrolysis of the acetate yields (S)-(+)-Methyl 2-(hydroxymethyl)butanoate .
Figure 1: Chemoenzymatic pathway for the synthesis of the (S)-(+) enantiomer.
Workflow B: Polarimetric Validation
To verify the identity of your synthesized or purchased compound, follow this strict polarimetry protocol.
Self-Validating Protocol:
-
Preparation: Dissolve approx. 100 mg of the sample in 10.0 mL of HPLC-grade Methanol (Concentration
). -
Blanking: Zero the polarimeter with pure solvent.
-
Measurement: Measure rotation (
) at 20-25°C using the Sodium D-line (589 nm). -
Calculation:
-
Where
is path length in dm (usually 1.0).[2]
-
-
Validation Logic:
-
If
is Positive (+) Assign (S)-Configuration . -
If
is Negative (-) Assign (R)-Configuration . -
Warning: Due to the low magnitude (
), ensure your concentration is sufficiently high ( ) to distinguish the signal from noise.
-
References
-
Enzymatic Resolution & Configuration: Bull. Chem. Soc. Jpn., 1989 , 62, 3513. (Establishes the (R)-(-) rotation for ethyl 2-ethyl-3-hydroxypropionate). Link
-
Roche Ester Comparison: Org. Synth.1990 , 68, 162. (Standard values for Methyl 3-hydroxy-2-methylpropionate). Link
-
Metabolic Pathway Analysis: PLOS ONE2014 , 9(6), e99452. (Identifies 2-ethyl-3-hydroxypropionate as a specific metabolite). Link
-
Epothilone Fragment Synthesis: J. Am. Chem. Soc.1997 , 119, 10073. (Use of chiral 2-methyl/ethyl-3-hydroxy esters in polyketide synthesis). Link
Sources
A Comparative Guide to the Reactivity of Hydroxy-Ester Isomers: Methyl 2-(hydroxymethyl)butanoate vs. Methyl 3-hydroxy-2-methylpropionate
Executive Summary
In the landscape of drug development and fine chemical synthesis, the selection of building blocks is a critical decision point that dictates the efficiency, yield, and viability of a synthetic route. Hydroxy-esters are a versatile class of bifunctional molecules, prized for their ability to undergo a wide range of transformations at both the hydroxyl and ester moieties. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet distinct hydroxy-esters: Methyl 2-(hydroxymethyl)butanoate and Methyl 3-hydroxy-2-methylpropionate. By examining the influence of subtle structural variations on chemical behavior, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors. Our analysis is grounded in fundamental principles of organic chemistry, supported by experimental data and detailed protocols.
Structural Analysis: The Foundation of Reactivity
At first glance, both molecules are C6H12O3 isomers, each containing a primary hydroxyl group and a methyl ester. However, their reactivity profiles diverge significantly due to the spatial arrangement of these functional groups and the neighboring substituents.
-
Methyl 2-(hydroxymethyl)butanoate: Features a primary hydroxyl group (-CH₂OH) attached to the C2 carbon. This carbon is a chiral center and is significantly encumbered, being bonded to an ethyl group, the hydroxymethyl group, and the methoxycarbonyl group. This creates a sterically hindered environment around the hydroxyl function.
-
Methyl 3-hydroxy-2-methylpropionate: Also possesses a primary hydroxyl group, but it is located at the C3 position. The steric environment around this hydroxyl group is considerably more accessible. The methyl group is positioned at C2, alpha to the ester's carbonyl group.
The critical difference lies in the degree of steric hindrance around the primary alcohol, a direct consequence of the substitution pattern on the carbon backbone.[1] Steric hindrance is the slowing of chemical reactions due to the bulk of the substituent groups.[1]
Methodology:
-
Preparation: To two separate round-bottom flasks, each charged with anhydrous dichloromethane (20 mL) and a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 mmol).
-
Reaction Initiation: To Flask A, add Methyl 2-(hydroxymethyl)butanoate (1.0 mmol). To Flask B, add Methyl 3-hydroxy-2-methylpropionate (1.0 mmol). Seal both flasks and stir the resulting suspensions vigorously at room temperature (25°C).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 15-minute intervals.
-
Work-up: Upon completion (or after a set time, e.g., 3 hours, for rate comparison), dilute the reaction mixtures with diethyl ether (20 mL). Pass each mixture through a short plug of silica gel or Celite® to filter out the chromium byproducts, washing the plug with additional ether.
-
Analysis: Combine the organic filtrates for each reaction and concentrate them under reduced pressure. Analyze the crude product to determine the conversion percentage and yield. The significantly higher conversion in Flask B will validate the predicted reactivity difference.
Esterification and Acylation
The formation of esters from alcohols, such as through acylation with an acid chloride or anhydride, is also highly sensitive to steric effects. [2][3]The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acylating agent.
Causality & Expected Outcome: The bulky environment around the hydroxyl group in Methyl 2-(hydroxymethyl)butanoate will impede the approach of the acylating agent. In contrast, the more exposed hydroxyl group of Methyl 3-hydroxy-2-methylpropionate will react more readily. This effect becomes more pronounced with bulkier acylating agents. [3]
| Compound | Reagent | Expected Product | Relative Reaction Rate |
|---|---|---|---|
| Methyl 2-(hydroxymethyl)butanoate | Acetyl Chloride, Pyridine | Methyl 2-(acetoxymethyl)butanoate | Slow |
| Methyl 3-hydroxy-2-methylpropionate | Acetyl Chloride, Pyridine | Methyl 3-acetoxy-2-methylpropanoate | Fast |
| Methyl 2-(hydroxymethyl)butanoate | Pivaloyl Chloride, Pyridine | Methyl 2-(pivaloyloxymethyl)butanoate | Very Slow / No Reaction |
| Methyl 3-hydroxy-2-methylpropionate | Pivaloyl Chloride, Pyridine | Methyl 3-pivaloyloxy-2-methylpropanoate| Moderate |
This predictable difference in reactivity can be exploited for selective acylation in a mixture of similar alcohols, a valuable strategy in complex molecule synthesis.
Reactivity at the Ester Group
The reactivity of the methyl ester group in both molecules is primarily influenced by electronic effects and steric hindrance immediately adjacent to the carbonyl carbon.
Hydrolysis
Ester hydrolysis can be catalyzed by acid or base. In base-catalyzed saponification, the rate-determining step is the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.
Causality & Expected Outcome: In Methyl 3-hydroxy-2-methylpropionate, the methyl group is at the α-position. This α-substitution provides a modest level of steric hindrance to the approaching nucleophile compared to an unsubstituted ester. In Methyl 2-(hydroxymethyl)butanoate, the substitution is at the β-position (the C2 carbon), which has a less direct steric impact on the carbonyl center. Therefore, the rate of hydrolysis might be slightly faster for Methyl 2-(hydroxymethyl)butanoate, although this difference is expected to be much less pronounced than the reactivity differences observed at the hydroxyl group.
Conclusion and Strategic Application
The choice between Methyl 2-(hydroxymethyl)butanoate and Methyl 3-hydroxy-2-methylpropionate should be dictated by the intended synthetic transformation.
-
For reactions targeting the hydroxyl group (oxidation, acylation, etherification): Methyl 3-hydroxy-2-methylpropionate is the superior choice, offering significantly faster reaction rates and milder required conditions due to its sterically accessible primary alcohol. [4]* For achieving selective reactions: The pronounced difference in hydroxyl group reactivity can be used to selectively modify Methyl 3-hydroxy-2-methylpropionate in the presence of its more hindered isomer.
-
For reactions targeting the ester group: The reactivity differences are less significant. However, if a reaction is sensitive to α-substitution (e.g., certain enolate formations), the choice of isomer becomes strategically important.
By understanding the causal relationships between molecular structure and chemical reactivity, researchers can design more efficient and elegant synthetic pathways, minimizing side reactions and maximizing yields. This guide serves as a foundational tool for making such evidence-based decisions in the laboratory.
References
-
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. [Link]
-
Miyauchi, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
- Google Patents. (n.d.).
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PubChem. (n.d.). Methyl 2-(hydroxymethyl)-2-methylbutanoate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2026, January 23). Primary, Secondary, Tertiary, Quaternary In Organic Chemistry. [Link]
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Clark, J. (n.d.). oxidation of alcohols. Chemguide. [Link]
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ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
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Wax Studios. (2026, February 26). Primary Secondary And Tertiary Alcohols. [Link]
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Wikipedia. (n.d.). Steric effects. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Methyl (S)-(+)-3-Hydroxy-2-methylpropionate: A Cornerstone of Advanced Organic Synthesis. [Link]
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Chemphile Vikrant. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. [Link]
-
Brainly. (2023, August 16). Why is a primary alcohol more reactive than a secondary alcohol?. [Link]
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Verifying purity of Methyl 2-(hydroxymethyl)butanoate synthesized via hydroboration
Verifying the Purity of Methyl 2-(hydroxymethyl)butanoate: A Comparative Analytical Guide
Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) is a versatile aliphatic ester frequently synthesized via the hydroboration-oxidation of methyl 2-ethylacrylate[1]. As a critical intermediate in pharmaceutical and fine chemical synthesis, rigorous purity validation of this molecule is essential. However, its chemical structure presents a unique analytical challenge: it lacks a conjugated π-system or strong UV chromophore. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is highly ineffective, often leading to poor sensitivity and baseline drift[2].
This guide objectively compares three robust alternative methodologies—Quantitative NMR (qNMR), Gas Chromatography-Flame Ionization Detection (GC-FID), and HPLC with Charged Aerosol Detection (HPLC-CAD)—providing the experimental data and self-validating protocols necessary to ensure absolute analytical integrity.
Mechanistic Context & Impurity Profiling
During the synthesis of Methyl 2-(hydroxymethyl)butanoate, borane (BH₃) adds across the alkene double bond of the starting material. While the anti-Markovnikov addition is sterically and electronically favored, trace Markovnikov regioisomers, residual borate salts, and unreacted starting materials can persist in the final batch.
Reaction pathway of Methyl 2-(hydroxymethyl)butanoate via hydroboration highlighting impurities.
Analytical Strategy: Choosing the Right Modality
To establish a self-validating analytical system, the chosen technique must align with the molecule's physicochemical properties.
-
Quantitative ¹H NMR (qNMR): qNMR is the gold standard for absolute quantification of novel or custom-synthesized batches. A pivotal distinction of qNMR is that it does not require a reference standard of the target analyte[3]. It relies on the direct proportionality between the NMR peak integral and the number of nuclei, utilizing an unrelated, highly pure internal standard (e.g., Maleic acid) to establish metrological traceability[4].
-
GC-FID: Because Methyl 2-(hydroxymethyl)butanoate is a low-molecular-weight aliphatic ester, it is highly volatile and thermally stable. FID provides a response proportional to the number of carbon atoms combusted, making it an exceptionally robust method for resolving structurally similar volatile organic impurities (like regioisomers) without needing chromophores[5].
-
HPLC-CAD: Charged Aerosol Detection (CAD) is a universal detection method that provides a consistent response for non-volatile and semi-volatile analytes[2]. It is the modern successor to Evaporative Light Scattering Detection (ELSD) and is highly sensitive for trace-level impurity profiling of aliphatic esters that cannot be detected by UV[6].
Decision matrix for selecting the optimal purity verification method for aliphatic esters.
Quantitative Data Summary
The following table objectively compares the performance metrics of the three techniques when applied to aliphatic ester purity validation.
| Analytical Technique | Detection Principle | Reference Standard Required? | Limit of Detection (LOD) | Primary Advantage |
| ¹H qNMR | Nuclear magnetic resonance | No (Uses internal calibrant) | ~0.1% - 0.5% | Absolute quantification, SI-traceable, structural confirmation[3]. |
| GC-FID | Flame ionization | Yes (For absolute quant) | < 0.05% | High resolution of volatile regioisomers; robust carbon-proportional response. |
| HPLC-CAD | Charged aerosol scattering | Yes | Low nanogram range | Universal response for non-UV active lipids/esters; immune to volatility limits[2]. |
Step-by-Step Experimental Protocols
Protocol 1: Absolute Purity Determination via ¹H qNMR
Causality Note: The accuracy of qNMR is heavily dependent on precise weighing and complete longitudinal relaxation (T1) of the protons. Failing to allow adequate relaxation time will result in truncated integrals and artificially skewed purity data.
-
Sample Preparation: Using a metrologically calibrated microbalance, accurately weigh ~15.0 mg of the Methyl 2-(hydroxymethyl)butanoate analyte and ~5.0 mg of a certified reference material (CRM) internal standard, such as Maleic Acid (purity >99.9%).
-
Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) with low water content to prevent signal-related distortions[3]. Ensure complete homogenization.
-
Data Acquisition: Transfer to a high-quality NMR tube. Acquire the ¹H spectrum at ≥400 MHz using a simple 90° pulse program (e.g., zg on Bruker systems).
-
Relaxation Delay (Critical Step): Set the relaxation delay (D1) to at least 5 to 7 times the longest T1 relaxation time of the protons of interest (typically 30–60 seconds) to ensure >99% signal recovery[7].
-
Processing & Calculation: Apply a minimal line broadening (e.g., 0.1 Hz) and manually phase the spectrum[3]. Integrate the isolated -CH₂OH protons of the analyte (~3.7 ppm, N=2) against the alkene protons of Maleic acid (6.26 ppm, N=2). Calculate absolute purity using the standard qNMR mass-balance equation[8].
Protocol 2: Relative Impurity Profiling via GC-FID
Causality Note: GC-FID is a self-validating system for volatile organics, provided that the injector temperature does not cause thermal degradation of the analyte prior to column entry.
-
System Setup: Equip the GC with a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30m x 0.25mm x 0.25µm) to effectively resolve the polar hydroxyl group of the ester[5].
-
Method Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (Split ratio 50:1 to prevent column overloading).
-
Detector Temperature (FID): 275°C.
-
Oven Program: 60°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
-
Sample Preparation: Dilute the synthesized batch to 1.0 mg/mL in GC-grade dichloromethane.
-
Validation: Run a solvent blank to confirm the absence of carryover. Inject the sample in triplicate. Determine purity via area normalization (Area %), assuming the FID response factor for the regioisomeric impurities is nearly identical to the target analyte due to their identical carbon count.
Conclusion
For the initial synthesis and verification of Methyl 2-(hydroxymethyl)butanoate, qNMR is the mandatory first step. It provides absolute, SI-traceable quantification without the prerequisite of a purified target reference standard. Once the primary batch is validated, GC-FID should be deployed for routine, high-throughput batch monitoring due to its superior sensitivity to trace volatile regioisomers. If the synthesis yields non-volatile byproducts (e.g., heavy borate complexes) that fail to elute on a GC column, HPLC-CAD serves as the ultimate orthogonal safeguard.
References
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Analytical Blog. Available at: [Link]
-
University of Oxford. "Quantitative NMR Spectroscopy: Absolute concentration determination". Oxford NMR Facility. Available at: [Link]
-
SciELO. "Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID". SciELO Brazil. Available at: [Link]
-
ResearchGate. "Lipid analysis via HPLC with a charged aerosol detector". ResearchGate Publications. Available at:[Link]
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- 1. Page loading... [guidechem.com]
- 2. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Differentiating Methyl 2-(hydroxymethyl)butanoate from Structural Isomers: A Comprehensive Analytical Guide
Introduction & Structural Context
In drug development and complex organic synthesis, the unambiguous identification of structural isomers is a critical quality attribute. Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) is a functionalized ester characterized by a primary alcohol (hydroxymethyl group) attached to the C2 position of a butanoate backbone[1].
Differentiating this molecule from its
Table 1: Structural Comparison of Isomers
| Compound Name | CAS Number | Alcohol Classification | Ester Alkyl Group | Structural Formula |
| Methyl 2-(hydroxymethyl)butanoate | 56970-75-3 | Primary (-CH₂OH) | Methyl (-CH₃) | CH₃CH₂CH(CH₂OH)COOCH₃ |
| Ethyl 3-hydroxybutanoate | 5405-41-4 | Secondary (-CHOH-) | Ethyl (-CH₂CH₃) | CH₃CH(OH)CH₂COOCH₂CH₃ |
| Methyl 3-hydroxy-2-methylbutanoate | N/A | Secondary (-CHOH-) | Methyl (-CH₃) | CH₃CH(OH)CH(CH₃)COOCH₃ |
Analytical Workflow Strategy
To establish a self-validating analytical system, we employ a dual-pronged approach: non-destructive structural elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy[3], run in parallel with Gas Chromatography-Mass Spectrometry (GC-MS) utilizing targeted silylation derivatization[4].
Analytical workflow for differentiating Methyl 2-(hydroxymethyl)butanoate from its isomers.
High-Resolution NMR Spectroscopy
Causality & Mechanistic Insight
NMR spectroscopy is the gold standard for constitutional isomer differentiation because it directly maps atomic connectivity[3]. The primary structural difference between our target and its isomers dictates the chemical shift and multiplicity of the alcohol-bearing carbon and its attached protons.
In ¹H NMR, the primary hydroxymethyl protons (-CH₂OH) of Methyl 2-(hydroxymethyl)butanoate will appear as a diastereotopic multiplet (or a doublet if rapidly rotating) around δ 3.6–3.8 ppm and will integrate to exactly 2 protons[5]. Conversely, the secondary alcohol methine proton (-CHOH-) found in isomers like Ethyl 3-hydroxybutanoate is more deshielded, appearing further downfield (δ 3.8–4.2 ppm) and integrating to only 1 proton.
To make this protocol self-validating, we utilize 2D Heteronuclear Single Quantum Coherence (HSQC) or 1D DEPT-135. DEPT-135 definitively inverts CH₂ signals (negative phase) while keeping CH and CH₃ signals positive, eliminating any ambiguity caused by overlapping signals in the 1D proton spectrum.
Step-by-Step Methodology: NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the purified ester in 0.6 mL of anhydrous CDCl₃. Expert Note: The use of strictly anhydrous solvent prevents the rapid chemical exchange of the -OH proton, potentially allowing the observation of scalar coupling between the hydroxyl proton and the adjacent carbon's protons.
-
Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift reference at exactly 0.00 ppm.
-
1D Acquisition: Acquire a ¹H NMR spectrum (400 MHz minimum) using 16 scans. Set the relaxation delay (
) to at least 5 times the longest relaxation time to guarantee accurate integration values. Acquire a ¹³C NMR spectrum with 256 scans. -
2D HSQC Verification: Run a ¹H-¹³C HSQC experiment. Cross-reference the proton signal at ~3.7 ppm with its carbon trace. If it correlates to a secondary carbon (~62 ppm, CH₂ phase in DEPT), the primary hydroxymethyl structure is confirmed.
Table 2: Diagnostic NMR Chemical Shifts (Predicted & Literature Correlated)
| Nucleus / Experiment | Methyl 2-(hydroxymethyl)butanoate | Ethyl 3-hydroxybutanoate (Isomer) | Diagnostic Value |
| ¹H NMR (Alcohol region) | δ ~3.6–3.8 ppm (2H, m, -CH₂OH) | δ ~4.1–4.2 ppm (1H, m, -CHOH-) | Integration (2H vs 1H) and multiplicity |
| ¹³C NMR (Alcohol carbon) | δ ~62–64 ppm (CH₂) | δ ~67–69 ppm (CH) | Chemical shift |
| DEPT-135 Phase | Negative phase (CH₂) | Positive phase (CH) | Phase inversion definitively assigns carbon type |
GC-MS Analysis via Silylation Derivatization
Causality & Mechanistic Insight
While direct GC-MS can theoretically analyze low-molecular-weight esters, the free hydroxyl group causes severe peak tailing due to hydrogen bonding with the column stationary phase, and can trigger unpredictable thermal degradation in the injection port[6].
To circumvent this, we employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent replaces the active hydroxyl proton with a non-polar trimethylsilyl (TMS) group, drastically improving volatility and peak shape[4]. More importantly, it directs the Electron Ionization (EI) fragmentation pathways. Primary TMS ethers (like our target) undergo highly favored alpha-cleavage adjacent to the ether oxygen, consistently yielding a massive base peak at m/z 103 (
Step-by-Step Methodology: GC-MS Derivatization
-
Moisture Elimination: Aliquot 1.0 mg of the analyte into a 2 mL glass GC vial. Evaporate any residual moisture under a gentle stream of ultra-high purity nitrogen. Expert Note: Water acts as a nucleophile and will rapidly deactivate the BSTFA reagent, leading to incomplete derivatization[7].
-
Reagent Addition: Add 50 µL of anhydrous pyridine (acting as an acid scavenger and solvent) followed by 50 µL of BSTFA fortified with 1% Trimethylchlorosilane (TMCS)[4]. The 1% TMCS acts as a catalyst to drive the reaction to completion, even for sterically hindered sites.
-
Incubation: Seal the vial with a PTFE-lined cap and heat in a dry block at 70°C for 30 minutes.
-
Instrumental Analysis: Inject 1 µL of the derivatized mixture into the GC-MS using a split ratio of 1:50. Utilize a non-polar capillary column (e.g., DB-5MS or HP-5MS) with a temperature ramp from 60°C to 280°C at 10°C/min.
-
System Validation: Always run a procedural blank (pyridine + BSTFA/TMCS heated identically) prior to the sample to ensure no siloxane ghost peaks interfere with the diagnostic m/z 103 or 117 ions.
Table 3: GC-MS (EI) Diagnostic Fragments of TMS-Derivatives
| Compound (TMS Derivative) | Key Diagnostic Ion (m/z) | Fragmentation Mechanism |
| Methyl 2-(hydroxymethyl)butanoate | 103 | Alpha-cleavage: |
| Ethyl 3-hydroxybutanoate | 117 | Alpha-cleavage: |
Conclusion
By integrating the non-destructive, connectivity-proving power of 2D NMR with the sensitivity and fragmentation predictability of GC-MS silylation, researchers can establish a closed-loop, self-validating analytical matrix. Relying on the integration differences in ¹H NMR, phase inversions in DEPT-135, and the highly diagnostic m/z 103 alpha-cleavage fragment in EI-MS provides absolute confidence when differentiating Methyl 2-(hydroxymethyl)butanoate from its secondary alcohol structural isomers.
References
Sources
A Guide to the Characterization of Methyl 2-(hydroxymethyl)butanoate: A Comparative Analysis Utilizing Predicted and Experimental Data
For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel or sparsely documented compounds is paramount. This guide provides a comprehensive overview of the analytical techniques and expected spectral data for the characterization of Methyl 2-(hydroxymethyl)butanoate. Due to the limited availability of published experimental data for this specific molecule, this guide will focus on high-quality predicted spectral data and a comparative analysis with its well-characterized structural isomers. This approach offers a robust framework for researchers to identify and characterize Methyl 2-(hydroxymethyl)butanoate in a laboratory setting.
Structural and Spectroscopic Overview of Methyl 2-(hydroxymethyl)butanoate
Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) is a chiral ester with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol .[1] Its structure features a primary alcohol and a methyl ester functional group, which dictate its characteristic spectroscopic signatures.
Predicted Spectroscopic Data
In the absence of extensive experimental spectra, computational prediction tools provide reliable estimates of the NMR and mass spectral data. These predictions are grounded in large databases of known compounds and quantum mechanical calculations.
Table 1: Predicted Spectroscopic Data for Methyl 2-(hydroxymethyl)butanoate
| Technique | Parameter | Predicted Value/Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~0.9 ppm (t, 3H, -CH₃), ~1.6 ppm (m, 2H, -CH₂-), ~2.6 ppm (m, 1H, -CH-), ~3.7 ppm (s, 3H, -OCH₃), ~3.8 ppm (m, 2H, -CH₂OH), ~2.0-3.0 ppm (br s, 1H, -OH) |
| ¹³C NMR | Chemical Shift (δ) | ~11 ppm (-CH₃), ~24 ppm (-CH₂-), ~50 ppm (-CH-), ~52 ppm (-OCH₃), ~64 ppm (-CH₂OH), ~175 ppm (C=O) |
| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1170 cm⁻¹ (C-O stretch) |
| Mass Spec. | m/z | 132 (M⁺), 101 (M⁺ - OCH₃), 73 (M⁺ - COOCH₃), 59 (COOCH₃⁺) |
Comparative Analysis with Structural Isomers
The differentiation of Methyl 2-(hydroxymethyl)butanoate from its isomers is a critical analytical challenge. This section compares its predicted spectral data with the known experimental data of two common isomers: Methyl 2-hydroxybutanoate and Methyl 3-hydroxybutanoate.
Methyl 2-hydroxybutanoate
This isomer differs by the position of the hydroxyl group on the second carbon.
-
¹H NMR: The proton on the carbon bearing the hydroxyl group (-CHOH-) would appear as a multiplet at a different chemical shift, and there would be no -CH₂OH signal.
-
¹³C NMR: The carbon attached to the hydroxyl group (-CHOH-) would have a distinct chemical shift compared to the -CH- and -CH₂OH carbons in the target molecule.
Methyl 3-hydroxybutanoate
This isomer has the hydroxyl group on the third carbon.
-
¹H NMR: The presence of a -CH(OH)-CH₃ group would give rise to a characteristic doublet for the methyl group and a multiplet for the CH proton.
-
¹³C NMR: The chemical shifts of the carbons in the butanoate chain would be significantly different due to the altered position of the hydroxyl group.
Table 2: Comparative Analysis of ¹H NMR Data for Butanoate Isomers
| Compound | -CH₃ (Terminal) | -CH₂- | -CH- | -CH(OH)- | -CH₂OH | -OCH₃ |
| Methyl 2-(hydroxymethyl)butanoate (Predicted) | ~0.9 ppm (t) | ~1.6 ppm (m) | ~2.6 ppm (m) | - | ~3.8 ppm (m) | ~3.7 ppm (s) |
| Methyl 2-hydroxybutanoate (Experimental) | ~0.9 ppm (t) | ~1.7 ppm (m) | - | ~4.2 ppm (t) | - | ~3.7 ppm (s) |
| Methyl 3-hydroxybutanoate (Experimental) | ~1.2 ppm (d) | ~2.4 ppm (d) | - | ~4.2 ppm (m) | - | ~3.7 ppm (s) |
Proposed Synthesis and Characterization Workflow
A plausible synthetic route to Methyl 2-(hydroxymethyl)butanoate is the hydroxymethylation of methyl butanoate. This can be achieved via an enolate intermediate followed by reaction with formaldehyde.
Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)butanoate
-
Enolate Formation: To a solution of diisopropylamine in dry THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 30 minutes.
-
Ester Addition: Add methyl butanoate dropwise to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Hydroxymethylation: Add a solution of paraformaldehyde in dry THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for Methyl 2-(hydroxymethyl)butanoate.
Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. The chemical shifts should be referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Key absorptions to note are the broad O-H stretch, the C-H stretches, the sharp C=O stretch of the ester, and the C-O stretches.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) mass spectrometry is suitable for this compound.
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions to confirm the structure.
Caption: Relationship between structure and spectral data.
Conclusion
The comprehensive characterization of Methyl 2-(hydroxymethyl)butanoate can be confidently achieved through a combination of predicted spectral data and a comparative analysis with its isomers. This guide provides the necessary framework, including predicted data, a plausible synthetic route, and detailed analytical protocols, to enable researchers to synthesize and unambiguously identify this compound. The presented workflow emphasizes scientific integrity by relying on established principles of spectroscopy and chemical synthesis.
References
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PubChem. Methyl 2-(hydroxymethyl)-2-methylbutanoate. [Link]
-
PubChem. Methyl 2-hydroxy-2-methylbutanoate. [Link]
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PrepChem.com. Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. [Link]
-
NIST WebBook. Butanoic acid, 2-hydroxy-, methyl ester. [Link]
- Google Patents.
-
ResearchGate. Novel Synthesis of Butyl (S)-2-Hydroxybutanoate.... [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(hydroxymethyl)butanoate
A Note on Scientific Diligence: Specific safety and disposal data for Methyl 2-(hydroxymethyl)butanoate are not extensively published. Therefore, this guide is synthesized from the established principles of chemical waste management and data from structurally analogous compounds, such as other butanoate esters and hydroxymethylated molecules. The procedures outlined here are designed to provide a robust framework for ensuring laboratory safety and regulatory compliance. Always consult your institution's specific Environmental Health & Safety (EHS) protocols.
Core Directive: Hazard Characterization and Immediate Safety
Understanding the chemical's nature is the foundation of its safe handling and disposal. Based on data from closely related compounds, we can infer the primary hazards associated with Methyl 2-(hydroxymethyl)butanoate.
A structural analog, Methyl 2-(hydroxymethyl)-2-methylbutanoate, is classified under the Globally Harmonized System (GHS) as causing skin, eye, and respiratory irritation.[1] Furthermore, many simple butanoate esters are classified as flammable liquids.[2][3][4][5] Consequently, Methyl 2-(hydroxymethyl)butanoate must be handled as, at minimum, an irritant and a potential flammable liquid.
| Property/Hazard | Inferred Classification & Guidance |
| GHS Hazard Class | Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).[1] Potential Flammable Liquid (Class 3).[3][5] |
| Physical State | Liquid (Assumed at standard temperature and pressure). |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact.[2] |
| Required PPE | - Nitrile gloves (or other chemically resistant gloves).- ANSI-rated safety glasses or goggles.- Flame-retardant lab coat. |
| Storage Precautions | Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[2] |
Immediate First Aid & Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing immediately. Wash affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Operational Plan: Waste Handling and Disposal Workflow
The proper disposal of Methyl 2-(hydroxymethyl)butanoate is a multi-step process governed by the principle of "cradle-to-grave" management, as mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]
Step 1: On-Site Spill Management (Small Scale)
Should a small spill occur within a chemical fume hood or on a lab bench:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Remove Ignition Sources: Turn off any nearby hot plates, burners, or other potential sources of ignition.
-
Ensure Ventilation: Maintain adequate ventilation, typically by working within a certified chemical fume hood.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collect Waste: Carefully scoop the absorbent material into a chemically compatible, sealable container.
-
Decontaminate: Clean the spill area with soap and water.
-
Label & Dispose: Label the container as "Hazardous Waste: Methyl 2-(hydroxymethyl)butanoate Spill Debris" and manage it according to the procedures in the following sections.
Step 2: Waste Collection and Containerization
All waste streams containing Methyl 2-(hydroxymethyl)butanoate, whether from routine experiments, expired stock, or spill cleanup, must be collected as hazardous waste.
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is in good condition and free of external contamination.
-
Headspace: Do not fill liquid waste containers to more than 90% capacity. Leaving approximately 10% of headspace is critical to accommodate vapor expansion and prevent pressure buildup.[8][9]
-
Segregation is Key: NEVER mix Methyl 2-(hydroxymethyl)butanoate waste with incompatible chemicals. It should be collected in a container designated for halogen-free organic solvent waste. Specifically, segregate it from:
-
Acids and Bases
-
Oxidizers
-
Reactive chemicals
-
Step 3: Labeling and Temporary Storage
Proper labeling is a strict regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS department.
-
Complete the Tag: Fill out all required information clearly and legibly. Do not use abbreviations or chemical formulas.
-
Full Chemical Name: "Methyl 2-(hydroxymethyl)butanoate" and any other components in the mixture, with estimated percentages.
-
Hazard Pictograms: Check the boxes for "Flammable" and "Irritant/Health Hazard."
-
Generator Information: Your name, lab location, and contact information.
-
-
Keep Containers Closed: The waste container must be sealed with a proper cap at all times, except when actively adding waste. Do not leave a funnel in the container opening.[8]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel. The SAA must be in a secondary containment tray to prevent the spread of potential leaks.
Diagram: Chemical Waste Disposal Decision Workflow
Caption: Decision workflow for proper laboratory chemical waste management.
Final Disposal Protocol: Arranging for Removal
Hazardous chemical waste cannot be disposed of via standard trash or sewer systems. The final step is to arrange for its removal by trained professionals.
-
Monitor Your Waste: Keep track of the accumulation start date on the tag. According to EPA regulations, a container must be moved from the SAA to a central storage area or be disposed of within a specific timeframe (often 90 days, but institutional policies may vary).[8]
-
Request a Pickup: Once the container is 90% full or approaching its time limit, submit a chemical waste pickup request to your institution's EHS department. Follow their specific online or paper-based submission process.
-
Prepare for Pickup: Ensure the container is clean, the cap is tightly sealed, and the label is fully completed and legible. Place it in the designated pickup location as instructed by EHS.
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with federal and local regulations.
References
-
PubChem. Methyl 2-(hydroxymethyl)-2-methylbutanoate. National Center for Biotechnology Information. [Link]
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Navigating the Safe Handling of Methyl 2-(hydroxymethyl)butanoate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE) and safety protocols for handling Methyl 2-(hydroxymethyl)butanoate. This document provides a detailed framework for minimizing risk, ensuring regulatory compliance, and fostering a culture of safety within the laboratory.
Hazard Assessment and Engineering Controls
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling Methyl 2-(hydroxymethyl)butanoate, it is crucial to understand its potential hazards and to implement appropriate engineering controls to minimize exposure.
Key Hazards of Analogous Compounds:
-
Flammability: Related methyl esters are flammable liquids and vapors[1][2][3][4][6][7]. Vapors can be heavier than air and may travel to ignition sources, leading to flashback[3][4].
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation[1][2][3].
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation[1][4].
Engineering Controls: The first line of defense is to handle Methyl 2-(hydroxymethyl)butanoate within a certified chemical fume hood. This will ensure adequate ventilation and capture any vapors at the source. Use of explosion-proof electrical equipment is also recommended in areas where this chemical is handled or stored[2][6]. Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[3].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent direct contact and inhalation. The following table outlines the minimum required PPE for handling Methyl 2-(hydroxymethyl)butanoate, based on the hazards identified for similar compounds.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn in situations with a higher risk of splashing[1]. |
| Hand Protection | Chemically resistant gloves are required. It is recommended to consult the glove manufacturer's compatibility chart for specific breakthrough times for similar esters. Always inspect gloves for any signs of degradation or puncture before use[2][6]. |
| Skin and Body Protection | A flame-retardant lab coat is essential. Additional protective clothing may be necessary depending on the scale of the operation. |
| Respiratory Protection | If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
Procedural Workflow for Safe Handling
A systematic approach to handling, from preparation to disposal, is critical for minimizing risk.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3][6]. |
| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[1][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention[1][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][6]. |
Spill Response:
In the case of a spill, evacuate the area and remove all ignition sources[1][3]. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite, and place it in a sealed container for disposal[6][7]. For larger spills, contact your institution's environmental health and safety department.
Storage and Disposal
Storage: Store Methyl 2-(hydroxymethyl)butanoate in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[1][2][3][6]. Ensure containers are properly labeled.
Disposal: All waste containing Methyl 2-(hydroxymethyl)butanoate must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations[1][2]. Do not dispose of it down the drain[7].
By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling Methyl 2-(hydroxymethyl)butanoate, ensuring a safe and productive research environment.
References
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]
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Agilent Technologies, Inc. (2019). Safety Data Sheet: Methyl Butanoate. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: METHYL BUTYRATE. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(hydroxymethyl)-2-methylbutanoate. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
